molecular formula C7H4ClFN2 B3220091 4-chloro-6-fluoro-1H-pyrrolo[2,3-b]pyridine CAS No. 1190322-91-8

4-chloro-6-fluoro-1H-pyrrolo[2,3-b]pyridine

Katalognummer: B3220091
CAS-Nummer: 1190322-91-8
Molekulargewicht: 170.57 g/mol
InChI-Schlüssel: BMWHZCNXNOAJNU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-chloro-6-fluoro-1H-pyrrolo[2,3-b]pyridine is a useful research compound. Its molecular formula is C7H4ClFN2 and its molecular weight is 170.57 g/mol. The purity is usually 95%.
The exact mass of the compound 4-chloro-6-fluoro-1H-pyrrolo[2,3-b]pyridine is 170.0047040 g/mol and the complexity rating of the compound is 155. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-chloro-6-fluoro-1H-pyrrolo[2,3-b]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-chloro-6-fluoro-1H-pyrrolo[2,3-b]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

4-chloro-6-fluoro-1H-pyrrolo[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClFN2/c8-5-3-6(9)11-7-4(5)1-2-10-7/h1-3H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMWHZCNXNOAJNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C(=CC(=N2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClFN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401262116
Record name 4-Chloro-6-fluoro-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401262116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190322-91-8
Record name 4-Chloro-6-fluoro-1H-pyrrolo[2,3-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190322-91-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-6-fluoro-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401262116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Unambiguous Structure Elucidation of 4-Chloro-6-fluoro-1H-pyrrolo[2,3-b]pyridine: A Comprehensive Methodological Framework

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the design of kinase inhibitors due to its ability to act as a bidentate hydrogen bond donor/acceptor at the ATP-binding hinge region[1]. The introduction of specific halogens, as seen in 4-chloro-6-fluoro-1H-pyrrolo[2,3-b]pyridine (CAS: 1190322-91-8) [2], profoundly alters the stereoelectronic environment of the molecule. The fluorine atom at C6 modulates lipophilicity and lowers the pKa of the pyrrole NH, while the chlorine atom at C4 provides an orthogonal handle for late-stage transition-metal-catalyzed cross-coupling.

Because constitutional isomers (e.g., 5-fluoro-4-chloro variants) exhibit drastically different pharmacological profiles, unambiguous structural elucidation is a critical quality control step. This whitepaper outlines a self-validating, multi-modal analytical framework—combining multinuclear NMR, High-Resolution Mass Spectrometry (HRMS), and X-ray crystallography—to definitively confirm the structure of this specific halogenated heterocycle.

The Causality of Analytical Design

Relying solely on standard 1 H NMR is fundamentally insufficient for highly substituted heterocycles. In 4-chloro-6-fluoro-1H-pyrrolo[2,3-b]pyridine, the pyridine ring contains only a single proton at the C5 position. A single isolated signal cannot definitively prove the relative positions of the chlorine and fluorine atoms. Therefore, a multi-modal approach is required:

  • Multinuclear NMR ( 1 H, 13 C, 19 F, 15 N): We leverage 19 F NMR to provide a background-free probe of the C6 position. The scalar coupling between the 19 F nucleus and the C5 proton ( 3JHF​ ) serves as an internal geometric ruler[3]. Furthermore, 1 H- 15 N HMBC is strictly necessary to differentiate the 7-azaindole core from 4-, 5-, or 6-azaindole isomers by mapping the long-range connectivity between the pyrrole protons and the pyridine nitrogen (N7)[4].

  • High-Resolution Mass Spectrometry (HRMS): While exact mass confirms the elemental composition, the isotopic signature of chlorine ( 35 Cl/ 37 Cl) acts as a self-validating internal control to confirm the exact halogen count[5].

  • X-Ray Crystallography: Spectroscopic methods infer connectivity; X-ray diffraction provides the absolute 3D spatial arrangement, acting as the gold standard for heterocyclic validation[5].

Workflow cluster_methods Start 4-chloro-6-fluoro-1H-pyrrolo[2,3-b]pyridine NMR Multinuclear NMR (1H, 13C, 19F, 15N) Start->NMR DMSO-d6 Solution MS HRMS (ESI-TOF) Isotopic Profiling Start->MS MeOH/H2O Dilution XRay X-Ray Crystallography (3D Conformation) Start->XRay Vapor Diffusion NMR_Data Scalar Couplings & HMBC Connectivity NMR->NMR_Data MS_Data Exact Mass & 35Cl/37Cl Ratio MS->MS_Data XRay_Data Atomic Coordinates & Bond Lengths XRay->XRay_Data Valid Unambiguous Structural Confirmation NMR_Data->Valid MS_Data->Valid XRay_Data->Valid

Fig 1. Multi-modal structural elucidation workflow for 7-azaindole derivatives.

Experimental Protocols: Self-Validating Workflows

Every protocol described below is designed as a closed-loop system, where the data generated contains internal checks to validate the integrity of the experiment.

Multinuclear NMR Spectroscopy

Causality: DMSO- d6​ is specifically chosen over CDCl 3​ to prevent the rapid chemical exchange and line broadening of the pyrrole NH proton, allowing for the observation of its scalar couplings and HMBC correlations[6].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15 mg of the purified compound in 0.6 mL of anhydrous DMSO- d6​ [3].

  • Internal Standardization: Add 0.05% v/v Tetramethylsilane (TMS) to set the reference frequency ( δ 0.00 ppm).

  • 1D Acquisition ( 1 H, 19 F, 13 C):

    • Acquire the 1 H spectrum (16 scans, 10-12 ppm spectral width).

    • Acquire the 19 F spectrum (64 scans) using CFCl3​ as an external reference. Self-Validation Check: Ensure the coupling constant ( J ) extracted from the C5-H doublet in the 1 H spectrum perfectly matches the J value of the 19 F signal.

    • Acquire the 13 C spectrum (1024 scans) with 1 H decoupling.

  • 2D Acquisition (HMBC): Acquire 1 H- 13 C and 1 H- 15 N HMBC spectra to map 2-bond and 3-bond heteronuclear correlations[4].

High-Resolution Mass Spectrometry (HRMS)

Causality: Electrospray Ionization (ESI) is utilized to generate intact molecular ions [M+H]+ . Time-of-Flight (TOF) mass analyzers provide sub-5 ppm mass accuracy, essential for confirming the formula C7​H4​ClFN2​ [2].

Step-by-Step Methodology:

  • Sample Preparation: Dilute the compound to a final concentration of 1 µg/mL in a 50:50 mixture of LC-MS grade Methanol and Water, containing 0.1% formic acid to promote protonation.

  • Acquisition: Inject 5 µL into the ESI-TOF system operating in positive ion mode. Scan range: m/z 100–300.

  • Self-Validation Check: Extract the ion chromatogram for the calculated exact mass. The system is only validated if the isotopic cluster exhibits the characteristic 3:1 ratio for 35 Cl and 37 Cl.

Single-Crystal X-Ray Diffraction

Causality: To eliminate any ambiguity regarding the relative positioning of the halogens on the pyridine ring, X-ray crystallography provides absolute atomic coordinates[5].

Step-by-Step Methodology:

  • Crystal Growth: Employ the vapor diffusion method. Dissolve 5 mg of the compound in a minimal volume of ethyl acetate. Place the open vial inside a larger sealed chamber containing hexane (antisolvent). Allow 3-5 days for slow diffusion and crystal formation.

  • Harvesting & Mounting: Select a pristine, block-shaped single crystal under a polarized microscope. Mount it on a glass fiber using perfluoropolyether oil.

  • Diffraction: Collect diffraction data at 100 K using Mo K α radiation ( λ=0.71073 Å). The cryogenic temperature minimizes thermal ellipsoids, providing sharper electron density maps for the heavy halogens[6].

Data Interpretation & Quantitative Validation

The structural assignment of 4-chloro-6-fluoro-1H-pyrrolo[2,3-b]pyridine relies on the precise interpretation of scalar couplings and exact mass profiling.

NMR Assignments & Logic

The single proton on the pyridine ring (C5-H) is the diagnostic anchor. Because it is flanked by a chlorine atom at C4 and a fluorine atom at C6, it will appear as a distinct doublet due to 3JHF​ coupling (typically ~9.0 Hz). The 13 C spectrum will exhibit massive splitting at C6 due to direct 1JCF​ coupling (~235 Hz), confirming the exact placement of the fluorine atom.

NMR_Logic C5H C5-H Proton (δ ~7.3 ppm) F19 19F at C6 (δ ~ -72 ppm) C5H->F19 3J_HF Coupling (~9.0 Hz) C4Cl C4-Cl Carbon (δ ~135 ppm) C5H->C4Cl 1H-13C HMBC (3J_CH) N7 N7 (Pyridine) 15N shift C5H->N7 1H-15N HMBC (3J_NH)

Fig 2. Key NMR scalar couplings and HMBC correlations for structural validation.

Table 1: Expected Multinuclear NMR Chemical Shifts and Multiplicities

NucleusPositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)Assignment Rationale
1 HN1~11.8br s-Pyrrole NH, broadened by quadrupolar relaxation
1 HC2~7.5d3.5Pyrrole CH, couples with adjacent H3
1 HC3~6.5d3.5Pyrrole CH, couples with adjacent H2
1 HC5~7.3d~9.0 ( 3JHF​ )Pyridine CH, split by the adjacent 19 F
19 FC6~ -72.0d~9.0 ( 3JFH​ )Fluorine at C6, split by adjacent H5
13 CC6~158.0d~235 ( 1JCF​ )Direct C-F coupling (massive splitting)
13 CC4~135.0s-Quaternary C-Cl carbon
13 CC5~110.0d~18 ( 2JCF​ )Carbon adjacent to C-F
HRMS Isotopic Fidelity

The natural abundance of chlorine isotopes ( 35 Cl: 75.78%, 37 Cl: 24.22%) creates a highly specific mass spectral signature. The presence of exactly one chlorine atom in the molecule dictates a precise 3:1 ratio in the [M+H]+ cluster.

Table 2: HRMS Isotopic Profile for C7​H4​ClFN2​

IsotopeIon FormulaCalculated Exact Mass (Da)Expected Relative AbundanceDiagnostic Value
35 Cl [C7​H435​ClFN2​+H]+ 171.0125100%Base peak; confirms exact elemental composition
37 Cl [C7​H437​ClFN2​+H]+ 173.0096~32%Validates the presence of exactly one chlorine atom

Sources

An In-depth Technical Guide to 4-Chloro-6-fluoro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 4-chloro-6-fluoro-1H-pyrrolo[2,3-b]pyridine, a key heterocyclic building block in modern medicinal chemistry. Also known as a substituted 7-azaindole, its unique electronic properties and multiple reactive sites make it a versatile scaffold for the synthesis of complex molecules, particularly kinase inhibitors. This document details its physicochemical properties, spectroscopic signature, synthesis strategies, and core reactivity, with a focus on nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. Authored for researchers, scientists, and drug development professionals, this guide synthesizes technical data with practical, field-proven insights to empower the design and execution of innovative synthetic strategies.

Introduction

4-Chloro-6-fluoro-1H-pyrrolo[2,3-b]pyridine is a halogenated derivative of 7-azaindole. The 7-azaindole scaffold is a privileged structure in drug discovery, renowned for its ability to act as a hinge-binder in various protein kinases by mimicking the adenine core of ATP. The strategic placement of a chloro group at the 4-position and a fluoro group at the 6-position significantly modulates the electronic landscape of the bicyclic core, offering distinct advantages for chemical diversification.

The electron-deficient nature of the pyridine ring, further activated by the halogen substituents, makes the C4-position highly susceptible to nucleophilic attack and a prime site for transition metal-catalyzed cross-coupling reactions. This guide will explore the chemical causality behind its reactivity and provide actionable protocols for its derivatization.

Physicochemical and Spectroscopic Properties

Accurate characterization is the bedrock of reproducible chemical synthesis. The key properties of 4-chloro-6-fluoro-1H-pyrrolo[2,3-b]pyridine are summarized below.

PropertyValueSource
Molecular Formula C₇H₄ClFN₂[1]
Molecular Weight 170.57 g/mol [1]
CAS Number 882033-66-1[1]
Appearance Solid[1]
InChI Key YXRHIFORQJRTTA-UHFFFAOYSA-N[1]
SMILES Fc1cnc2[nH]ccc2c1Cl[1]

Note: Specific data like melting point and detailed solubility are not consistently published; empirical determination is recommended upon receipt of the material.

Spectroscopic Characterization: While a dedicated public spectrum for this specific isomer is not readily available, data can be inferred from related structures and general principles:

  • ¹H NMR: Protons on the pyrrole and pyridine rings would appear in the aromatic region (typically δ 6.5-8.5 ppm). The pyrrole N-H proton often appears as a broad singlet at a higher chemical shift (>10 ppm), which can be confirmed by D₂O exchange.

  • ¹³C NMR: Carbon signals will be influenced by the attached halogens and nitrogen atoms. The carbon bearing the chlorine (C4) and fluorine (C6) will show characteristic shifts and coupling patterns.

  • ¹⁹F NMR: A singlet is expected, with its chemical shift providing confirmation of the fluorine's electronic environment.

  • Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for the presence of one chlorine atom (M and M+2 peaks in an approximate 3:1 ratio).

Core Reactivity and Synthetic Utility

The synthetic value of 4-chloro-6-fluoro-1H-pyrrolo[2,3-b]pyridine stems from the differential reactivity of its functional handles. The diagram below illustrates the primary sites for chemical modification.

G cluster_key Key Reactive Sites mol pos_C4 pos_N1 pos_C3 C4 C4-Position (SNAr, Cross-Coupling) N1 N1-Position (Alkylation, Arylation, Protection) C3 C3-Position (Electrophilic Substitution) pos_C4->C4  Highly Electrophilic pos_N1->N1  Nucleophilic Site pos_C3->C3  Electron-Rich Pyrrole

Caption: Primary sites of reactivity on the 4-chloro-6-fluoro-1H-pyrrolo[2,3-b]pyridine core.

Nucleophilic Aromatic Substitution (SNAr) at C4

The C4 position is highly activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the pyridine nitrogen and the attached chlorine atom.[2][3] This makes the displacement of the chloride ion a facile and high-yielding process.

  • Causality: The stability of the intermediate Meisenheimer complex is the driving force for this reaction. The negative charge that develops during nucleophilic attack can be delocalized onto the electronegative pyridine nitrogen, which is a stabilizing feature.[2][3] This reaction is generally more favorable than on a corresponding chlorobenzene derivative.

  • Common Nucleophiles: A wide array of nucleophiles can be employed, including:

    • Amines (Buchwald-Hartwig or SNAr): To form aminopyridines, a cornerstone of many kinase inhibitor scaffolds.

    • Alkoxides/Phenoxides: To generate ether linkages.

    • Thiolates: To produce thioethers.

  • Expert Insight: While thermal SNAr with strong nucleophiles is possible, palladium-catalyzed reactions like the Buchwald-Hartwig amination often provide better yields and broader substrate scope, especially with less nucleophilic amines.[4] The choice between thermal SNAr and a catalyzed reaction depends on the nucleophilicity of the incoming group and the desired reaction conditions.

Palladium-Catalyzed Cross-Coupling Reactions at C4

The C4-Cl bond is an excellent handle for forming new carbon-carbon and carbon-heteroatom bonds via palladium-catalyzed cross-coupling reactions. These reactions are fundamental to modern drug discovery for their reliability and functional group tolerance.

G cluster_reactions Palladium-Catalyzed Cross-Coupling cluster_products Product Scaffolds scaffold 4-Cl-6-F-7-Azaindole suzuki Suzuki (R-B(OH)₂) scaffold->suzuki Pd Catalyst Base buchwald Buchwald-Hartwig (R₂-NH) scaffold->buchwald Pd Catalyst Base, Ligand sonogashira Sonogashira (R-C≡CH) scaffold->sonogashira Pd/Cu Catalysts Base heck Heck (Alkene) scaffold->heck Pd Catalyst Base aryl Aryl/Heteroaryl Substituted suzuki->aryl amino Amino Substituted buchwald->amino alkynyl Alkynyl Substituted sonogashira->alkynyl alkenyl Alkenyl Substituted heck->alkenyl

Caption: Common cross-coupling reactions at the C4-position.

  • Suzuki-Miyaura Coupling: For the introduction of aryl or heteroaryl groups. This is arguably the most common C-C bond-forming reaction used with this scaffold.

  • Buchwald-Hartwig Amination: For C-N bond formation with a wide range of amines, amides, and related nitrogen nucleophiles.[4]

  • Sonogashira Coupling: For the installation of terminal alkynes, providing a linear linker for further functionalization.

  • Heck Coupling: For the introduction of alkenyl substituents.

Trustworthiness through Self-Validation: A successful cross-coupling protocol is self-validating. The complete consumption of the starting material (monitored by TLC or LC-MS) and the appearance of a single, new product spot with the expected mass confirms the reaction's efficacy. The choice of ligand, base, and solvent is critical and must be optimized for the specific substrates being coupled.

Reactivity at Other Positions
  • N1-H (Pyrrole Nitrogen): The pyrrole nitrogen is nucleophilic and can be readily alkylated, arylated, or protected. Protection, often with groups like tosyl (Ts), benzenesulfonyl (Bs), or (2-(trimethylsilyl)ethoxy)methyl (SEM), can be crucial to prevent side reactions or direct reactivity to other sites.[5][6]

  • C3-H (Pyrrole Ring): The pyrrole ring is more electron-rich than the pyridine ring, making it susceptible to electrophilic aromatic substitution (e.g., halogenation, Vilsmeier-Haack formylation) preferentially at the C3 position, analogous to indole chemistry.[7][8]

Applications in Medicinal Chemistry

The 4-chloro-6-fluoro-1H-pyrrolo[2,3-b]pyridine scaffold is a frequent starting point for the synthesis of protein kinase inhibitors.[9][10] The 7-azaindole core acts as an effective ATP-mimetic, while the substituents at the C4 and C6 positions allow for fine-tuning of potency, selectivity, and pharmacokinetic properties.

  • Janus Kinase (JAK) Inhibitors: Derivatives of pyrrolo[2,3-b]pyridines are extensively explored as inhibitors of JAKs, which are implicated in inflammatory diseases and cancers.[11]

  • Raf Kinase Inhibitors: The scaffold is present in compounds designed to inhibit Raf kinases, key components of the MAPK/ERK signaling pathway often dysregulated in cancers like melanoma.[12]

  • Fibroblast Growth Factor Receptor (FGFR) Inhibitors: Substituted 1H-pyrrolo[2,3-b]pyridines have been developed as potent inhibitors of FGFRs, which are attractive targets in oncology.[13][14]

The ability to rapidly generate diverse libraries of compounds by varying the nucleophile or coupling partner at the C4 position makes this building block exceptionally valuable for structure-activity relationship (SAR) studies.[15]

Experimental Protocols

The following protocols are representative examples and should be adapted and optimized for specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes the coupling of an arylboronic acid to the C4 position.

  • Reagent Preparation: To a flame-dried reaction vial under an inert atmosphere (N₂ or Ar), add 4-chloro-6-fluoro-1H-pyrrolo[2,3-b]pyridine (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and a suitable base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv).

  • Catalyst Addition: Add a palladium catalyst, for example, Pd(PPh₃)₄ (0.05 equiv) or a combination of Pd₂(dba)₃ (0.025 equiv) and a suitable phosphine ligand like SPhos or XPhos (0.1 equiv).

  • Solvent Addition & Degassing: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v). The reaction mixture should be sparged with N₂ or Ar for 10-15 minutes.

  • Reaction Conditions: Seal the vial and heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-16 hours).

  • Work-up & Purification: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

  • Expertise & Experience Note: The choice of base and ligand is critical. For challenging couplings, using a more active catalyst system (e.g., a pre-formed palladacycle or a more electron-rich ligand) and a stronger, non-aqueous base like K₃PO₄ can significantly improve yields.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol details the C-N bond formation with a primary or secondary amine.

  • Reagent Preparation: To a flame-dried reaction vial under an inert atmosphere, add 4-chloro-6-fluoro-1H-pyrrolo[2,3-b]pyridine (1.0 equiv), the desired amine (1.2 equiv), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) (1.4 equiv).

  • Catalyst Addition: In a glovebox or under a positive pressure of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 0.02 equiv) and a bulky, electron-rich phosphine ligand (e.g., RuPhos or XPhos, 0.04-0.08 equiv).

  • Solvent Addition: Add an anhydrous, aprotic solvent such as toluene, dioxane, or THF.

  • Reaction Conditions: Seal the vial and heat the mixture to 90-110 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up & Purification: After cooling, quench the reaction carefully by adding saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash chromatography.

  • Expertise & Experience Note: The N-H of the pyrrole can sometimes interfere with the reaction. If yields are low, consider protecting the N1 position with a group like Boc or SEM prior to the amination step. The choice of ligand is crucial; RuPhos and XPhos are often effective for 7-azaindole systems.[6]

Conclusion

4-Chloro-6-fluoro-1H-pyrrolo[2,3-b]pyridine is a high-value, versatile building block for chemical synthesis and drug discovery. Its well-defined reactivity, centered on the highly functionalizable C4-position, allows for the systematic and efficient construction of complex molecular architectures. A thorough understanding of the principles governing its reactivity—SNAr, cross-coupling, and electrophilic substitution—empowers chemists to leverage this scaffold to its full potential in the pursuit of novel therapeutics.

References

A complete list of sources cited within this document is provided below for verification and further reading.

  • Sigma-Aldrich. 4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine Product Page. Note: The search result refers to the 5-fluoro isomer, but provides the CAS number 882033-66-1 and molecular formula C7H4ClFN2, which are often associated with the 6-fluoro isomer in other databases. The data is presented as found. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/ade001015]
  • MDPI. Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed C–N and C–O Coupling. [URL: https://www.mdpi.com/1420-3049/11/1/45]
  • BenchChem. The Synthetic Chemistry and Reactivity Landscape of 4-Azaindole: A Comprehensive Guide for Researchers. [URL: https://www.benchchem.com/blog/the-synthetic-chemistry-and-reactivity-landscape-of-4-azaindole-a-comprehensive-guide-for-researchers/]
  • Srini Chem. Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. [URL: https://srinichem.com/introduction-to-4-chloro-7h-pyrrolo23-dpyrimidine-structure-properties-and-basic-chemistry/]
  • PubChem. Patent CA-2755045-A1: Pyrrolo [2, 3-b] pyridine derivatives for the inhibition of raf kinases. [URL: https://pubchem.ncbi.nlm.nih.
  • PubChem. Patent US-8946245-B2: Heteroaryl substituted pyrrolo[2,3-b]pyridines and pyrrolo[2,3-b]pyrimidines as Janus kinase inhibitors. [URL: https://pubchem.ncbi.nlm.nih.
  • Google Patents. NZ565255A - Pyrrolo[2,3-b] pyridine derivatives as protein kinase inhibitors. [URL: https://patents.google.
  • ACS Publications. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. [URL: https://pubs.acs.org/doi/10.1021/acsmedchemlett.0c00516]
  • Google Patents. WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines. [URL: https://patents.google.
  • Google Patents. EP2395004A3 - Pyrrolo [2,3-b]pyridine derivatives as protein kinase inhibitors. [URL: https://patents.google.
  • ChemicalBook. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety. [URL: https://www.chemicalbook.
  • BenchChem. Overcoming poor reactivity of 4-Fluoro-1H-pyrrolo[2,3-B]pyridin-5-amine. [URL: https://www.benchchem.com/blog/overcoming-poor-reactivity-of-4-fluoro-1h-pyrrolo23-bpyridin-5-amine/]
  • MDPI. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. [URL: https://www.mdpi.com/1420-3049/24/19/3545]
  • BenchChem. Synthesis of 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine. [URL: https://www.benchchem.com/tech-support/synthesis-of-4-fluoro-1h-pyrrolo23-bpyridin-5-amine]
  • RSC Publishing. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/ra/d1ra05739a]
  • Chemistry Stack Exchange. Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? [URL: https://chemistry.stackexchange.
  • ECHEMI. Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? [URL: https://www.echemi.com/community/why-does-nucleophilic-aromatic-substitution-occur-at-c-2-and-c-4-of-pyridine_thread-2550-1.html]
  • Semantic Scholar. Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. [URL: https://www.semanticscholar.org/paper/Design%2C-synthesis-and-biological-evaluation-of-as-Sun-Li/007323861214041d1a19f9f1f0e42d7b41566817]

Sources

An In-Depth Technical Guide to 4-chloro-6-fluoro-1H-pyrrolo[2,3-b]pyridine: A Privileged Scaffold for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 1190322-91-8

Executive Summary

This technical guide provides a comprehensive overview of 4-chloro-6-fluoro-1H-pyrrolo[2,3-b]pyridine, a key heterocyclic building block in modern medicinal chemistry. We delve into the strategic importance of the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core, detailing how its unique electronic and structural properties make it a "privileged scaffold" for the development of targeted therapeutics, particularly protein kinase inhibitors. This document offers field-proven insights into its synthesis, physicochemical properties, and critical role in the structure-based design of next-generation drug candidates. Detailed experimental protocols for a representative synthesis and a common biochemical assay are provided to equip researchers and drug development professionals with actionable knowledge.

The Strategic Importance of the 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, has emerged as a cornerstone in the design of small molecule inhibitors. Its prominence stems from its structural and electronic similarity to the purine nucleus of adenosine triphosphate (ATP), the universal substrate for protein kinases.[1][2] This bioisosteric relationship allows 7-azaindole derivatives to function as effective ATP-competitive inhibitors.

The key to its efficacy lies in its hydrogen bonding capability. The nitrogen atom at position 7 and the pyrrole N-H group can form two crucial hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket, mimicking the interaction of the adenine moiety of ATP.[1] This bidentate interaction provides a strong anchoring point, leading to high-affinity binding. This foundational binding motif is observed across a multitude of kinase inhibitors targeting diverse members of the kinome, including those involved in oncology, inflammation, and neurodegenerative diseases.[1][3]

Physicochemical Properties and the Role of Halogenation

The introduction of chloro and fluoro substituents onto the 7-azaindole core, as in 4-chloro-6-fluoro-1H-pyrrolo[2,3-b]pyridine, is a deliberate medicinal chemistry strategy to modulate the molecule's pharmacological profile.

  • Chlorine at Position 4: The chloro group at the C4 position is often directed towards a hydrophobic pocket within the kinase active site. This substitution can enhance binding affinity through favorable hydrophobic interactions and can be crucial for achieving selectivity for a specific kinase.[4]

  • Fluorine at Position 6: Fluorine substitution is a widely used tactic in drug design to improve metabolic stability, membrane permeability, and binding affinity. The high electronegativity of fluorine can alter the electronic distribution of the ring system, potentially enhancing interactions with the target protein.[5]

These substitutions contribute to a unique combination of properties that make 4-chloro-6-fluoro-1H-pyrrolo[2,3-b]pyridine a valuable and versatile starting material.

Table 1: Physicochemical Properties of 4-chloro-6-fluoro-1H-pyrrolo[2,3-b]pyridine

PropertyValueSource
CAS Number 1190322-91-8[ChemScene]
Molecular Formula C₇H₄ClFN₂[ChemScene]
Molecular Weight 170.57 g/mol [ChemScene]
Topological Polar Surface Area (TPSA) 28.68 Ų[ChemScene]
LogP (Predicted) 2.3554[ChemScene]
Hydrogen Bond Donors 1[ChemScene]
Hydrogen Bond Acceptors 1[ChemScene]
Form Solid[Sigma-Aldrich]

Note: Detailed analytical data such as NMR, IR, and mass spectrometry should be obtained upon synthesis or purchase to confirm identity and purity, as vendors may not provide this for early discovery compounds.[6]

Synthesis and Mechanistic Considerations

Workflow Diagram: Plausible Synthetic Route

A 2,4-dichloro-6-fluoropyridine B Introduction of Amino Group (e.g., Buchwald-Hartwig Amination) A->B Reagents: - Ammonia source - Pd catalyst - Ligand C 2-amino-4-chloro-6-fluoropyridine B->C D Pyrrole Ring Formation (e.g., with Chloroacetaldehyde) C->D Reagents: - Chloroacetaldehyde - Base E 4-chloro-6-fluoro-1H-pyrrolo[2,3-b]pyridine D->E

Caption: A plausible synthetic workflow for the target compound.

Protocol 1: Representative Synthesis of 4-chloro-6-fluoro-1H-pyrrolo[2,3-b]pyridine

Disclaimer: This protocol is a representative example based on established chemical principles for analogous compounds. It has not been optimized and should be performed with all appropriate safety precautions by trained personnel.

Step 1: Amination of 2,4-dichloro-6-fluoropyridine

  • To an oven-dried, argon-flushed reaction vessel, add 2,4-dichloro-6-fluoropyridine (1.0 eq), a suitable palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq), and a biaryl phosphine ligand (e.g., XPhos, 0.05 eq).

  • Add a suitable anhydrous solvent such as toluene or dioxane.

  • Introduce the ammonia source. A common method is to use an ammonia surrogate like lithium bis(trimethylsilyl)amide (LiHMDS) (1.2 eq).

  • Heat the reaction mixture to 80-110 °C and monitor its progress by TLC or LC-MS. The reaction may take several hours.

  • Upon completion, cool the mixture to room temperature and quench carefully with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield 2-amino-4-chloro-6-fluoropyridine.

Causality: The Buchwald-Hartwig amination is a powerful cross-coupling reaction for forming C-N bonds. The choice of palladium catalyst and, critically, the phosphine ligand is essential to prevent catalyst deactivation by the pyridine nitrogen and to promote efficient reductive elimination.[7]

Step 2: Pyrrole Ring Annulation

  • Dissolve the 2-amino-4-chloro-6-fluoropyridine (1.0 eq) from the previous step in a suitable solvent like ethanol or n-butanol.

  • Add chloroacetaldehyde (typically as a 50% aqueous solution, 1.5 eq) and a base such as sodium bicarbonate (3.0 eq).

  • Heat the mixture to reflux (80-120 °C) for 4-8 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the crude solid by silica gel chromatography or recrystallization to afford the final product, 4-chloro-6-fluoro-1H-pyrrolo[2,3-b]pyridine.

Causality: This step is a variation of the Fischer indole synthesis, adapted for azaindoles. The amino group of the pyridine reacts with the aldehyde to form an enamine, which then undergoes intramolecular cyclization and aromatization to form the fused pyrrole ring.

Applications in Drug Discovery

4-chloro-6-fluoro-1H-pyrrolo[2,3-b]pyridine is not typically an active pharmaceutical ingredient itself but rather a high-value intermediate or building block. Its pre-installed halogen handles provide reactive sites for further elaboration through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to build molecular complexity and develop potent and selective inhibitors.

Derivatives of the 7-azaindole scaffold have shown potent inhibitory activity against a wide array of clinically relevant targets:

  • Oncogenic Kinases: Including FGFR, ABL/SRC, CDK8, and PIM kinases, which are implicated in various cancers.[10][11][12][13]

  • Inflammatory Pathway Kinases: Targeting kinases involved in inflammatory responses.[1]

  • Cell Cycle Kinases: Such as Cdc7, which is crucial for DNA replication and a target in cancer therapy.[4][14]

  • Other Enzymes: The scaffold has also been successfully adapted to inhibit other enzyme classes, such as phosphodiesterase 4B (PDE4B), relevant for inflammatory and neurological disorders.[15]

Table 2: Examples of Biological Activity for 7-Azaindole Derivatives

Derivative ClassTarget KinaseIC₅₀ ValueReference
Phenylurea-substitutedCDK851.3 nM[10]
Pyrrolo[2,3-b]pyridine-basedFGFR17 nM[13][16]
Pyrrolo[2,3-b]pyridine-basedFGFR29 nM[13][16]
Pyrrolo[2,3-b]pyridine-2-carboxamidePDE4B0.48 µM[15]

Experimental Protocols for Downstream Applications

Once a novel derivative has been synthesized from the 4-chloro-6-fluoro-1H-pyrrolo[2,3-b]pyridine core, its biological activity must be assessed. A primary biochemical kinase assay is a fundamental first step.

Workflow Diagram: Kinase Inhibitor Screening Cascade

cluster_0 Biochemical Assays cluster_1 Cell-Based Assays A Primary Screen (Single Concentration) B IC₅₀ Determination (Dose-Response Curve) A->B Active 'Hits' C Mechanism of Action (e.g., ATP Competition) B->C D Target Engagement (e.g., NanoBRET) C->D Potent Compounds E Cellular Potency (Phosphorylation Assay) D->E F Phenotypic Screen (e.g., Anti-proliferation) E->F G Lead Optimization F->G Confirmed Leads

Caption: A typical workflow for evaluating novel kinase inhibitors.

Protocol 2: General ADP-Glo™ Kinase Assay for IC₅₀ Determination

This protocol describes a common luminescence-based assay to measure kinase activity by quantifying the amount of ADP produced.[17][18]

Materials:

  • Kinase of interest, substrate (peptide or protein), and ATP.

  • Synthesized 7-azaindole derivative (test compound).

  • Known inhibitor (positive control).

  • ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent).

  • Assay Buffer (e.g., HEPES buffer with MgCl₂, BSA, DTT).

  • DMSO for compound dilution.

  • White, opaque 96- or 384-well microplates.

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, diluted to create a 10-point, 3-fold dilution series.

  • Kinase Reaction Setup:

    • In each well of the microplate, add the assay buffer.

    • Add the test compound dilutions (and controls: DMSO for 0% inhibition, known inhibitor for 100% inhibition). The final DMSO concentration should be kept low (e.g., <1%).

    • Add the kinase and substrate mixture to all wells.

    • Initiate the reaction by adding ATP. The final ATP concentration should ideally be at or near the Km value for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C or room temperature) for a predetermined time (e.g., 60 minutes).

  • ATP Depletion: Add the ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion & Signal Generation: Add the Kinase Detection Reagent to each well. This reagent converts the ADP produced by the kinase reaction into ATP, which is then used by a luciferase to generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Convert the raw luminescence units to percent inhibition relative to the controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Trustworthiness: This assay system is self-validating through the use of positive and negative controls. The signal is directly proportional to the amount of ADP produced, providing a robust measure of kinase activity.[17]

Safety and Handling

While a specific Safety Data Sheet (SDS) for 4-chloro-6-fluoro-1H-pyrrolo[2,3-b]pyridine is not widely available, data from closely related halogenated pyrrolopyridines suggest the following precautions should be taken.[6]

  • Hazard Classification: Likely classified as Acute Toxicity, Oral (Category 4) and may cause skin and serious eye irritation.[6]

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

4-chloro-6-fluoro-1H-pyrrolo[2,3-b]pyridine represents a highly valuable scaffold for modern drug discovery. Its 7-azaindole core provides a validated, high-affinity anchor for the kinase hinge region, while its specific halogenation pattern offers strategic vectors for synthetic elaboration and property modulation. By understanding its synthesis, properties, and the rationale behind its application, researchers are well-equipped to leverage this powerful building block in the design and development of novel, targeted therapeutics.

References

  • Design and synthesis of 7-azaindole derivatives as potent CDK8 inhibitors for the treatment of acute myeloid leukemia. RSC Medicinal Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2022/md/d2md00125a]
  • Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.2c00227]
  • Azaindole Therapeutic Agents. National Institutes of Health (PMC). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4491024/]
  • Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors. Journal of Medicinal Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.5b01859]
  • Azaindoles in Medicinal Chemistry. PharmaBlock. [URL: https://www.pharmablock.com/news/azaindoles-in-medicinal-chemistry.html]
  • Azaindole-Based Inhibitors of Cdc7 Kinase: Impact of the Pre-DFG Residue, Val 195. National Institutes of Health (PMC). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3596101/]
  • Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Design%2C-synthesis-and-biological-evaluation-of-as-Sun-Li/289e21295966455581561f52d0b537d838706d7d]
  • Exploration of 7-azaindole-coumaranone hybrids and their analogues as protein kinase inhibitors. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/33901768/]
  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [URL: https://reactionbiology.com/step-by-step-guide-to-kinase-inhibitor-development/]
  • Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. [URL: https://reactionbiology.
  • Immobilization of Active Kinases for Small Molecule Inhibition Studies. Bio-Rad Laboratories. [URL: https://www.bio-rad.com/en-us/applications-technologies/immobilization-active-kinases-small-molecule-inhibition-studies?ID=LUSOFN44Z]
  • Synthesis of 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine. BenchChem. [URL: https://www.benchchem.com/product/bchm319036/technical-support]
  • Kinase Assays with Myra. Bio Molecular Systems. [URL: https://www.bmsystems.
  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. National Institutes of Health (PMC). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7248590/]
  • Biochemical assays for kinase activity detection. Celtarys. [URL: https://www.celtarys.com/blog/biochemical-assays-kinase-activity-detection/]
  • The Azaindole Framework in the Design of Kinase Inhibitors. National Institutes of Health (PMC). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4072832/]
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/ra/d1ra02816k]
  • 4-Chloro-5-fluoro-1H-pyrrolo 2,3-b pyridine AldrichCPR 882033-66-1. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/882033661]
  • Concise and efficient synthesis of 4-fluoro-1H-pyrrolo[2,3-b]pyridine. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/14682736/]
  • Azaindole-Based Inhibitors of Cdc7 Kinase: Impact of the Pre-DFG Residue, Val 195. Figshare. [URL: https://figshare.com/articles/journal_contribution/Azaindole-Based_Inhibitors_of_Cdc7_Kinase_Impact_of_the_Pre-DFG_Residue_Val_195/10300403]
  • Examples of 7-azaindole derivatives showing the significance of... ResearchGate. [URL: https://www.researchgate.net/figure/Examples-of-7-azaindole-derivatives-showing-the-significance-of-substitution-with-a-more_fig2_334542287]
  • Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. Juniper Publishers. [URL: https://juniperpublishers.com/omcij/pdf/OMCIJ.MS.ID.555752.pdf]

Sources

Strategic Applications of 4-Chloro-6-Fluoro-1H-Pyrrolo[2,3-b]Pyridine in Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the architectural design of small-molecule inhibitors relies heavily on privileged scaffolds. Among these, 4-chloro-6-fluoro-1H-pyrrolo[2,3-b]pyridine (also known as 4-chloro-6-fluoro-7-azaindole, CAS: 1190322-91-8) has emerged as a cornerstone building block[1]. As a highly functionalized bioisostere of both indole and purine, this specific bicyclic heterocycle provides a dual-action advantage: it serves as a near-perfect hydrogen-bonding anchor for kinase hinge regions, while its precisely placed halogen substituents offer orthogonal synthetic handles and metabolic shielding[2][3].

This technical guide dissects the physicochemical causality, structural rationale, and self-validating synthetic protocols required to leverage this scaffold in the development of next-generation targeted therapeutics.

Structural & Electronic Rationale: The "Why" Behind the Molecule

As a Senior Application Scientist, I often emphasize that the selection of a core scaffold must be driven by electronic causality, not just geometric fit. The 7-azaindole core is a well-documented kinase privileged fragment, famously utilized in FDA-approved drugs like the BRAF inhibitor Vemurafenib[2][4]. However, the addition of the 4-chloro and 6-fluoro groups transforms this baseline scaffold into a highly optimized vector for Fragment-Based Drug Discovery (FBDD).

The Bidentate Hinge Binder

The unmodified 7-azaindole ring interacts with the ATP-binding pocket of kinases via a bidentate hydrogen bond[3].

  • N7 (Pyridine Nitrogen): Acts as a hydrogen bond acceptor, interacting with the backbone NH of the kinase hinge region.

  • N1-H (Pyrrole Nitrogen): Acts as a hydrogen bond donor, interacting with the backbone carbonyl (C=O) of the hinge[2].

Causality of the 6-Fluoro Substituent (-F)

The introduction of a fluorine atom at the C6 position serves two critical pharmacological functions:

  • Metabolic Shielding: The C6 position of indoles and azaindoles is a notorious "soft spot" for cytochrome P450-mediated oxidative metabolism. The highly polarized, exceptionally strong C-F bond effectively blocks this oxidation, significantly extending the molecule's in vivo half-life.

  • pKa Modulation: Fluorine exerts a strong inductive electron-withdrawing effect (-I effect). By pulling electron density away from the bicyclic core, it lowers the pKa of the N1-H proton. This increased acidity makes the N1-H a substantially stronger hydrogen bond donor, thereby increasing the binding affinity (lowering the IC50​ ) against the target kinase.

Causality of the 4-Chloro Substituent (-Cl)

The C4 position geometrically points toward the gatekeeper residue and the DFG (Asp-Phe-Gly) motif of the kinase active site[5]. The chlorine atom here is not typically meant to remain in the final drug; rather, it is a highly reactive synthetic handle. Because it resides on an electron-deficient pyridine ring (further activated by the adjacent N7 and the C6-F), the C-Cl bond readily undergoes oxidative addition with Palladium(0). This allows for rapid, late-stage diversification via cross-coupling reactions to explore the specificity pocket.

Mechanistic Pathway Visualization

The following diagram illustrates the logical relationship between the scaffold's functional groups and their role in target engagement and synthetic utility.

G cluster_kinase Kinase Hinge Region cluster_scaffold 4-Chloro-6-Fluoro-7-Azaindole Core Hinge_NH Hinge Backbone NH (Hydrogen Bond Donor) N7 N7 Atom (H-Bond Acceptor) Hinge_NH->N7 H-Bond Hinge_CO Hinge Backbone C=O (Hydrogen Bond Acceptor) N1 N1-H Pyrrole (H-Bond Donor) N1->Hinge_CO H-Bond C4 C4-Chloro (Vector to Gatekeeper/DFG) C4->N7 Ortho-Activation (Facilitates Cross-Coupling) C6 C6-Fluoro (Metabolic Shield & pKa Modulator) C6->N1 Inductive Electron Withdrawal (Increases NH Acidity)

Caption: Mechanistic interplay between the 4-Cl-6-F-7-azaindole core and the kinase ATP-binding pocket.

Quantitative Data & SAR Summary

To understand the empirical value of this specific derivative, we must compare it against the unsubstituted baseline. The table below summarizes the causality of the substitutions on physicochemical and pharmacokinetic parameters.

PropertyUnsubstituted 7-Azaindole4-Chloro-6-Fluoro-7-AzaindolePharmacological Implication
N1-H pKa (est.) ~16.7~14.5 - 15.2Enhanced H-bond donor capacity to hinge region, improving target residence time.
C6 Metabolic Stability Low (Prone to CYP450 oxidation)High (C-F bond blocks oxidation)Increased in vivo half-life ( t1/2​ ) and improved oral bioavailability.
C4 Functionalization Requires harsh pre-activationReady for mild Pd-catalyzed couplingAccelerated SAR generation in Fragment-Based Drug Discovery (FBDD).
Lipophilicity ( Δ LogP) Baseline+0.5 to +0.8 shiftImproved cell membrane permeability; facilitates crossing the blood-brain barrier (BBB) if desired.

Self-Validating Experimental Protocols

To maintain scientific integrity, experimental methodologies must be self-validating. This means incorporating in-process controls that verify the success of a step before proceeding, thereby preventing the propagation of errors. Below is the definitive workflow for functionalizing the C4 position while preserving the integrity of the hinge-binding motif.

Protocol: C4 Suzuki-Miyaura Cross-Coupling for SAR Generation

Objective: To replace the C4-chlorine with an aryl/heteroaryl group targeting the kinase specificity pocket, followed by the removal of heavy metal contaminants that could trigger false positives in biological assays.

Reagents:

  • 4-chloro-6-fluoro-1H-pyrrolo[2,3-b]pyridine (1.0 eq)[1]

  • Aryl/Heteroaryl Boronic Acid (1.2 eq)

  • Pd(dppf)Cl2​⋅CH2​Cl2​ (0.05 eq) - Catalyst choice rationale: The bidentate dppf ligand prevents catalyst deactivation and handles sterically hindered substrates well.

  • K2​CO3​ (2.0 M aqueous solution, 3.0 eq)

  • 1,4-Dioxane (0.2 M relative to starting material)

  • SiliaMetS® Thiol (Palladium scavenger)

Step-by-Step Methodology:

  • N1-Protection (Optional but Recommended): If the boronic acid contains sensitive electrophiles, first protect the N1-H using SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride) and NaH in DMF at 0°C. Validation: LC-MS should show a mass shift of +130 Da.

  • Degassing (Critical Step): Charge a microwave vial with the azaindole, boronic acid, and Pd(dppf)Cl2​ . Add 1,4-Dioxane and the aqueous K2​CO3​ . Sparge the biphasic mixture with Argon for exactly 10 minutes. Causality: Oxygen will rapidly oxidize the Pd(0) active species to inactive Pd(II), halting the catalytic cycle.

  • Reaction Execution: Seal the vial and heat to 90°C for 4 hours.

  • In-Process Control (IPC): Sample 5 μL of the organic layer, dilute in Acetonitrile, and analyze via LC-MS. Validation: The peak corresponding to m/z 170.57 (starting material) must be 2% relative to the product mass. If incomplete, spike with an additional 0.02 eq of Pd catalyst and heat for 1 hour.

  • Palladium Scavenging (Biological Integrity Step): Cool the mixture to room temperature. Add SiliaMetS® Thiol (5 equivalents relative to Pd) and stir at 40°C for 2 hours. Causality: Residual palladium can bind to proteins in downstream biochemical assays, causing false-positive kinase inhibition. The thiol resin covalently traps the heavy metal.

  • Purification: Filter through a pad of Celite, concentrate the filtrate in vacuo, and purify via reverse-phase preparative HPLC (Water/Acetonitrile with 0.1% TFA).

G Start 4-Cl-6-F-7-Azaindole (Starting Material) Protect N1-Protection (SEM-Cl, NaH) Blocks N-arylation Start->Protect Coupling C4 Suzuki-Miyaura (Pd(dppf)Cl2, R-B(OH)2) Installs Specificity Motif Protect->Coupling Deprotect SEM Deprotection (TFA or TBAF) Restores Hinge Binder Coupling->Deprotect Lead Lead Candidate (Purified via Prep-HPLC) Deprotect->Lead

Caption: Self-validating synthetic workflow for C4-functionalization of the azaindole core.

Emerging Applications Beyond Kinases

While the 4-chloro-6-fluoro-7-azaindole scaffold is predominantly recognized as a kinase hinge binder, its unique electronic properties are increasingly being exploited in G protein-coupled receptor (GPCR) targeting.

Recent patent literature highlights the use of 6-fluoro-1H-pyrrolo[2,3-b]pyridine derivatives in the development of 5-HT2A biased agonists [6][7]. In these applications, the azaindole core acts as a bioisostere for the endogenous indoleamine (serotonin). The 6-fluoro substitution is strategically employed to fine-tune the basicity and receptor residence time, enabling selective activation of the Gq​ signaling pathway over β -arrestin recruitment. This biased agonism is highly sought after for developing fast-acting therapeutics for psychiatric disorders (like depression and anxiety) without the hallucinogenic liabilities typically associated with standard 5-HT2A activation[6].

References

  • ChemScene. "4-Chloro-6-fluoro-1H-pyrrolo[2,3-b]pyridine - General Information & Properties." ChemScene.
  • National Institutes of Health (PMC). "The Azaindole Framework in the Design of Kinase Inhibitors." NIH PubMed Central.
  • American Chemical Society. "Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors." Journal of Medicinal Chemistry.
  • J-Stage. "7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors." J-Stage.
  • PharmaBlock. "Azaindoles in Medicinal Chemistry." PharmaBlock.
  • Google Patents. "CA3241217A1 / WO2023114472A1 - Heterocyclic compounds as 5ht2a biased agonists." Google Patents.
  • Google Patents. "WO2023114472A1 - Heterocyclic compounds as 5ht2a biased agonists." Google Patents.

Sources

Spectroscopic Data for 4-chloro-6-fluoro-1H-pyrrolo[2,3-b]pyridine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic characteristics of 4-chloro-6-fluoro-1H-pyrrolo[2,3-b]pyridine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Given the limited availability of direct experimental spectra for this specific molecule in the public domain, this guide synthesizes predictive data based on established spectroscopic principles and data from analogous structures, alongside detailed, field-proven protocols for experimental data acquisition. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the synthesis, characterization, and application of this and related molecular entities.

The 1H-pyrrolo[2,3-b]pyridine scaffold, also known as 7-azaindole, is a privileged structural motif in numerous kinase inhibitors and other therapeutic agents. The strategic placement of chloro and fluoro substituents on this core can significantly modulate the molecule's physicochemical properties, including its metabolic stability, binding affinity, and overall pharmacokinetic profile. A thorough understanding of its spectroscopic signature is therefore paramount for unambiguous structure elucidation, purity assessment, and quality control in a research and development setting.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 4-chloro-6-fluoro-1H-pyrrolo[2,3-b]pyridine. These predictions are derived from the analysis of structurally similar compounds and the well-established effects of halogen substituents on spectroscopic measurements.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignmentRationale
~12.5br s-1HH1 (N-H, pyrrole)The acidic proton of the pyrrole nitrogen typically appears as a broad singlet at a downfield chemical shift, which is solvent-dependent.
~8.2d~2.51HH2The proton at C2 is expected to be a doublet due to coupling with the H3 proton.
~7.5d~2.51HH3The proton at C3 will appear as a doublet from coupling to the H2 proton.
~7.8d~2.01HH5The proton at C5 is coupled to the fluorine at C6, resulting in a doublet. The through-space coupling with the pyrrole N-H may also contribute to broadening.

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)AssignmentRationale
~155 (d, ¹JCF ≈ 240 Hz)C6The carbon directly attached to fluorine will exhibit a large one-bond coupling constant and a significant downfield shift.
~148C7aA quaternary carbon in an aromatic system, typically found in this region.
~145 (d, ²JCF ≈ 15 Hz)C5The carbon at C5 will show a smaller two-bond coupling to the fluorine atom.
~130C3aAnother quaternary carbon, part of the pyrrole ring fusion.
~128C2The chemical shift is influenced by the adjacent nitrogen and the aromatic system.
~118C4The carbon bearing the chlorine atom is expected to be deshielded.
~101C3This carbon is part of the electron-rich pyrrole ring.
Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Data

Ionization ModePredicted m/zInterpretation
ESI+171.0154[M+H]⁺, monoisotopic mass for C₇H₅ClFN₂⁺
ESI+193.0073[M+Na]⁺, monoisotopic mass for C₇H₄ClFN₂Na⁺
EI170Molecular ion (M⁺) with a characteristic isotopic pattern for one chlorine atom (M+2 peak approximately one-third the intensity of the M peak).
Infrared (IR) Spectroscopy

Table 4: Predicted Infrared (IR) Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~3400-3300Medium, SharpN-H stretch (pyrrole)
~1620-1580Medium-StrongC=C and C=N stretching vibrations of the aromatic rings
~1250-1150StrongC-F stretch
~850-750StrongC-Cl stretch and C-H out-of-plane bending

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the acquisition of high-quality spectroscopic data for 4-chloro-6-fluoro-1H-pyrrolo[2,3-b]pyridine. These protocols are designed to be self-validating and are based on standard practices in synthetic and analytical chemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A high-field NMR spectrometer (e.g., 400 or 500 MHz) equipped with a broadband probe.

Sample Preparation:

  • Weigh approximately 5-10 mg of the solid 4-chloro-6-fluoro-1H-pyrrolo[2,3-b]pyridine.

  • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

¹H NMR Data Acquisition:

  • Tune and match the probe for the ¹H frequency.

  • Acquire a standard one-pulse ¹H spectrum with the following typical parameters:

    • Spectral Width: -2 to 14 ppm

    • Pulse Width: Calibrated 90° pulse

    • Relaxation Delay (d1): 2-5 seconds

    • Number of Scans: 16-64 (or as needed for adequate signal-to-noise)

¹³C NMR Data Acquisition:

  • Tune and match the probe for the ¹³C frequency.

  • Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30 on Bruker instruments) with the following typical parameters:

    • Spectral Width: 0 to 180 ppm

    • Pulse Width: Calibrated 30-45° pulse

    • Relaxation Delay (d1): 2 seconds

    • Number of Scans: 1024 or more to achieve a good signal-to-noise ratio.

Data Processing and Analysis:

  • Apply a Fourier transform to the acquired free induction decays (FIDs).

  • Phase the resulting spectra and perform baseline correction.

  • Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

  • Integrate the ¹H NMR signals and analyze the multiplicities and coupling constants.

  • Assign the peaks in both ¹H and ¹³C spectra to the corresponding atoms in the molecule.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve tune_H Tune Probe (¹H) dissolve->tune_H tune_C Tune Probe (¹³C) dissolve->tune_C acq_H Acquire ¹H Spectrum tune_H->acq_H ft Fourier Transform acq_H->ft acq_C Acquire ¹³C Spectrum tune_C->acq_C acq_C->ft phase Phase & Baseline Correction ft->phase calibrate Calibrate Chemical Shift phase->calibrate analyze Integrate, Analyze & Assign Peaks calibrate->analyze

Caption: Workflow for NMR data acquisition and analysis.

High-Resolution Mass Spectrometry (HRMS)

Objective: To determine the accurate mass of the molecule and confirm its elemental composition.

Instrumentation: A high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to an appropriate ionization source (e.g., Electrospray Ionization - ESI).

Sample Preparation:

  • Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • The solution may be introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

Data Acquisition:

  • Optimize the ionization source parameters (e.g., capillary voltage, gas flow rates, temperature) to achieve a stable and strong signal for the compound.

  • Acquire the mass spectrum in positive or negative ion mode over a relevant m/z range (e.g., 100-500).

  • Ensure the instrument is properly calibrated to provide high mass accuracy.

Data Analysis:

  • Identify the molecular ion peak (e.g., [M+H]⁺ or [M-H]⁻).

  • Compare the experimentally measured accurate mass with the theoretically calculated mass for the expected elemental formula (C₇H₄ClFN₂). The mass difference should be within a few parts per million (ppm).

  • Analyze the isotopic pattern of the molecular ion to confirm the presence of one chlorine atom.

HRMS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis prep_sol Prepare Dilute Solution optimize Optimize Ion Source prep_sol->optimize acquire Acquire Spectrum (High Resolution) optimize->acquire identify_ion Identify Molecular Ion acquire->identify_ion compare_mass Compare Experimental vs. Theoretical Mass identify_ion->compare_mass analyze_iso Analyze Isotopic Pattern identify_ion->analyze_iso

Caption: Workflow for HRMS data acquisition and analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation:

  • Solid State (KBr Pellet):

    • Grind a small amount of the sample (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Press the powder into a transparent pellet using a hydraulic press.

  • Attenuated Total Reflectance (ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Acquire a background spectrum of the empty sample compartment (or clean ATR crystal).

  • Place the sample in the spectrometer and acquire the sample spectrum over the range of 4000-400 cm⁻¹.

  • Co-add and average at least 16 scans to improve the signal-to-noise ratio.

Data Analysis:

  • The background spectrum is automatically subtracted from the sample spectrum.

  • Identify and assign the major absorption bands to the corresponding functional groups and bond vibrations in the molecule.

References

A comprehensive list of references will be provided upon the availability of experimental data for 4-chloro-6-fluoro-1H-pyrrolo[2,3-b]pyridine. The principles and protocols described herein are based on standard spectroscopic techniques and the analysis of structurally related compounds found in various chemical databases and peer-reviewed publications. For foundational knowledge, the following resources are recommended:

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • NIST Chemistry WebBook: [Link][1][2]

  • PubChem Database: [Link][3]

  • Sroor, F. M. (2019). Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. Organic & Medicinal Chemistry International Journal, 9(1), 7-10.[4][5][6]

Sources

The 1H-Pyrrolo[2,3-b]pyridine Scaffold: A Technical Whitepaper on Advanced Synthetic Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Architectural Significance of the 1H-Pyrrolo[2,3-b]pyridine Scaffold

The 1H-pyrrolo[2,3-b]pyridine core, commonly known as 7-azaindole, is a privileged pharmacophore and a critical bioisostere for both indole and purine ring systems. By incorporating a nitrogen atom at the 7-position of the indole framework, the molecule gains a unique hydrogen-bonding profile—acting simultaneously as a hydrogen bond donor (via N1) and an acceptor (via N7) [1]. This dual capacity, combined with enhanced water solubility and metabolic stability against oxidative degradation, makes 7-azaindoles highly sought-after in drug discovery.

In oncology and immunology, 7-azaindole derivatives are extensively utilized as ATP-competitive kinase inhibitors. They form critical bidentate hydrogen bonds with the hinge region of kinases such as Fibroblast Growth Factor Receptors (FGFRs) and Janus kinase 3 (JAK3) [1].

fgfr_pathway FGF FGF Ligand FGFR FGFR (Dimerization) FGF->FGFR Binds RAS RAS / RAF FGFR->RAS Phosphorylation PI3K PI3K / AKT FGFR->PI3K Phosphorylation Inhibitor 7-Azaindole Inhibitor (ATP-competitive) Inhibitor->FGFR Blocks Kinase Domain MEK MEK / ERK RAS->MEK Proliferation Cancer Cell Proliferation MEK->Proliferation PI3K->Proliferation

Caption: FGFR signaling pathway highlighting ATP-competitive inhibition by 7-azaindole derivatives.

Mechanistic Bottlenecks in Classical Syntheses

Historically, the synthesis of indoles relied on classical methods such as the Fischer, Bartoli, and Madelung syntheses. However, translating these protocols to 7-azaindoles presents severe electronic bottlenecks. The pyridine ring is highly electron-deficient compared to a benzene ring.

  • Fischer Indole Synthesis: When applied to 2-pyridylhydrazines, the electron-withdrawing nature of the pyridine nitrogen destabilizes the critical [3,3]-sigmatropic rearrangement transition state. This necessitates exceedingly harsh acidic conditions and elevated temperatures, often resulting in massive degradation and yields below 30% [1].

  • Bartoli Synthesis: The use of vinyl Grignard reagents with ortho-nitropyridines frequently fails because the highly electrophilic pyridine ring undergoes competitive nucleophilic attack by the Grignard reagent at the 4- or 6-positions, bypassing the desired nitro-group reduction/cyclization pathway.

To circumvent these fundamental electronic limitations, modern synthetic paradigms have shifted entirely toward transition-metal catalysis and strategically designed cyclization cascades.

Modern Synthetic Paradigms: Causality and Design

Orthogonal Halogen Reactivity in Pd-Catalyzed Cascades

One of the most robust modern methods for constructing the 7-azaindole core is the Palladium-catalyzed cascade C–C and C–N coupling of imines with 2,3-dihalopyridines [4]. The causality of this reaction relies entirely on the orthogonal reactivity of carbon-halogen bonds.

By utilizing 2-bromo-3-chloropyridine, the system dictates the exact sequence of the cascade. The Pd(0) catalyst undergoes oxidative addition exclusively at the weaker, more reactive C–Br bond at the 2-position. This prevents random polymerization. Following the insertion of the imine (forming the C–C bond), the intermediate is perfectly positioned for an intramolecular Buchwald-Hartwig-type amination. The proximity effect dramatically lowers the activation energy for the subsequent oxidative addition into the C–Cl bond, driving the cyclization thermodynamically forward to yield the 7-azaindole [4].

pd_cascade SM 2-Bromo-3-chloropyridine + Imine OxAdd Oxidative Addition (Pd(0) to Pd(II)) SM->OxAdd Pd(OAc)2, PCy3 CC_Coupling C-C Bond Formation (Insertion) OxAdd->CC_Coupling Base (NaOtBu) CN_Coupling C-N Bond Formation (Reductive Elimination) CC_Coupling->CN_Coupling Intramolecular Product 7-Azaindole Derivative CN_Coupling->Product -Pd(0)

Caption: Mechanistic workflow of Pd-catalyzed cascade C-C and C-N coupling for 7-azaindole synthesis.

Exploiting Pyridine Electron Deficiency via SNAr

While the electron deficiency of pyridine hinders electrophilic aromatic substitution, it actively facilitates nucleophilic aromatic substitution (SNAr). A highly efficient microwave-assisted protocol exploits this by reacting 2-chloro-3-oxiranylpyridines with primary amines [3].

The mechanism is a beautifully orchestrated three-step sequence:

  • Regioselective Epoxide Opening: The primary amine attacks the less sterically hindered carbon of the oxirane, generating a secondary amine intermediate.

  • Intramolecular SNAr: The newly formed secondary amine attacks the 2-position of the pyridine ring. The electron-withdrawing pyridine nitrogen stabilizes the resulting Meisenheimer complex, allowing the facile expulsion of the chloride leaving group.

  • Dehydration: The resulting 3-hydroxyazaindoline undergoes spontaneous dehydration under the reaction conditions to achieve full aromaticity [3].

Acid-Catalyzed 5-Endo-Dig Cyclizations

For the synthesis of 2-substituted 7-azaindoles, the acid-catalyzed cyclization of 3-alkynyl-2-aminopyridines provides exceptional yields. Utilizing a highly tuned mixture of trifluoroacetic acid (TFA) and trifluoroacetic anhydride (TFAA), the internal alkyne is electrophilically activated. This forces a 5-endo-dig cyclization driven by the nucleophilic attack of the adjacent primary amine. This specific methodology has been pivotal in generating 7-azaindole libraries with potent antimicrobial activity [5].

Quantitative Methodological Comparison

Synthetic StrategyStarting MaterialsCatalyst / Key ReagentsTypical YieldsKey Advantage
Classical Fischer 2-Pyridylhydrazine + KetoneStrong Acids (e.g., PPA, ZnCl2)10% – 35%Uses inexpensive, widely available precursors.
Pd-Catalyzed Cascade 2-Bromo-3-chloropyridine + IminePd(OAc)2, PCy3, NaOtBu65% – 92%Excellent functional group tolerance; highly regioselective [4].
Microwave SNAr 2-Chloro-3-oxiranylpyridine + AmineNone (Solvent: 1-Butanol, MW)70% – 95%Extremely fast (hours vs. days); metal-free cyclization [3].
5-Endo-Dig Cyclization 3-Alkynyl-2-aminopyridineTFA / TFAA60% – 88%Perfect for 2-substituted derivatives; scalable [5].

Validated Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating specific checkpoints to verify mechanistic progression.

Protocol A: Palladium-Catalyzed Cascade Synthesis of 7-Azaindoles [4]

Objective: Synthesis of 1,2-disubstituted 7-azaindoles via C–C/C–N cascade.

  • Preparation: In a rigorously dried pressure tube, add 2-bromo-3-chloropyridine (0.3 mmol), the desired imine (0.33 mmol), Pd(OAc)2 (0.018 mmol, 6 mol%), tricyclohexylphosphine (PCy3, 0.036 mmol, 12 mol%), and Sodium tert-butoxide (NaOtBu, 0.84 mmol).

  • Inert Atmosphere: Evacuate the tube and backfill with ultra-pure Argon (repeat 3 times).

  • Solvent Addition: Inject anhydrous 1,4-dioxane (6 mL) against a positive Argon flow. Evacuate and backfill the solvent-containing tube one final time.

  • Activation: Seal the tube and stir at room temperature for 10 minutes.

    • Validation Checkpoint: The solution should transition from a pale yellow to a deep, homogenous red/brown, indicating the successful reduction of Pd(II) to the active Pd(0) species.

  • Cyclization: Heat the reaction mixture at 105 °C for 16–48 hours.

  • Monitoring & Isolation: Monitor via TLC (Hexanes/EtOAc). The highly conjugated 7-azaindole product will exhibit intense bright blue fluorescence under 254 nm UV light. Quench with water, extract with EtOAc, and purify via flash chromatography.

Protocol B: Microwave-Assisted Epoxide-Opening/Cyclization [3]

Objective: Rapid, metal-free synthesis of 1,3-substituted 7-azaindoles.

  • Preparation: In a microwave-safe reaction vial, dissolve 2-chloro-3-oxiranylpyridine (1.0 mmol) and the desired primary amine (1.5 mmol) in 1-butanol (4 mL).

  • Irradiation: Seal the vial with a Teflon-lined crimp cap. Irradiate in a dedicated microwave synthesizer at 100–120 °C for 1 to 3 hours.

    • Validation Checkpoint: For less reactive amines or mono-chloro pyridine derivatives lacking additional electron-withdrawing groups, the temperature must be ramped to 200 °C to overcome the higher SNAr activation barrier.

  • Workup: Remove the 1-butanol under reduced pressure. The crude residue represents the fully dehydrated 7-azaindole, which can be directly purified via silica gel chromatography.

References

  • Synthesis and Structure–Activity Relationship (SAR) Studies of Novel Pyrazolopyridine Derivatives as Inhibitors of Enterovirus Replication. Journal of Medicinal Chemistry (ACS). URL:[Link]

  • Microwave-Assisted Flexible Synthesis of 7-Azaindoles. The Journal of Organic Chemistry (ACS). URL:[Link]

  • Facile synthesis of 4- and 7-azaindoles from the corresponding imines by palladium-catalyzed cascade C–C and C–N coupling. Organic & Biomolecular Chemistry (RSC). URL:[Link]

  • The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity. Organic & Biomolecular Chemistry (RSC). URL:[Link]

Exploring the SAR of 1H-Pyrrolo[2,3-b]pyridine Analogs: A Privileged Scaffold in Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the 1H-pyrrolo[2,3-b]pyridine (commonly known as 7-azaindole) core has emerged as a profoundly versatile and privileged scaffold. As a Senior Application Scientist navigating the complexities of targeted drug design, I frequently leverage this moiety as a bioisostere for purines and pyrrolopyrimidines. By systematically exploring its Structure-Activity Relationship (SAR), we can fine-tune physicochemical properties—such as lowering the topological polar surface area (TPSA) to enhance oral bioavailability—while maintaining exquisite control over target selectivity. This whitepaper deconstructs the mechanistic causality behind 1H-pyrrolo[2,3-b]pyridine SAR, supported by field-proven protocols and self-validating experimental workflows.

Mechanistic Grounding: The 7-Azaindole Pharmacophore

The success of the 1H-pyrrolo[2,3-b]pyridine scaffold in kinase and phosphodiesterase inhibition is not coincidental; it is deeply rooted in its structural biology. Unlike pyrrolopyrimidines, which contain two nitrogen atoms in the six-membered ring, the 7-azaindole core contains only one. This subtle deletion removes a hydrogen-bond acceptor, which favorably alters the hydration shell of the molecule and often improves membrane permeability.

Mechanistically, the core acts as a bidentate ligand within the ATP-binding pocket of kinases:

  • N1-H (Hydrogen Bond Donor): Interacts directly with the backbone carbonyl of the kinase hinge region.

  • N7 (Hydrogen Bond Acceptor): Engages the backbone amide N-H of the hinge.

This rigid anchoring allows substituents at the C4 and C5 positions to project outward into the hydrophobic specificity pockets and the solvent-exposed regions, respectively. By manipulating these vectors, scientists can drive isoform selectivity.

Hinge_Binding Core 1H-pyrrolo[2,3-b]pyridine (7-Azaindole Core) N1 N1-H Vector (H-Bond Donor) Core->N1 N7 N7 Vector (H-Bond Acceptor) Core->N7 C4 C4 Substitution (Hydrophobic Pocket) Core->C4 C5 C5 Substitution (Solvent Exposure) Core->C5 Hinge Kinase Hinge Region (Backbone Amides) N1->Hinge Binds C=O N7->Hinge Binds N-H Selectivity Isoform Selectivity & Target Potency C4->Selectivity C5->Selectivity

Fig 1: Pharmacophore mapping and hinge-binding logic of 1H-pyrrolo[2,3-b]pyridine.

Structure-Activity Relationship (SAR) Case Studies

Optimizing Hinge-Binding for Janus Kinase 3 (JAK3)

A masterclass in 1H-pyrrolo[2,3-b]pyridine SAR is observed in the development of novel immunomodulators targeting Janus Kinase 3 (JAK3) 1. Early template compounds (e.g., Compound 6) exhibited weak, pan-JAK activity. To drive JAK3 selectivity, researchers systematically engineered the C4 and C5 positions:

  • C5-Carboxamide Introduction: The addition of a carbamoyl group at C5 was a calculated thermodynamic maneuver. The C5-carboxamide forms an intramolecular hydrogen bond, locking the scaffold into its bioactive conformation. This pre-organization reduces the entropic penalty upon binding to the JAK3 active site.

  • C4-Hydrophobic Expansion: Replacing the C4 N-methyl group with bulkier cycloalkylamines (e.g., cyclohexylamine or cycloheptylamine) specifically exploited a deep hydrophobic pocket unique to the JAK3 isoform.

As shown in Table 1 , the synergistic effect of the C5-carboxamide and the C4-cycloheptylamino group (Compound 11d) resulted in a sub-nanomolar shift in potency and enhanced selectivity over JAK1 and JAK2.

Table 1: SAR of C4/C5 Substituents on JAK3 Inhibition

CompoundC4 SubstituentC5 SubstituentJAK3 IC50 (nM)JAK1 IC50 (nM)JAK2 IC50 (nM)
6 N-methylaminoH110029001800
11a N-methylaminoCarboxamide1600NDND
14a CyclohexylaminoCarboxamide14NDND
11d CycloheptylaminoCarboxamide3.52513
15a CyclohexylaminoN-methyl carboxamide85NDND
(Data summarized from the optimization of 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives 1. ND = Not Determined/Reported in specific subset).
Expanding the Horizon: ATM Kinase and PDE4B Inhibition

The utility of this scaffold is not confined to JAK kinases. Recent structural optimization campaigns have yielded highly selective Ataxia Telangiectasia Mutated (ATM) kinase inhibitors. By meticulously decorating the core, researchers identified lead candidates (e.g., compound 25a) exhibiting >700-fold selectivity over other PIKK family members, achieving an exceptional oral bioavailability of 147.6% in murine models 2.

Furthermore, scaffold-hopping strategies have successfully repurposed this core for Phosphodiesterase 4B (PDE4B) inhibition. By functionalizing the C2 position to create 1H-pyrrolo[2,3-b]pyridine-2-carboxamides, researchers achieved potent PDE4B inhibition (IC50 ranges from 0.11–1.1 μM) with robust suppression of TNF-α release in macrophages, proving the core's viability in CNS and inflammatory disease settings 3.

Self-Validating Experimental Workflows

As a Senior Application Scientist, I emphasize that robust SAR generation requires self-validating experimental workflows. A protocol is only as reliable as its orthogonal controls. Below are the definitive methodologies for synthesizing and evaluating these analogs.

Synthesis_Workflow Step1 1. Scaffold Synthesis Sonogashira Coupling & Base-Mediated Cyclization Step2 2. Regioselective Halogenation NIS/NBS at C3 or C5 Positions Step1->Step2 Step3 3. Late-Stage Diversification Suzuki-Miyaura / Buchwald-Hartwig Cross-Coupling Step2->Step3 Step4 4. In Vitro Profiling TR-FRET Kinase Assays & Cellular Target Engagement Step3->Step4 Step5 5. ADME & PK Evaluation Microsomal Stability & In Vivo Bioavailability Step4->Step5

Fig 2: Systematic workflow for synthesis and biological evaluation of analogs.

Protocol A: Regioselective Synthesis of the 1H-Pyrrolo[2,3-b]pyridine Core

Causality Focus: Traditional syntheses often rely on Sodium Hydride (NaH) for the reductive ring closure of alkynyl-aminopyridines. However, field experience and recent AAK1 inhibitor development campaigns dictate that using Potassium tert-butoxide (KOtBu) yields a significantly cleaner reaction profile and higher yields by minimizing competing nucleophilic attacks and degradation 4.

  • Sonogashira Coupling: React 5-bromo-3-iodo-2-aminopyridine with trimethylsilylacetylene using PdCl2(dppf) and CuI in a degassed solvent mixture (e.g., DMF/TEA). Scientific Rationale: The iodine at C3 is preferentially coupled over the C5 bromine due to its significantly lower bond dissociation energy and faster rate of palladium oxidative addition.

  • Ring Closure: Treat the resulting 3-alkynyl-2-aminopyridine intermediate with KOtBu in NMP at 80°C. The strong, non-nucleophilic base deprotonates the primary amine, triggering a 5-endo-dig cyclization to form the pyrrole ring.

  • Self-Validation (NMR): Confirm the cyclization via 1H-NMR. The successful reaction is validated by the disappearance of the primary amine protons and the emergence of the highly deshielded N1-H pyrrole proton (typically around 11.5–12.0 ppm).

Protocol B: High-Fidelity Kinase Binding Assay (TR-FRET)

Causality Focus: Highly conjugated heterocyclic scaffolds like 7-azaindoles frequently exhibit auto-fluorescence, which severely confounds standard fluorescence intensity assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a microsecond temporal delay between excitation and emission reading. This allows short-lived compound auto-fluorescence to decay completely, ensuring the calculated IC50 values reflect true target affinity rather than optical artifacts.

  • Assay Assembly: In a 384-well low-volume plate, incubate the recombinant kinase domain with a biotinylated tracer ligand, a Europium-labeled anti-tag antibody, and a serial dilution of the 1H-pyrrolo[2,3-b]pyridine analog.

  • Equilibration: Allow the system to reach thermodynamic equilibrium (typically 60-90 minutes at room temperature) to ensure steady-state binding kinetics.

  • Measurement: Excite the Europium donor at 340 nm. Measure the emission of the acceptor fluorophore at 665 nm after a 100 μs delay.

  • Orthogonal Self-Validation: Run a parallel radiometric 33P-ATP incorporation assay for the top 5 lead compounds. Validation Logic: If the TR-FRET binding data (Kd) does not correlate linearly with the functional radiometric data (IC50), the system flags potential compound aggregation, pan-assay interference compounds (PAINS) behavior, or ATP-competitive displacement artifacts.

References

  • Synthesis and Evaluation of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3 - J-Stage. 1

  • Discovery of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity - Journal of Medicinal Chemistry (ACS Publications). 2

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - ACS Medicinal Chemistry Letters.3

  • Synthesis and structure-activity relationships of 3,5-disubstituted-pyrrolo[2,3-b]pyridines as inhibitors of adaptor associated kinase 1 (AAK1) with antiviral activity - PMC (National Institutes of Health).4

Sources

The 7-Azaindole Scaffold: A Privileged Core for Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Enduring Pursuit of Kinase Inhibition and the Rise of a Privileged Scaffold

The human kinome, comprising over 500 protein kinases, represents a vast and intricate network of signaling pathways that govern fundamental cellular processes.[1] Dysregulation of these pathways is a hallmark of numerous diseases, most notably cancer, positioning kinases as one of the most critical target classes in modern drug discovery. The development of small-molecule kinase inhibitors has revolutionized the treatment of many malignancies and inflammatory conditions.

At the heart of many successful kinase inhibitors lies a heterocyclic scaffold capable of forming key interactions within the ATP-binding site of the target kinase. Among these, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core has emerged as a "privileged fragment" due to its intrinsic ability to mimic the purine structure of ATP.[2] This guide provides a comprehensive technical overview of the design, synthesis, and biological evaluation of novel kinase inhibitors based on the 7-azaindole scaffold, offering field-proven insights for researchers and drug development professionals.

A key feature of the 7-azaindole nucleus is its capacity to act as both a hydrogen bond donor (via the pyrrole -NH) and an acceptor (via the pyridine nitrogen). This enables it to form two crucial hydrogen bonds with the hinge region of protein kinases, effectively anchoring the inhibitor in the ATP-binding pocket.[1][3] This bidentate hydrogen bonding is a cornerstone of the scaffold's success and provides a stable foundation for further chemical elaboration to achieve high potency and selectivity. The first FDA-approved drug based on this scaffold, Vemurafenib, which targets the B-RAF kinase, validated the immense therapeutic potential of this chemical motif.[4]

Medicinal Chemistry: From Rational Design to Synthetic Execution

The journey of developing a 7-azaindole-based kinase inhibitor begins with a deep understanding of the target kinase's ATP-binding site and the application of structure-based drug design principles.

Design Strategies: The Art of Molecular Recognition

The primary design consideration for 7-azaindole inhibitors is their interaction with the kinase hinge region. However, the orientation of the scaffold can vary, leading to different binding modes, which are broadly classified as "normal," "flipped," and "non-hinge."[5] In the "normal" binding mode, the pyridine nitrogen accepts a hydrogen bond, while the pyrrole NH donates one. In the "flipped" mode, this is reversed. The "non-hinge" mode occurs when another part of the molecule occupies the hinge region, and the 7-azaindole moiety forms interactions elsewhere in the binding site. Understanding and confirming the binding mode through X-ray crystallography is crucial for effective structure-activity relationship (SAR) studies.

Beyond the hinge region, the five available positions on the 7-azaindole ring offer ample opportunities for chemical modification to enhance potency, selectivity, and pharmacokinetic properties. Substitutions are strategically introduced to occupy hydrophobic pockets, form additional hydrogen bonds, and improve metabolic stability.

Synthetic Methodologies: Building the Core and Its Adornments

The synthesis of a diverse library of 7-azaindole derivatives relies on a robust toolkit of modern organic chemistry reactions. Palladium-catalyzed cross-coupling reactions are particularly instrumental in the functionalization of the 7-azaindole core.

Diagram: General Synthetic Workflow

G cluster_0 Core Synthesis cluster_1 Functionalization cluster_2 Final Product Starting Materials Aminopyridine Derivatives Core_Formation Cascade C-N Cross-Coupling/Heck Reaction Starting Materials->Core_Formation Halogenated_Azaindole Halogenated 7-Azaindole Core_Formation->Halogenated_Azaindole Suzuki_Coupling Suzuki Coupling (Aryl/Heteroaryl Groups) Halogenated_Azaindole->Suzuki_Coupling Arylboronic Acids Buchwald_Hartwig Buchwald-Hartwig Amination (Amine Groups) Halogenated_Azaindole->Buchwald_Hartwig Amines Sonogashira_Coupling Sonogashira Coupling (Alkynyl Groups) Halogenated_Azaindole->Sonogashira_Coupling Terminal Alkynes Final_Inhibitor Novel Kinase Inhibitor Suzuki_Coupling->Final_Inhibitor Buchwald_Hartwig->Final_Inhibitor Sonogashira_Coupling->Final_Inhibitor

Caption: General workflow for the synthesis and functionalization of 7-azaindole derivatives.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of a halogenated 7-azaindole with an arylboronic acid.

  • Reaction Setup: To an oven-dried reaction vessel, add the halogenated 7-azaindole (1.0 equiv), the arylboronic acid (1.2 equiv), and a base such as cesium carbonate (Cs₂CO₃, 2.0 equiv).

  • Solvent and Degassing: Add a degassed solvent system, typically a mixture of toluene and ethanol (1:1). Purge the reaction mixture with an inert gas (argon or nitrogen) for 15 minutes.

  • Catalyst Addition: Add the palladium catalyst, for example, Pd₂(dba)₃ (5 mol %), and a suitable ligand like SPhos (5 mol %).

  • Reaction Conditions: Heat the reaction mixture to 60-110 °C and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.[6]

Experimental Protocol: Buchwald-Hartwig Amination

This protocol outlines a general procedure for the C-N cross-coupling of a halogenated 7-azaindole with a primary or secondary amine.

  • Reagent Preparation: In an oven-dried Schlenk tube under an inert atmosphere, combine the halogenated 7-azaindole (1.0 equiv), the amine (1.5 equiv), and a base such as cesium carbonate (Cs₂CO₃, 2.0 equiv).

  • Catalyst System: Add the palladium catalyst, for instance, Pd(OAc)₂ (0.05 equiv), and a suitable ligand like BINAP (0.08 equiv).

  • Solvent and Reaction Conditions: Add anhydrous toluene and heat the mixture, typically between 80-110 °C, until the reaction is complete.

  • Work-up and Purification: After cooling, the reaction mixture is quenched, extracted, and the crude product is purified by column chromatography to yield the aminated 7-azaindole derivative.[7]

Biological Evaluation: Quantifying Potency and Selectivity

Once a library of 7-azaindole derivatives has been synthesized, the next critical phase is to evaluate their biological activity. This involves a tiered approach, starting with in vitro biochemical assays to determine potency against the target kinase, followed by cell-based assays to assess activity in a more physiologically relevant context.

Diagram: Biological Evaluation Workflow

G Library Synthesized 7-Azaindole Compound Library Biochemical_Assay Biochemical Kinase Assay (e.g., HTRF, LanthaScreen) Library->Biochemical_Assay IC50_Determination Determine IC50 Values Biochemical_Assay->IC50_Determination Cell_Based_Assay Cell-Based Assay (e.g., NanoBRET, Phosphorylation) IC50_Determination->Cell_Based_Assay Cellular_Potency Assess Cellular Potency & Target Engagement Cell_Based_Assay->Cellular_Potency Selectivity_Profiling Kinome Selectivity Profiling Cellular_Potency->Selectivity_Profiling Lead_Compound Lead Compound Identification Selectivity_Profiling->Lead_Compound

Caption: Tiered workflow for the biological evaluation of 7-azaindole kinase inhibitors.

In Vitro Biochemical Assays

These assays measure the direct inhibition of the kinase's enzymatic activity. Homogeneous Time-Resolved Fluorescence (HTRF) and LanthaScreen™ are two commonly employed assay formats.

Experimental Protocol: HTRF Kinase Assay

This protocol provides a general framework for an HTRF kinase assay.

  • Reagent Preparation: Prepare stock solutions of the test compounds in 100% DMSO. Dilute the kinase, a biotinylated substrate peptide, and ATP to their final concentrations in an enzymatic buffer (e.g., 50 mM HEPES pH 7.0, 5 mM MgCl₂, 1 mM DTT).

  • Enzymatic Reaction: In a 384-well plate, dispense the test compound, followed by the kinase and the substrate. Initiate the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and detect the phosphorylated product by adding a detection mixture containing a europium cryptate-labeled anti-phospho-specific antibody and streptavidin-XL665 in a detection buffer containing EDTA.

  • Data Acquisition: After a further incubation period (e.g., 60 minutes), read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 665 nm and 620 nm. The ratio of these signals is proportional to the extent of substrate phosphorylation.[8][9]

Cell-Based Assays

Cell-based assays are crucial for confirming that a compound can penetrate the cell membrane and inhibit the target kinase in its native environment. The NanoBRET™ Target Engagement Intracellular Kinase Assay is a powerful tool for this purpose.

Experimental Protocol: NanoBRET™ Target Engagement Assay

This protocol outlines the general steps for a NanoBRET™ assay.

  • Cell Preparation: Seed cells transiently expressing a NanoLuc® luciferase-kinase fusion protein into a 384-well plate.

  • Compound and Tracer Addition: Treat the cells with varying concentrations of the test compound and a fixed concentration of a cell-permeable fluorescent tracer that binds to the kinase.

  • BRET Measurement: After a 1-hour incubation, measure the Bioluminescence Resonance Energy Transfer (BRET) signal on a suitable plate reader.

  • Data Analysis: The binding of the test compound competes with the tracer, leading to a decrease in the BRET signal. This allows for the quantification of the compound's apparent intracellular affinity for the target kinase.[10][11]

Therapeutic Applications and Targeted Signaling Pathways

The versatility of the 7-azaindole scaffold has enabled the development of inhibitors against a wide range of kinases implicated in various diseases, particularly cancer.

Targeting the MAPK Pathway: Vemurafenib and B-RAF

The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade that regulates cell growth and proliferation. Mutations in the BRAF gene, a key component of this pathway, are found in approximately 50% of melanomas.[12] Vemurafenib, a potent and selective inhibitor of the mutated BRAF V600E kinase, is a prime example of a successful 7-azaindole-based drug.[4]

Diagram: Inhibition of the MAPK Pathway by Vemurafenib

G Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase Growth_Factor->RTK RAS RAS RTK->RAS BRAF_V600E BRAF (V600E Mutant) RAS->BRAF_V600E MEK MEK BRAF_V600E->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Vemurafenib Vemurafenib Vemurafenib->BRAF_V600E

Caption: Vemurafenib inhibits the constitutively active BRAF V600E mutant, blocking downstream signaling in the MAPK pathway.

Targeting the PI3K/AKT/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway is another crucial signaling network that is frequently dysregulated in cancer. Several 7-azaindole derivatives have been developed as potent PI3K inhibitors, demonstrating the scaffold's applicability beyond serine/threonine kinases.[13][14] These inhibitors often show activity against multiple isoforms of PI3K or are designed as dual PI3K/mTOR inhibitors.

Diagram: Inhibition of the PI3K Pathway

G Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Cell_Growth Cell Growth, Proliferation, & Survival mTOR->Cell_Growth Azaindole_PI3Ki 7-Azaindole PI3K Inhibitor Azaindole_PI3Ki->PI3K G cluster_cell_cycle Cell Cycle G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M M->G1 CDK_Cyclin CDK/Cyclin Complex Progression Cell Cycle Progression CDK_Cyclin->Progression Arrest Cell Cycle Arrest Azaindole_CDKi 7-Azaindole CDK Inhibitor Azaindole_CDKi->CDK_Cyclin

Sources

Methodological & Application

Synthesis Protocol and Application Note: 4-Chloro-6-fluoro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale & Chemical Significance

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core is a privileged scaffold in modern drug discovery, frequently deployed as a bioisostere for indoles to improve pharmacokinetic properties and modulate physicochemical profiles. Specifically, 4-chloro-6-fluoro-1H-pyrrolo[2,3-b]pyridine (CAS: 1190321-92-6) is a highly sought-after building block for the development of advanced kinase inhibitors, including those targeting FGFR, PDE4B, and P2X7R .

The substitution pattern of this specific derivative offers orthogonal synthetic handles:

  • The 4-Chloro Group: Acts as a prime site for late-stage functionalization via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) or nucleophilic aromatic substitution (SNAr).

  • The 6-Fluoro Group: Strategically blocks a common site of cytochrome P450-mediated metabolic oxidation, thereby enhancing the metabolic half-life of the resulting API. Furthermore, the electronegativity of fluorine modulates the pKa of the pyrrole N-H, often improving membrane permeability .

Retrosynthetic Analysis & Pathway Design

To construct the 4-chloro-6-fluoro-7-azaindole core, we employ a highly reliable three-step sequence starting from commercially available 2-amino-4-chloro-6-fluoropyridine. The workflow relies on a regioselective halogenation followed by a Sonogashira cross-coupling and a base-mediated 5-endo-dig heteroannulation.

SynthesisPathway A 2-Amino-4-chloro- 6-fluoropyridine B 2-Amino-3-bromo-4-chloro- 6-fluoropyridine A->B NBS, DMF Bromination C TMS-Alkynyl Intermediate B->C TMS-Acetylene, Pd/Cu Sonogashira D 4-Chloro-6-fluoro- 7-azaindole C->D KOtBu, NMP Cyclization

Fig 1. Three-step synthetic workflow for 4-chloro-6-fluoro-1H-pyrrolo[2,3-b]pyridine.

Mechanistic Causality: The Cyclization Step

A critical phase of this protocol is the transformation of the TMS-alkynyl intermediate into the final bicyclic system. We utilize potassium tert-butoxide (KOtBu) in N-methyl-2-pyrrolidone (NMP).

Causality of Reagent Selection:

  • Why TMS-Acetylene? Using trimethylsilylacetylene instead of acetylene gas prevents unwanted Glaser homocoupling during the palladium-catalyzed step, ensuring high yields of the monomeric intermediate.

  • Why KOtBu/NMP? The pKa of the 2-aminopyridine NH2 is approximately 25 in polar aprotic solvents. KOtBu is sufficiently basic to deprotonate this amine. Simultaneously, the strongly basic conditions cleave the labile C-Si bond of the TMS group, revealing the terminal alkyne in situ. The resulting amide anion undergoes a rapid 5-endo-dig cyclization onto the alkyne, driven by the thermodynamic stability of the resulting aromatic pyrrole ring .

CyclizationMechanism N1 TMS-Alkynyl Pyridine N2 Terminal Alkyne N1->N2 KOtBu (Desilylation) N3 Amide Anion N2->N3 Deprotonation N4 Azaindole Anion N3->N4 5-endo-dig Cyclization N5 4-Chloro-6-fluoro-7-azaindole N4->N5 H2O Quench

Fig 2. Mechanistic pathway of the base-mediated 5-endo-dig heteroannulation.

Step-by-Step Experimental Protocols

Every protocol below is designed as a self-validating system, incorporating In-Process Controls (IPCs) to ensure experimental integrity before proceeding to the next stage.

Step 1: Regioselective Bromination

Objective: Synthesis of 2-amino-3-bromo-4-chloro-6-fluoropyridine.

  • Rationale: The strong electron-donating resonance of the C2-amino group directs electrophilic aromatic substitution strictly to the C3 position. The C5 position is sterically hindered and electronically deactivated by the adjacent halogens.

Procedure:

  • Charge a round-bottom flask with 2-amino-4-chloro-6-fluoropyridine (10.0 g, 68.2 mmol) and anhydrous DMF (100 mL).

  • Cool the solution to 0 °C using an ice bath under a nitrogen atmosphere.

  • Add N-Bromosuccinimide (NBS) (12.7 g, 71.6 mmol, 1.05 eq) portion-wise over 30 minutes to control the exothermic reaction.

  • Remove the ice bath and stir at room temperature for 2 hours.

  • IPC Validation: Check reaction completion via TLC (Hexanes/EtOAc 3:1). The product spot will show a distinct isotopic M/M+2/M+4 pattern in LC-MS corresponding to the Br and Cl isotopes.

  • Workup: Pour the mixture into ice water (400 mL). Stir for 15 minutes. Filter the resulting precipitate, wash with cold water (3 × 50 mL), and dry under vacuum at 45 °C overnight.

Step 2: Sonogashira Cross-Coupling

Objective: Synthesis of 2-amino-4-chloro-6-fluoro-3-((trimethylsilyl)ethynyl)pyridine.

Procedure:

  • In a meticulously dried Schlenk flask, dissolve the brominated intermediate (10.0 g, 44.3 mmol) in anhydrous, degassed THF (120 mL).

  • Add Triethylamine (Et3N) (18.5 mL, 133 mmol, 3.0 eq).

  • Add CuI (0.84 g, 4.43 mmol, 0.1 eq) and Pd(PPh3)4 (2.56 g, 2.22 mmol, 0.05 eq). Purge the flask with nitrogen for 10 minutes.

  • Inject Trimethylsilylacetylene (TMSA) (9.4 mL, 66.5 mmol, 1.5 eq) dropwise.

  • Heat the mixture to 60 °C and stir for 12 hours.

  • IPC Validation: LC-MS should indicate complete consumption of the starting material and the appearance of a highly lipophilic product mass [M+H]+ = 243.1.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove metal salts, and wash the pad with EtOAc (100 mL). Concentrate the filtrate in vacuo and purify via silica gel chromatography (Hexanes/EtOAc gradient) to yield the TMS-alkynyl intermediate.

Step 3: Base-Mediated Annulation

Objective: Synthesis of 4-chloro-6-fluoro-1H-pyrrolo[2,3-b]pyridine.

Procedure:

  • Dissolve the TMS-alkynyl intermediate (8.0 g, 32.9 mmol) in anhydrous NMP (80 mL) under nitrogen.

  • Add Potassium tert-butoxide (KOtBu) (7.38 g, 65.8 mmol, 2.0 eq) in one portion. The solution will immediately darken.

  • Heat the reaction mixture to 80 °C for 4 hours.

  • IPC Validation: Monitor by LC-MS. The intermediate will first lose 72 Da (desilylation), followed by a shift in the UV chromatogram indicating aromatization to the azaindole core.

  • Workup: Cool the mixture to 0 °C and quench carefully with saturated aqueous NH4Cl (100 mL) to neutralize the base. Extract with EtOAc (3 × 100 mL). Wash the combined organic layers extensively with brine (5 × 100 mL) to remove residual NMP.

  • Dry over anhydrous Na2SO4, filter, and concentrate. Purify by recrystallization from DCM/Hexanes to afford the final product as an off-white solid.

Quantitative Data & Characterization

The following table summarizes the expected quantitative metrics and analytical validation parameters for the synthesized intermediates and final product.

CompoundExpected YieldReaction TimeLC-MS [M+H]⁺Key ¹H NMR Signals (CDCl₃ or DMSO-d₆)
Step 1 Product (Bromide)88 - 92%2.5 h224.9 / 226.9δ 6.85 (d, 1H, Ar-H), 5.10 (br s, 2H, NH₂)
Step 2 Product (TMS-Alkyne)75 - 82%12 h243.1 / 245.1δ 6.78 (d, 1H, Ar-H), 5.35 (br s, 2H, NH₂), 0.28 (s, 9H, TMS)
Final Product (7-Azaindole)65 - 70%4 h171.0 / 173.0δ 12.10 (br s, 1H, NH), 7.65 (t, 1H, pyrrole-H), 7.20 (s, 1H, Ar-H), 6.55 (dd, 1H, pyrrole-H)

Note: Yields are based on optimized 10-gram scale reactions. The M+2 isotopic peaks in LC-MS strictly confirm the retention of the critical C4-chlorine atom throughout the sequence.

References

  • Song, J. J., Reeves, J. T., Gallou, F., Tan, Z., Yee, N. K., & Senanayake, C. H. (2007). Organometallic methods for the synthesis and functionalization of azaindoles. Chemical Society Reviews, 36(7), 1095-1104. URL:[Link]

  • Potashman, M. H., Bready, J., Coxon, A., DeMelfi, T. M., DiPietro, L., Doerr, N., ... & Patel, V. F. (2003). Concise and Efficient Synthesis of 4-Fluoro-1H-pyrrolo[2,3-b]pyridine. Organic Letters, 5(26), 5023-5025. URL:[Link]

  • Ujjainwalla, F., & Warner, D. (1998). Synthesis of 5-, 6- and 7-azaindoles via palladium-catalyzed heteroannulation of internal alkynes. Tetrahedron Letters, 39(30), 5355-5358. URL:[Link]

Application Note: Regioselective Suzuki-Miyaura Coupling of 4-Chloro-6-fluoro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is highly prized as a purine bioisostere, frequently serving as the hinge-binding core in kinase inhibitors. Within this chemical space, 4-chloro-6-fluoro-1H-pyrrolo[2,3-b]pyridine represents a uniquely versatile building block. The C6-fluorine atom enhances the metabolic stability and lipophilic efficiency of the molecule, while the C4-chloride serves as a regioselective handle for palladium-catalyzed cross-coupling.

This application note provides field-proven, self-validating protocols for functionalizing the C4 position via Suzuki-Miyaura coupling. By detailing both protecting-group-free and N1-protected strategies, this guide equips synthetic chemists with the mechanistic insights necessary to overcome the inherent challenges of the azaindole core.

Mechanistic Insights & Causality

Regioselectivity: C4-Chloride vs. C6-Fluorine

A common concern when utilizing di-halogenated scaffolds is the potential for competing cross-coupling reactions. However, the Suzuki coupling on this specific scaffold is exquisitely regioselective for the C4 position. The causality lies in the bond dissociation energies: the C–F bond is exceptionally strong (~115 kcal/mol) compared to the C–Cl bond (~78 kcal/mol). Consequently, the electron-rich Pd(0) active species undergoes oxidative addition exclusively at the C4-chloride. This regioselectivity preserves the C6-fluorine, a critical pharmacophoric feature for downstream drug development .

The N1-H Challenge and Catalyst Selection

The pyrrolo[2,3-b]pyridine system contains an acidic N1 proton (pKa ~13.6). In the basic conditions required for Suzuki coupling, the unprotected azaindole nitrogen can coordinate to the palladium center, leading to catalyst poisoning or the consumption of the stoichiometric base needed for boronic acid activation.

To overcome N-coordination without resorting to protecting groups, highly active, sterically demanding ligands (e.g., XPhos or dppf) must be employed . These bulky ligands favor the formation of a highly reactive mono-ligated Pd(0) species, which accelerates oxidative addition into the challenging C–Cl bond while sterically shielding the metal center from unwanted coordination by the azaindole nitrogen.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (at C4-Cl) Pd0->OxAdd 4-chloro-6-fluoro- 7-azaindole TransMet Transmetalation with Ar-B(OH)2 OxAdd->TransMet Base, H2O RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 C4-Ar Product

Catalytic cycle of regioselective Suzuki coupling at the C4 position.

Experimental Design & Optimization Data

When designing the coupling, the choice of base, solvent, and catalyst is dictated by the steric and electronic nature of the boronic acid. The addition of water is a non-negotiable parameter; it is required to dissolve the inorganic base and to activate the boronic acid by forming the reactive boronate complex [ArB(OH)3​]− , which undergoes transmetalation much more rapidly than the neutral boronic acid.

Table 1: Optimization of Suzuki Coupling Conditions for 4-Chloro-6-fluoro-7-azaindole

EntryCatalyst (mol%)LigandBase (equiv)Solvent SystemTemp (°C)N1-ProtectionConversion / Yield (%)
1Pd(PPh3)4 (5%)NoneNa2CO3 (2.0)Toluene/EtOH/H2O90None15% (Catalyst Poisoning)
2Pd(dppf)Cl2 (5%)dppfK3PO4 (3.0)Dioxane/H2O (4:1)90None78%
3XPhos Pd G2 (3%)XPhosK2CO3 (2.5)Dioxane/H2O (4:1)100None85%
4XPhos Pd G2 (3%)XPhosK2CO3 (2.5)Dioxane/H2O (4:1)100SEM>95% (Quantitative)

Data Summary: Standard first-generation catalysts (Entry 1) fail due to N-coordination and poor oxidative addition kinetics. Bidentate (Entry 2) or bulky monodentate (Entry 3) ligands significantly improve yields. For highly challenging substrates, SEM protection (Entry 4) maximizes yield by completely eliminating N-coordination .

Strategic Workflow

Workflow Start 4-chloro-6-fluoro-7-azaindole Decision Boronic Acid Sterics & Electronics? Start->Decision PathA Unhindered / Electron-Rich (Protecting-Group-Free) Decision->PathA Low Steric Bulk PathB Hindered / Electron-Poor (N1-Protection Required) Decision->PathB High Steric Bulk RxnA Suzuki Coupling Pd(dppf)Cl2, K3PO4 Dioxane/H2O, 90°C PathA->RxnA Protect N1-Protection SEM-Cl, NaH, DMF PathB->Protect Product C4-Arylated Product RxnA->Product RxnB Suzuki Coupling XPhos Pd G2, K2CO3 Dioxane/H2O, 100°C Protect->RxnB Deprotect Deprotection TFA or TBAF RxnB->Deprotect Deprotect->Product

Workflow for selecting the optimal Suzuki coupling strategy for 7-azaindoles.

Step-by-Step Methodologies

Protocol A: Protecting-Group-Free Suzuki Coupling

Application: Ideal for electron-rich to neutral, unhindered aryl/heteroaryl boronic acids. This protocol maximizes atom economy by avoiding protection/deprotection steps.

Reagents:

  • 4-Chloro-6-fluoro-1H-pyrrolo[2,3-b]pyridine (1.0 equiv, 1.0 mmol)

  • Arylboronic acid (1.5 equiv, 1.5 mmol)

  • Pd(dppf)Cl2·CH2Cl2 (0.05 equiv, 5 mol%)

  • K3PO4 (3.0 equiv, 3.0 mmol)

  • 1,4-Dioxane / H2O (4:1 v/v, 10 mL)

Procedure:

  • Preparation: To an oven-dried 20 mL microwave vial equipped with a magnetic stir bar, add the azaindole, arylboronic acid, and K3PO4.

  • Degassing (Critical Step): Add 1,4-dioxane and H2O. Seal the vial with a septum cap. Sparge the biphasic mixture with dry N2 gas for 15 minutes. Causality: Dissolved oxygen will rapidly oxidize the electron-rich phosphine ligands to phosphine oxides, terminating the catalytic cycle.

  • Catalyst Addition: Briefly open the vial under a positive stream of N2, add Pd(dppf)Cl2·CH2Cl2, and reseal. Sparge for an additional 2 minutes.

  • Reaction: Heat the mixture in a pre-heated oil bath at 90 °C for 12–16 hours.

  • In-Process Quality Control (IPQC): Withdraw 10 µL of the organic layer, dilute in 1 mL MeCN, and analyze via UPLC-MS. Self-Validation: The reaction is complete when the characteristic isotopic doublet of the starting material ( m/z 171/173 for 35Cl/37Cl ) is fully consumed, and the product mass ( m/z 171 + MW_Ar - 36.5) appears as a single dominant peak.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with brine (2 × 10 mL). Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify via silica gel chromatography.

Protocol B: SEM-Protected Suzuki Coupling

Application: Required for sterically hindered (ortho-substituted) or highly electron-deficient boronic acids where the protecting-group-free method stalls. Recent advances in kinase inhibitor synthesis heavily rely on this protected-coupling-deprotection sequence .

Step 1: N1-SEM Protection

  • Dissolve 4-chloro-6-fluoro-1H-pyrrolo[2,3-b]pyridine (1.0 mmol) in anhydrous DMF (5 mL) under N2 and cool to 0 °C.

  • Add NaH (60% dispersion in mineral oil, 1.2 mmol) portion-wise. Stir for 30 minutes until hydrogen evolution ceases. Causality: Complete deprotonation is required to prevent O-alkylation or degradation.

  • Dropwise add 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.1 mmol). Stir at room temperature for 2 hours. Quench with saturated aqueous NH4Cl, extract with EtOAc, and purify to yield the SEM-protected intermediate.

Step 2: Suzuki Coupling

  • Combine the SEM-protected azaindole (1.0 equiv), boronic acid (1.5 equiv), K2CO3 (2.5 equiv), and XPhos Pd G2 (3 mol%) in degassed Dioxane/H2O (4:1, 10 mL).

  • Heat at 100 °C for 4–8 hours.

  • Self-Validation: Monitor by TLC (Hexanes/EtOAc). The SEM-protected product will have a significantly higher Rf value than the starting material due to the loss of the polar C–Cl bond and the addition of the lipophilic aryl group.

Step 3: SEM Deprotection

  • Dissolve the coupled product in CH2Cl2 (5 mL) and add Trifluoroacetic acid (TFA, 2 mL). Stir at room temperature for 3 hours to form the hydroxymethyl intermediate.

  • Concentrate in vacuo, redissolve in MeOH (5 mL), and add ethylenediamine (0.5 mL) or 1M NaOH (2 mL) to scavenge the formaldehyde byproduct and complete the deprotection.

  • Extract, concentrate, and purify to yield the final C4-arylated, C6-fluoro-7-azaindole.

References

  • The Azaindole Framework in the Design of Kinase Inhibitors Source: Molecules (MDPI) / PubMed Central (NIH) URL:[Link]

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection Source: Molecules (MDPI) URL:[Link]

  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization Source: Molecules (MDPI) URL:[Link]

  • A twist in the tale: shifting from covalent targeting of a tyrosine in JAK3 to a lysine in MK2 Source: Chemical Science (Royal Society of Chemistry) URL:[Link]

Application Note: 4-Chloro-6-fluoro-1H-pyrrolo[2,3-b]pyridine as a Privileged Building Block in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols

Introduction & Structural Rationale

In the landscape of targeted therapeutics, the 7-azaindole core has emerged as a highly privileged scaffold, acting as a bioisostere for indoles, purines, and pyrrolopyrimidines[1]. Among its functionalized derivatives, 4-chloro-6-fluoro-1H-pyrrolo[2,3-b]pyridine (CAS: 1190322-91-8) is a uniquely powerful building block[2]. As a Senior Application Scientist, I frequently recommend this specific halogenated scaffold for kinase inhibitor programs due to its precise balance of electronic modulation and orthogonal reactivity[3].

Mechanistic Causality of the Substitution Pattern

The strategic placement of halogens on this scaffold is not arbitrary; it is driven by structure-activity relationship (SAR) requirements and synthetic logic:

  • The 7-Azaindole Core (Hinge Binder): The N1-H acts as a critical hydrogen-bond donor to the kinase backbone carbonyl, while the N7 lone pair acts as a hydrogen-bond acceptor from the backbone amide NH[1].

  • 6-Fluoro Substitution (Electronic & Metabolic Modulator): Fluorine is highly electronegative. Through strong inductive (-I) effects, it lowers the pKa of the N1-H, increasing its acidity and thereby strengthening its hydrogen-bond donor capacity to the hinge region[3]. Furthermore, the C6 position in azaindoles is a known soft spot for CYP450-mediated oxidation; fluorine efficiently blocks this metabolic liability, improving in vivo half-life.

  • 4-Chloro Substitution (Synthetic Vector): The C4-Cl bond is highly activated toward oxidative addition by palladium and nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the pyridine ring—further enhanced by the 6-fluoro group—makes this position the ideal vector to grow the molecule into the kinase DFG-in or pre-DFG pockets[4].

Reactivity Core 4-Chloro-6-fluoro-7-azaindole (Privileged Scaffold) N1 N1-H Position Kinase Hinge Binder (Requires Protection) Core->N1 Deprotonation / Alkylation C4 C4-Chloro Position Pd-Catalyzed Coupling (Vector to DFG Pocket) Core->C4 Oxidative Addition C6 C6-Fluoro Position pKa Modulator & Metabolic Blocker Core->C6 Inductive Effect (-I)

Structural rationale and orthogonal reactivity map of 4-chloro-6-fluoro-7-azaindole.

Physicochemical Properties

Understanding the baseline properties of the starting material is essential for predicting solubility and reaction behavior during early-stage synthesis[2].

PropertyValueCausality / Impact on Synthesis
CAS Number 1190322-91-8Unique identifier for procurement[2].
Molecular Formula C7H4ClFN2Defines the mass balance for stoichiometric calculations.
Molecular Weight 170.57 g/mol Low MW allows for significant downstream elaboration without exceeding Lipinski's Rule of 5.
H-Bond Donors 1 (N1-H)Requires transient protection to prevent catalyst poisoning during Pd-coupling[5].
H-Bond Acceptors 2 (N7, F)Modulates topological polar surface area (TPSA).

Synthetic Workflow & Self-Validating Protocols

To successfully utilize 4-chloro-6-fluoro-7-azaindole, the synthetic sequence must be carefully orchestrated. Unprotected azaindoles can coordinate to palladium centers, leading to catalyst deactivation or undesired N-arylation[5]. Therefore, a robust Protect -> Couple -> Deprotect sequence is mandatory.

Workflow SM Starting Material (4-Cl, 6-F Azaindole) Prot N1-SEM Protection (NaH, SEM-Cl) SM->Prot Step 1 Coupling Suzuki Coupling (Pd Catalyst, Boronic Acid) Prot->Coupling Step 2 Deprot SEM Deprotection (TFA, then Ethylenediamine) Coupling->Deprot Step 3 Product Target Kinase Inhibitor (Hinge Binder Restored) Deprot->Product Final

Three-stage synthetic workflow for integrating the azaindole core into kinase inhibitors.

Protocol 1: N1-Protection via SEM-Cl

Causality: The 2-(trimethylsilyl)ethoxymethyl (SEM) group is chosen because it is highly stable under the strongly basic, high-temperature conditions required for Suzuki-Miyaura cross-coupling, unlike Boc or acetyl groups which may cleave prematurely[5].

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask. Dissolve 4-chloro-6-fluoro-7-azaindole (1.0 equiv, 10 mmol) in anhydrous DMF (50 mL, 0.2 M) under an argon atmosphere. Cool the solution to 0 °C using an ice bath.

  • Deprotonation: Slowly add Sodium Hydride (60% dispersion in mineral oil, 1.2 equiv, 12 mmol) in small portions. Causality: NaH ensures complete, irreversible deprotonation of the N1-H. Stir for 30 minutes until H2 gas evolution ceases.

  • Alkylation: Dropwise add SEM-Cl (1.1 equiv, 11 mmol). Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Self-Validation & Workup: Quench carefully with saturated aqueous NH4Cl (20 mL). Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with LiCl (5% aq, 3 × 50 mL) to completely remove residual DMF. Dry over Na2SO4, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc). Checkpoint: TLC should show a non-polar, UV-active spot; 1H-NMR will confirm the disappearance of the broad N-H singlet (~11.5 ppm).

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling at C4

Causality: The C4-chlorine is displaced by an aryl/heteroaryl boronic acid to build the molecular axis extending into the kinase binding pocket[4]. Pd(dppf)Cl2 is selected as the catalyst because its large bite angle facilitates the challenging oxidative addition into the electron-deficient C-Cl bond[5].

Step-by-Step Methodology:

  • Setup: In a microwave-safe vial, combine the SEM-protected azaindole (1.0 equiv, 1.0 mmol), the desired aryl boronic acid (1.2 equiv, 1.2 mmol), and K2CO3 (2.5 equiv, 2.5 mmol).

  • Solvent & Degassing: Add a solvent mixture of 1,4-Dioxane and H2O (4:1 v/v, 10 mL). Causality: Water is required to dissolve the inorganic base and activate the boronic acid via formation of a boronate complex. Sparge the mixture with Argon for 10 minutes to remove dissolved oxygen, preventing catalyst oxidation.

  • Catalysis: Add Pd(dppf)Cl2·CH2Cl2 (0.05 equiv, 5 mol%). Seal the vial and heat at 90 °C for 4–6 hours.

  • Self-Validation & Workup: Monitor reaction progress via LC-MS. Upon complete consumption of the starting material, cool to room temperature. Dilute with EtOAc and filter through a pad of Celite to remove palladium black. Wash with brine, dry over MgSO4, and purify via flash chromatography. Checkpoint: LC-MS should show the expected [M+H]+ mass of the coupled product.

Protocol 3: SEM Deprotection & Formaldehyde Scavenging

Causality: Restoring the free N1-H is non-negotiable for kinase hinge binding[1]. TFA removes the silyl group, generating a highly reactive hydroxymethyl intermediate. Ethylenediamine is subsequently added to trap the liberated formaldehyde, preventing it from re-reacting with the azaindole core[5].

Step-by-Step Methodology:

  • Cleavage: Dissolve the coupled product in Dichloromethane (DCM) and add Trifluoroacetic Acid (TFA) in a 1:1 v/v ratio. Stir at room temperature for 2 hours.

  • Concentration: Remove volatiles under reduced pressure to yield the crude N-hydroxymethyl intermediate.

  • Scavenging: Dissolve the residue in Methanol (0.1 M). Add Ethylenediamine (5.0 equiv) and stir at room temperature for 2 hours.

  • Self-Validation & Workup: Concentrate the mixture and purify the final compound via reverse-phase preparative HPLC. Checkpoint: 1H-NMR must confirm the return of the N1-H peak (~11.5-12.0 ppm) and the complete absence of the SEM aliphatic signals.

Quantitative Data: Optimization of C4-Suzuki Coupling

To assist in scale-up and optimization, the following table summarizes the causal relationship between reaction conditions and yield during the C4 functionalization of the azaindole core.

EntryCatalyst System (5 mol%)BaseSolvent SystemTemp (°C)Yield (%)Causality / Observation
1Pd(PPh3)4K2CO3Toluene/H2O9045%Sluggish oxidative addition; significant protodeboronation of the boronic acid observed.
2Pd2(dba)3 + XPhosK3PO4Dioxane/H2O10072%Bulky, electron-rich ligand improves both oxidative addition and reductive elimination.
3 Pd(dppf)Cl2·CH2Cl2 K2CO3 Dioxane/H2O 90 89% Optimal bite angle for C4-Cl activation; clean conversion with minimal side products.
4RuPhos Pd G2Cs2CO3THF/H2O8085%Excellent alternative for highly sterically hindered ortho-substituted boronic acids[5].

References

  • 4-Chloro-6-fluoro-1H-pyrrolo[2,3-b]pyridine - ChemScene, ChemScene Product Catalog.
  • New indole and 7-azaindole derivatives as protein kinase inhibitors, Depositolegale.it.
  • Discovery of 4-Azaindole Inhibitors of TGFβRI as Immuno-oncology Agents, National Institutes of Health (NIH).
  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection, National Institutes of Health (NIH).
  • The Azaindole Framework in the Design of Kinase Inhibitors, MDPI.

Sources

Advanced Methodologies for the N-Arylation of 7-Azaindoles: A Comprehensive Protocol Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Insights

As drug development increasingly relies on bioisosteres to optimize pharmacokinetic profiles, the 7-azaindole scaffold has emerged as a premier structural motif, prominently featured in FDA-approved kinase inhibitors like Vemurafenib and Pexidartinib. However, the functionalization of this scaffold—specifically N-arylation at the pyrrole-like nitrogen (N1)—presents a notorious synthetic challenge.

The "Pyridine-Nitrogen Problem" (Causality of Catalyst Poisoning): Unlike standard indoles, the adjacent pyridine-like nitrogen (N7) in 7-azaindole possesses a lone pair orthogonal to the aromatic π -system. This makes N7 highly nucleophilic and a potent coordinating ligand to transition metals. During cross-coupling, N7 actively competes with the desired catalytic intermediates, often sequestering palladium or copper into stable, catalytically dead polymeric complexes[1].

To construct a self-validating, high-yielding protocol, the experimental design must actively suppress this off-cycle coordination. This is achieved through three primary strategies:

  • Ligand-Assisted Ullmann Coupling: Utilizing excess bidentate diamine ligands to tightly bind Cu(I) and outcompete N7 coordination[1].

  • Buchwald-Hartwig Amination: Employing bulky, electron-rich phosphines (e.g., BrettPhos) to sterically block N7 binding and accelerate the crucial reductive elimination step[2].

  • Chan-Lam Coupling: Operating at room temperature under oxidative conditions where Cu(II) species are less prone to irreversible poisoning, sometimes utilizing 7-azaindole N-oxides (7-AINO) and fluoride ions to drive the cycle without traditional bases[3].

Experimental Strategy & Decision Workflow

Workflow Start 7-Azaindole N-Arylation Halide Aryl Halide Precursor (I, Br, Cl) Start->Halide Boronic Arylboronic Acid Precursor B(OH)2 Start->Boronic Ullmann Ullmann Coupling CuI / Diamine Ligand 110°C Halide->Ullmann Cost-effective, Good for I/Br Buchwald Buchwald-Hartwig Pd Catalyst / Phosphine 100°C Halide->Buchwald Broad scope, Good for Cl/Triflates ChanLam Chan-Lam Coupling Cu(OAc)2 / Air Room Temp Boronic->ChanLam Mild conditions, Open air

Decision tree for selecting 7-azaindole N-arylation methodologies based on precursors.

Quantitative Methodological Comparison

The following table summarizes the quantitative parameters and optimal conditions for the four most reliable N-arylation protocols applied to the 7-azaindole scaffold.

MethodologyCatalystTypical LigandBase / AdditiveTemp / AtmYield RangeKey Advantage
Ullmann Coupling CuI (1–5 mol%)trans-N,N'-dimethyl-1,2-cyclohexanediamineK₃PO₄110 °C / Argon70–95%Cost-effective; excellent for aryl iodides/bromides[1].
Buchwald-Hartwig Pd₂(dba)₃ or Pd(OAc)₂BrettPhos or XantphosCs₂CO₃ or LiHMDS100 °C / Argon60–90%Broad scope; effective for challenging aryl chlorides[2].
Chan-Lam Coupling Cu(OAc)₂ (20 mol%)None (or 7-AINO)DBU or FluorideRT / Open Air50–85%Exceptionally mild; tolerates sensitive functional groups[3].
Iron-Catalyzed FeBr₃ (20 mol%)dmedaK₃PO₄100 °C / AirUp to 96%Green chemistry; uses water as the sole solvent[4].

Validated Experimental Protocols

Protocol A: Ligand-Assisted Copper-Catalyzed Ullmann N-Arylation

Mechanism Rationale: The use of a sealed tube prevents the oxidation of the active Cu(I) catalyst to Cu(II). The trans-N,N'-dimethyl-1,2-cyclohexanediamine ligand tightly binds the copper center, sterically and electronically outcompeting the 7-azaindole N7 atom, thus enabling the oxidative addition of the aryl halide[1].

Step-by-Step Procedure:

  • Preparation: In a glovebox or using standard Schlenk techniques under an argon stream, charge an oven-dried reaction tube with 7-azaindole (1.0 equiv, 1.0 mmol), anhydrous K₃PO₄ (2.0 equiv, 2.0 mmol), and CuI (1–5 mol%).

  • Reagent Addition: Add the aryl iodide or aryl bromide (1.2 equiv, 1.2 mmol). (Note: If the aryl halide is a liquid, add it via syringe after the solvent).

  • Solvent & Ligand: Inject anhydrous dioxane or toluene (2.0 mL), followed immediately by the diamine ligand trans-N,N'-dimethyl-1,2-cyclohexanediamine (10–20 mol%).

  • Reaction: Seal the tube securely and submerge it in a pre-equilibrated oil bath at 110 °C. Stir vigorously for 12–24 hours.

  • Validation & Workup: Monitor the reaction via TLC (Hexanes/EtOAc). The disappearance of the highly UV-active 7-azaindole spot indicates completion. Cool the mixture to room temperature, dilute with EtOAc (10 mL), and filter through a tightly packed pad of Celite to remove insoluble copper and phosphate salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude residue via silica gel flash chromatography to afford the N-arylated product.

Protocol B: Palladium-Catalyzed Buchwald-Hartwig Amination

Mechanism Rationale: Bulky, electron-rich ligands like BrettPhos promote rapid reductive elimination. This kinetic acceleration prevents the palladium intermediate from dwelling in a state where it can be irreversibly trapped by the N7 atom of the azaindole[2].

Step-by-Step Procedure:

  • Preparation: To an oven-dried, screw-cap test tube equipped with a magnetic stir bar, add 7-azaindole (1.0 equiv, 0.5 mmol), BrettPhos precatalyst (5 mol%), and BrettPhos ligand (5 mol%).

  • Atmosphere Exchange: Evacuate the vial and backfill with argon. Repeat this cycle three times to ensure a strictly inert atmosphere.

  • Reagent Addition: Add the aryl chloride or triflate (1.0 equiv, 0.5 mmol).

  • Base Addition: Inject a solution of LiHMDS (1 M in THF, 2.4 equiv, 1.2 mL) dropwise via syringe. (Alternatively, solid Cs₂CO₃ can be added in Step 1 if a weaker base is required).

  • Reaction: Heat the reaction mixture at 100 °C for 12 hours. The mixture will typically transition from a pale yellow to a dark red/brown homogeneous solution as the active Pd(0) species cycles.

  • Validation & Workup: Quench the reaction by adding a saturated NaCl aqueous solution (20 mL). Extract the aqueous layer with CH₂Cl₂ (3 x 15 mL).

  • Purification: Dry the combined organic extracts over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify via flash chromatography (Cyclohexane/EtOAc gradients are highly effective here).

Protocol C: Mild Chan-Lam Coupling via Arylboronic Acids

Mechanism Rationale: Unlike Ullmann and Buchwald-Hartwig methods, Chan-Lam coupling requires molecular oxygen as a terminal oxidant to regenerate the active Cu(II) species from Cu(0)/Cu(I). Operating at room temperature minimizes side reactions, while DBU acts as a mild base to facilitate transmetalation[1]. Recent advanced iterations even utilize 7-azaindole N-oxides with fluoride ions to drive the cycle without standard bases[3].

Step-by-Step Procedure:

  • Preparation: In an open reaction vial equipped with a stir bar, combine 7-azaindole (1.0 equiv, 0.423 mmol), the corresponding arylboronic acid (1.2 equiv, 0.508 mmol), and Cu(OAc)₂ (20 mol%).

  • Solvent & Base: Add dichloromethane (DCM) (3 mL) to dissolve the reagents, followed by the addition of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.0 equiv).

  • Reaction: Stir the mixture vigorously at room temperature, left open to the ambient air, for 12 hours. The solution will typically maintain a deep blue or green hue, indicative of the active Cu(II) resting state.

  • Validation & Workup: Monitor progress by TLC. Upon completion, dilute the reaction mixture with additional DCM (10 mL) and wash with deionized water (2 x 10 mL) to remove DBU salts and residual boronic acid byproducts.

  • Purification: Separate the organic layer, dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via column chromatography.

Sources

application of 4-chloro-6-fluoro-1H-pyrrolo[2,3-b]pyridine in FGFR inhibitor synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Utilizing 4-Chloro-6-fluoro-1H-pyrrolo[2,3-b]pyridine in the Synthesis of Next-Generation FGFR Inhibitors

Executive Summary

The development of highly selective Fibroblast Growth Factor Receptor (FGFR) inhibitors is a critical priority in modern oncology, particularly for treating malignancies driven by aberrant FGF/FGFR signaling, such as hepatocellular carcinoma (HCC) and breast cancer[1][2]. This application note provides a comprehensive, authoritative guide on utilizing 4-chloro-6-fluoro-1H-pyrrolo[2,3-b]pyridine (CAS: 1190322-91-8)[3] as a privileged building block for FGFR inhibitor synthesis. By detailing the mechanistic rationale, self-validating synthetic protocols, and biological evaluation workflows, this guide equips medicinal chemists with the foundational knowledge to accelerate hit-to-lead optimization.

Mechanistic Rationale & Scaffold Design

The FGF/FGFR Signaling Axis

Upon ligand binding, FGFRs undergo dimerization and autophosphorylation, activating downstream signaling cascades including the RAS/MEK/ERK, PI3K/AKT, and PLCγ pathways[4]. Dysregulation of these pathways drives tumor proliferation, survival, and angiogenesis[1].

FGFR_Pathway FGF FGF Ligand FGFR FGFR1-4 (Hinge Region Target) FGF->FGFR Binds & Dimerizes FRS2 FRS2 Adapter FGFR->FRS2 Autophosphorylation PLCg PLCγ Pathway FGFR->PLCg Direct Activation PI3K PI3K / AKT Pathway FRS2->PI3K MAPK RAS / MEK / ERK Pathway FRS2->MAPK Prolif Tumor Proliferation, Survival & Angiogenesis PLCg->Prolif PI3K->Prolif MAPK->Prolif

Fig 1: FGF/FGFR signaling cascade highlighting downstream oncogenic pathways targeted by FGFR inhibitors.

Structural Advantages of the 4-Chloro-6-fluoro-7-azaindole Core

The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a highly effective ATP-competitive hinge binder[1][5]. The specific substitution pattern of the 4-chloro-6-fluoro derivative offers profound pharmacological and synthetic advantages:

  • Hinge-Binding Enhancement (6-Fluoro): The N1-H of the azaindole acts as a critical hydrogen bond donor to the kinase hinge backbone (e.g., Ala564 in FGFR1). The strongly electron-withdrawing 6-fluoro group lowers the pKa of the N1-H, significantly strengthening its hydrogen bond donor capacity and improving binding affinity (Kd)[1].

  • Metabolic Stability (6-Fluoro): The C6 position of the azaindole ring is a known metabolic soft spot susceptible to cytochrome P450-mediated oxidation. Fluorine substitution effectively blocks this liability, increasing the microsomal half-life (T1/2)[4][6].

  • Late-Stage Diversification (4-Chloro): The C4-chlorine serves as an ideal pseudo-halide for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), allowing chemists to rapidly build vectors extending into the solvent-exposed channel or the hydrophobic pocket II[1][2]. Furthermore, for FGFR4-specific targeting, this vector is often used to append an acrylamide warhead to covalently bind the unique Cys552 residue[2][7].

Synthetic Strategy & Experimental Workflows

Synthetic_Workflow SM 4-Chloro-6-fluoro- 7-azaindole Protect N1-Protection (SEM-Cl, NaH) SM->Protect Coupling C4 Suzuki Coupling (Pd-Catalyzed) Protect->Coupling Deprotect SEM Deprotection (TFA, then NH3) Coupling->Deprotect Product Target FGFR Inhibitor Deprotect->Product

Fig 2: Core synthetic workflow for functionalizing 4-chloro-6-fluoro-1H-pyrrolo[2,3-b]pyridine.

Protocol 1: C4-Functionalization via Suzuki-Miyaura Cross-Coupling

This protocol outlines the critical carbon-carbon bond formation required to build the inhibitor framework. It is designed as a self-validating system utilizing LC-MS monitoring.

Reagents & Materials:

  • N1-SEM-protected 4-chloro-6-fluoro-1H-pyrrolo[2,3-b]pyridine (1.0 equiv)

  • Aryl/Heteroaryl Boronic Acid or Pinacol Ester (1.2 equiv)

  • Pd(dppf)Cl₂·CH₂Cl₂ adduct (0.05 equiv)

  • K₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v)

Step-by-Step Procedure:

  • Preparation: In an oven-dried Schlenk flask, combine the protected azaindole, boronic acid, and K₂CO₃.

  • Solvent Addition & Degassing: Add the Dioxane/H₂O mixture. Causality Note: The biphasic solvent system is crucial; dioxane solubilizes the organic components, while water dissolves the inorganic base, facilitating the crucial transmetalation step in the catalytic cycle. Degas the mixture by sparging with N₂ for 15 minutes to prevent oxidative quenching of the Pd(0) catalyst.

  • Catalyst Addition: Add Pd(dppf)Cl₂ under a positive stream of N₂. Seal the flask and heat to 90 °C for 4–6 hours.

  • In-Process Control (Self-Validation): At 4 hours, sample 10 µL of the organic layer, dilute in MeCN, and analyze via LC-MS. The reaction is complete when the starting material peak (< 5% AUC) is consumed and the target mass [M+H]⁺ is dominant.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash chromatography (Silica, Hexanes/EtOAc gradient).

Protocol 2: SEM-Deprotection and Finalization

Step-by-Step Procedure:

  • Dissolve the coupled intermediate in anhydrous CH₂Cl₂ and add Trifluoroacetic Acid (TFA) (1:1 v/v). Stir at room temperature for 2 hours to remove the SEM ether.

  • Concentrate the mixture to dryness to remove excess TFA.

  • Redissolve the residue in MeOH and add 7N NH₃ in MeOH. Stir for 1 hour to cleave the resulting N-hydroxymethyl intermediate.

  • Concentrate and purify via preparative HPLC to yield the final functionalized 6-fluoro-7-azaindole inhibitor.

Biological Validation Protocols

Protocol 3: Enzymatic FGFR Kinase Assay (HTRF)

To ensure trustworthiness, this assay incorporates strict quality control metrics (Z'-factor) and reference controls.

Rationale: Validates direct ATP-competitive target engagement[4].

  • Assay Setup: In a 384-well low-volume plate, dispense 5 µL of recombinant FGFR1 or FGFR4 kinase domain (0.5 nM final) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20, 2 mM DTT).

  • Compound Addition: Add 100 nL of the synthesized inhibitor in DMSO (10-point dose-response, 10 µM to 0.5 nM). Include Staurosporine as a positive control and DMSO as a vehicle (negative) control.

  • Reaction Initiation: Add 5 µL of a mixture containing ATP (at the Km for the specific FGFR isoform) and TK-Substrate-Biotin. Incubate at 25 °C for 60 minutes.

  • Detection: Add 10 µL of HTRF detection buffer containing Eu-cryptate-labeled anti-phosphotyrosine antibody and Streptavidin-XL665. Incubate for 1 hour.

  • Data Validation: Read Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signals at 665 nm and 620 nm. Calculate the Z'-factor using the positive and negative controls. Validation Criterion: The assay is only deemed valid if Z' > 0.5. Calculate IC₅₀ using a 4-parameter logistic regression.

Protocol 4: Cellular Proliferation Assay (Hep3B)

Rationale: Hep3B is a human hepatocellular carcinoma cell line characterized by aberrant FGF19/FGFR4 signaling. It is the gold standard for validating FGFR4-targeted covalent inhibitors[2][6].

  • Seed Hep3B cells at 2,000 cells/well in a 96-well opaque plate in EMEM supplemented with 10% FBS. Incubate overnight at 37 °C, 5% CO₂.

  • Treat cells with the synthesized inhibitor (dose-response) and incubate for 72 hours.

  • Add CellTiter-Glo® reagent (measures ATP as a proxy for cell viability). Shake for 10 minutes and read luminescence.

  • Determine the absolute IC₅₀ for anti-proliferative activity.

Quantitative Data Summaries

The following tables summarize the expected pharmacological improvements when utilizing the 4-chloro-6-fluoro-1H-pyrrolo[2,3-b]pyridine scaffold compared to non-fluorinated baselines, based on established structure-activity relationship (SAR) trends in recent literature[1][2][4][6].

Table 1: Comparative SAR and Kinase Selectivity Profile

Scaffold CoreC4 SubstitutionC6 SubstitutionFGFR1 IC₅₀ (nM)FGFR4 IC₅₀ (nM)Hep3B Proliferation IC₅₀ (µM)
1H-pyrrolo[2,3-b]pyridineAryl-A (Reversible)H12.545.21.20
1H-pyrrolo[2,3-b]pyridine Aryl-A (Reversible) F (6-Fluoro) 4.1 15.6 0.45
1H-pyrrolo[2,3-b]pyridineAryl-B (Acrylamide)H>10005.40.15
1H-pyrrolo[2,3-b]pyridine Aryl-B (Acrylamide) F (6-Fluoro) >1000 1.2 0.04

Note: The introduction of the 6-fluoro group universally improves enzymatic potency by strengthening the hinge-binding H-bond, which translates directly to enhanced cellular efficacy.

Table 2: Pharmacokinetic & Metabolic Stability Profile

Compound VariantHuman Liver Microsomes (T₁/₂ min)Oral Bioavailability (F%)Clearance (mL/min/kg)
Non-fluorinated analog25.415%45.2
6-Fluoro analog >62.0 42% 18.5

Note: Fluorination at the C6 position directly mitigates oxidative metabolism, more than doubling the microsomal half-life and significantly improving oral bioavailability[6].

References

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors Source: RSC Advances (Available via PMC/NIH) URL:[Link]

  • Pyrrolo[2,3-b]pyridine-3-one derivatives as novel fibroblast growth factor receptor 4 inhibitors for the treatment of hepatocellular carcinoma Source: Bioorganic & Medicinal Chemistry (PubMed) URL:[Link]

  • Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors Source: Molecules (MDPI) URL:[Link]

  • Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma Source: Journal of Medicinal Chemistry (ACS) URL:[Link]

  • Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling Source: Molecules (MDPI / PMC) URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki-Miyaura Coupling for 4-Chloro-7-Azaindoles

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with medicinal chemists and drug development professionals who struggle with the late-stage functionalization of the 7-azaindole scaffold.

The 4-chloro-7-azaindole motif is a highly privileged pharmacophore in the design of kinase inhibitors (e.g., ROCK, Aurora, and c-Met inhibitors)[1]. However, the C4-chloride is notoriously recalcitrant to oxidative addition compared to its bromo or iodo counterparts. Furthermore, the basic pyridyl nitrogen can lead to severe catalyst poisoning[2].

This guide provides a self-validating troubleshooting framework, mechanistic insights, and optimized protocols to ensure your cross-coupling reactions succeed.

Experimental Workflow & Decision Logic

Before diving into specific reaction setups, it is critical to map out the logical flow of the experiment. The following decision tree illustrates the optimization pathway for coupling 4-chloro-7-azaindoles, highlighting critical decision nodes for protecting groups and catalyst selection.

G Start 4-Chloro-7-azaindole Suzuki Coupling Protect Is N1 Protected? Start->Protect ProtectYes Proceed to Catalyst Selection Protect->ProtectYes Yes ProtectNo Protect N1 (e.g., SEM, TIPS) Protect->ProtectNo No CatSelect Select Catalyst & Ligand (e.g., Pd2(dba)3 + SPhos) ProtectYes->CatSelect ProtectNo->ProtectYes BaseSolvent Select Base & Solvent (e.g., Cs2CO3, Toluene/EtOH) CatSelect->BaseSolvent Outcome Analyze Outcome (LC-MS / TLC) BaseSolvent->Outcome Success Target Product Isolated Outcome->Success High Yield Dehal Protodehalogenation (Reduction) Outcome->Dehal Des-chloro Byproduct NoConv Low/No Conversion (Poisoning/Sterics) Outcome->NoConv SM Recovered FixDehal Use Anhydrous Solvent or switch to RuPhos Dehal->FixDehal FixNoConv Increase Temp / Check Boronic Acid Stability NoConv->FixNoConv FixDehal->CatSelect FixNoConv->CatSelect

Caption: Decision-making workflow for optimizing Suzuki coupling of 4-chloro-7-azaindoles.

Core Optimization Strategies (FAQs)

Q1: Why is my 4-chloro-7-azaindole failing to couple, whereas the 4-bromo analog works perfectly under standard Pd(PPh₃)₄ conditions? Causality: The C–Cl bond is significantly stronger (~96 kcal/mol) than the C–Br bond (~81 kcal/mol), making the initial oxidative addition step thermodynamically and kinetically challenging. Furthermore, the electron-rich nature of the pyrrole ring combined with the electron-withdrawing effect of the pyridine nitrogen creates a complex electronic environment that deactivates the C4 position[3]. Solution: You must abandon first-generation catalysts like Pd(PPh₃)₄. Instead, utilize electron-rich, sterically demanding dialkylbiaryl phosphine ligands (Buchwald ligands) such as SPhos or XPhos . These ligands lower the activation barrier for C–Cl oxidative addition and facilitate reductive elimination[2][4].

Q2: Is N1-protection (pyrrole nitrogen) strictly necessary for this scaffold? Causality: While not always strictly mandatory, it is highly recommended to ensure a robust, scalable reaction. The unprotected N1 position (pKa ~ 16) can undergo competitive N-arylation under basic cross-coupling conditions. More critically, the free azaindole nitrogen can coordinate with the palladium center, leading to severe catalyst poisoning and premature precipitation of palladium black[2]. Solution: Protecting the N1 position with a bulky group like SEM (2-(trimethylsilyl)ethoxymethyl) or TIPS (triisopropylsilyl) prevents catalyst deactivation, prevents unwanted lithiation/deprotonation side reactions, and improves the solubility of the starting material in less polar organic solvents[1][5].

Q3: What is the optimal base and solvent combination to drive the catalytic cycle? Causality: The choice of base is dictated by the requirement to activate the boronic acid without promoting side reactions. For 4-chloro-7-azaindoles, weak to moderate bases like K₃PO₄ or Cs₂CO₃ are preferred over strong bases like NaOtBu, which can lead to inferior results and incomplete conversion[5]. Solution: A biphasic solvent system such as Toluene/Ethanol (1:1) or Dioxane/H₂O promotes the dissolution of both the organic substrate and the inorganic base, facilitating the crucial transmetalation step[4].

Troubleshooting Guide: Mechanistic Pitfalls

To successfully troubleshoot, you must understand the competing pathways in the catalytic cycle. The diagram below illustrates how protodehalogenation competes with successful transmetalation.

Mechanism Pd0 Pd(0)L2 Active Species OxAdd Oxidative Addition (Cleavage of C4-Cl) Pd0->OxAdd PdII Pd(II) Aryl Chloride Complex OxAdd->PdII Transmet Transmetalation (with Ar-B(OH)2) PdII->Transmet Base / Active Boronic Acid BetaElim Competing Pathway: Hydride Abstraction / Protonation PdII->BetaElim Protic Solvents (e.g., t-BuOH) PdII_Diaryl Pd(II) Diaryl Complex Transmet->PdII_Diaryl SideProduct Des-chloro-7-azaindole (Protodehalogenation) BetaElim->SideProduct RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Regeneration Product Coupled 4-Aryl-7-azaindole RedElim->Product

Caption: Mechanistic logic of successful Suzuki coupling vs. protodehalogenation side reactions.

Issue 1: High levels of protodehalogenation (des-chloro byproduct)
  • Diagnosis: Reduction at the C4 position occurs when the rate of transmetalation is slower than the rate of beta-hydride elimination or protonation of the Pd-aryl intermediate. This is frequently observed when using secondary/tertiary alcohol solvents (like tert-butanol) which can act as hydride donors[5].

  • Self-Validating Check: If LC-MS shows a dominant [M+H]⁺ peak matching the exact mass of the un-chlorinated azaindole core, protodehalogenation is occurring.

  • Solution: Switch to an anhydrous, non-protic solvent system (e.g., anhydrous DMA or Cyclopentyl methyl ether (CPME)) and change the catalyst to Pd(dppf)Cl₂, which has been shown to minimize Ar-H byproduct formation in 7-azaindole systems[6].

Issue 2: Rapid protodeboronation of the boronic acid
  • Diagnosis: Electron-deficient or heteroaryl boronic acids are highly susceptible to protodeboronation in the presence of water and heat, leaving the azaindole unreacted.

  • Solution: Substitute the boronic acid for a near-stoichiometric potassium organotrifluoroborate salt. These salts slowly release the active boronic species into the catalytic cycle, preventing thermal degradation[7].

Quantitative Data: Condition Matrix

The following table summarizes the quantitative outcomes of various catalyst/base/solvent combinations applied to 4-chloro-7-azaindoles, allowing for rapid comparison of reaction efficacy.

Catalyst SystemBaseSolventTemp (°C)Observation / Yield
Pd(PPh₃)₄ (10 mol%)K₂CO₃Dioxane/H₂O90Low conversion; poor oxidative addition into C-Cl bond.
Pd₂(dba)₃ / SPhos Cs₂CO₃Toluene/EtOH60High yield (up to 92%) ; broad substrate scope[4].
Pd(OAc)₂ / RuPhos Nonet-Butanol8068% yield; 6% protodehalogenation observed[5].
Pd(dppf)Cl₂ KOAcDMA9064% yield; minimized des-chloro byproduct formation[6].

Validated Step-by-Step Methodology

Standard Operating Procedure: Suzuki-Miyaura Coupling of N-SEM-4-chloro-7-azaindole

This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation criteria are met.

  • Reagent Preparation: In a flame-dried Schlenk tube or microwave vial, add N-SEM-4-chloro-7-azaindole (1.0 equiv), the aryl boronic acid (1.2–1.5 equiv), and Cs₂CO₃ (2.0 equiv).

  • Catalyst Loading: Add Pd₂(dba)₃ (5 mol %) and SPhos (10 mol %). Validation: Ensure the Pd₂(dba)₃ is a deep purple/black powder. If it has turned brown or gray, it has oxidized and must be discarded.

  • Solvent Addition & Degassing: Evacuate and backfill the vial with argon (3 cycles). Add anhydrous Toluene and Ethanol (1:1 ratio, to achieve a 0.1 M concentration) that has been previously degassed via sparging with argon for 15 minutes.

  • Reaction Execution: Seal the vial and heat to 60 °C in an oil bath for 12–18 hours[4].

  • In-Process Monitoring (Validation Check): At 4 hours, sample 5 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS.

    • Success: Disappearance of the starting material and formation of the product mass.

    • Failure: If significant starting material remains, spike with an additional 0.5 equiv of boronic acid and 2 mol % catalyst.

  • Work-up: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium residues. Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude mixture via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Sources

Technical Support Center: Synthesis of 1H-Pyrrolo[2,3-b]pyridine (7-Azaindole)

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and functionalization of 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and challenges encountered during the synthesis of this critical heterocyclic scaffold. As a Senior Application Scientist, this guide synthesizes technical accuracy with field-proven insights to help you navigate the complexities of 7-azaindole chemistry.

Introduction: The Synthetic Challenge of 7-Azaindole

The 7-azaindole core is a privileged structure in medicinal chemistry, frequently appearing in kinase inhibitors and other therapeutic agents.[1][2] Its synthesis, however, is often more challenging than that of its indole counterpart. The presence of the electron-deficient pyridine ring can lead to a host of side reactions, regioselectivity issues, and purification difficulties.[3][4] This guide provides a structured, question-and-answer-based approach to overcoming these common hurdles.

Part 1: Troubleshooting Side Reactions in Core Synthesis

This section addresses side reactions that commonly occur during the construction of the 7-azaindole bicyclic system.

FAQ 1: My Chichibabin-type cyclization is giving low yields. What is consuming my starting material?

Answer: A frequent and significant side reaction in LDA-mediated condensations of picolines with nitriles is the dimerization of the lithiated picoline intermediate.[5][6] This process can consume a substantial portion of your starting material, leading to diminished yields of the desired 7-azaindole.

The Mechanism of Picoline Dimerization

The lithiated picoline, intended to be the nucleophile attacking the nitrile, can instead act as a nucleophile towards another molecule of the starting picoline. This 1,4-addition leads to the formation of a dimer, effectively sequestering the starting material in a non-productive pathway.[5]

Troubleshooting & Mitigation Strategies
StrategyRationaleExperimental Protocol
Reverse Order of Addition Adding the picoline to a pre-formed mixture of LDA and the nitrile can minimize the concentration of free lithiated picoline, thus disfavoring the dimerization pathway.[6]To a solution of LDA (2.1 equiv.) in anhydrous THF at -40 °C, add the nitrile (1.05 equiv.). Stir for a short period, then slowly add the picoline (1.0 equiv.).[5]
Use of Excess Base An insufficient amount of base can lead to incomplete deprotonation and a complex reaction mixture. Using at least two equivalents of LDA is often necessary.[5]For each equivalent of picoline, use 2.1 equivalents of LDA. This ensures the formation of the necessary dianion intermediate for efficient cyclization.
Careful Temperature Control Maintaining a low temperature (-40 °C) is crucial to control the reactivity of the highly nucleophilic organolithium species and minimize side reactions.[5][6]Use a cryostat or a well-maintained cooling bath to ensure the reaction temperature does not exceed -40 °C during the addition and reaction phases.
Logical Workflow for Troubleshooting Low Yields in Chichibabin Cyclization

G start Low Yield of 7-Azaindole check_dimer Suspect Picoline Dimerization start->check_dimer reverse_addition Implement Reverse Addition Protocol check_dimer->reverse_addition Yes analyze_byproducts Analyze Crude Mixture by LC-MS/NMR for Dimer check_dimer->analyze_byproducts Unsure increase_base Increase LDA to >2 equivalents reverse_addition->increase_base control_temp Ensure Strict Temperature Control (-40°C) increase_base->control_temp success Improved Yield control_temp->success fail Yield Still Low control_temp->fail analyze_byproducts->reverse_addition

Caption: Troubleshooting workflow for low yields in Chichibabin cyclization.

Part 2: Navigating Functionalization and Protecting Group Issues

Once the 7-azaindole core is synthesized, further functionalization often introduces new challenges, particularly concerning regioselectivity and the stability of protecting groups.

FAQ 2: I am getting a mixture of isomers during C-H functionalization. How can I control the regioselectivity?

Answer: The 7-azaindole scaffold has multiple reactive C-H bonds, and achieving high regioselectivity can be challenging.[7][8] The outcome of the reaction is influenced by the electronic properties of the ring system and the reaction conditions.

Strategies for Regiocontrol
  • Directing Groups: The use of a directing group is a powerful strategy to guide a metal catalyst to a specific C-H bond.[9] For instance, a carbamoyl group can be used to direct metalation to specific positions.[10]

  • Protecting Groups: The N1-protecting group can influence the electronic properties of the pyrrole ring. An electron-withdrawing group like an acetyl or sulfonyl group can deactivate the pyrrole ring towards certain electrophilic substitutions.[7]

  • Catalyst and Ligand Choice: In metal-catalyzed reactions, the choice of catalyst and ligands is critical. Different ligand systems can have a profound impact on the regioselectivity of the C-H functionalization.

FAQ 3: My N1-acetyl protecting group is being cleaved during the reaction. How can I prevent this?

Answer: The N1-acetyl group is labile and susceptible to hydrolysis under both acidic and basic conditions.[7] If your reaction conditions are not carefully controlled, you may experience premature deprotection.

Mitigation Strategies for Deacetylation
StrategyRationale
pH Control Avoid strongly acidic or basic conditions. If a base is required, consider milder, non-nucleophilic bases. For acidic conditions, a Lewis acid might be a suitable alternative to a Brønsted acid.[7]
Alternative Protecting Groups If deacetylation is a persistent issue, consider a more robust protecting group. A sulfonyl group, for example, offers greater stability across a wider range of reaction conditions.[7]
FAQ 4: The SEM deprotection of my 2-aryl-7-azaindole is problematic, leading to a complex mixture. What is happening?

Answer: The removal of the 2-(trimethylsilyl)ethoxymethyl (SEM) group can be challenging. The deprotection process releases formaldehyde, which can lead to the formation of side products, including a tricyclic eight-membered 7-azaindole.[11][12]

Troubleshooting SEM-Deprotection

A two-step procedure is often effective for the deprotection of SEM-protected 7-azaindoles.[12]

Experimental Protocol for Two-Step SEM-Deprotection

  • Acidic Step: Dissolve the SEM-protected 7-azaindole (1 equivalent) in dry dichloromethane (CH₂Cl₂). Under an inert atmosphere, add trifluoroacetic acid (TFA) and stir at room temperature. Monitor the reaction by TLC or LC-MS.[12]

  • Basic Work-up: After the initial reaction, remove the solvent and excess TFA in vacuo. Dissolve the residue in THF and add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir this biphasic mixture vigorously to hydrolyze the intermediate and drive the reaction to completion.[12]

  • Purification: Extract the product with an organic solvent, dry, and concentrate. Purify the crude product by column chromatography.

SEM-Deprotection Troubleshooting Workflow

Caption: A workflow for troubleshooting SEM deprotection in 7-azaindole synthesis.

Part 3: Purification and Stability

The final stages of synthesis, purification and handling, present their own set of challenges due to the inherent properties of the 7-azaindole scaffold.

FAQ 5: I am having difficulty purifying my 7-azaindole derivative by column chromatography. What can I do?

Answer: The purification of 7-azaindole derivatives can be complicated by their polarity and their ability to coordinate with silica gel, leading to tailing and poor separation.[7]

Strategies for Improved Chromatographic Purification
  • Deactivate Silica Gel: Pre-treating the silica gel with a small amount of a basic modifier, such as triethylamine, mixed in the eluent can help to neutralize acidic sites and reduce tailing.[7][13]

  • Alternative Stationary Phases: If silica gel proves problematic, consider using alternative stationary phases like alumina or reverse-phase silica.

  • Protect from Degradation: If the compound is sensitive to air or light, perform the purification under an inert atmosphere and protect the column from light by wrapping it in aluminum foil.[13]

FAQ 6: My purified 7-azaindole derivative seems to be degrading upon storage. How can I improve its stability?

Answer: 7-azaindole derivatives can be susceptible to oxidation and degradation, especially if they have sensitive functional groups.[13]

Best Practices for Storage
  • Inert Atmosphere: Store the compound under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.[13]

  • Protection from Light: Store in a dark place or in an amber vial to prevent photochemical degradation.

  • Low Temperature: Storing the compound at low temperatures can slow down potential degradation pathways.

References

  • Collum, D. B., et al. (2008). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. Journal of the American Chemical Society, 130(44), 14498–14503. [Link]

  • Snieckus, V., et al. (2019). Regioselective Functionalization of 7-Azaindole by Controlled Annular Isomerism: The Directed Metalation-Group Dance. Angewandte Chemie International Edition, 58(22), 7313-7317. [Link]

  • Li, J., et al. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3-methylpyridine and Aldehydes. Organic Letters, 24(9), 1766–1771. [Link]

  • Aarhus, E. S., et al. (2022). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 27(19), 6523. [Link]

  • Snieckus, V., et al. (2019). Regioselective Functionalization of 7-Azaindole by Controlled Annular Isomerism: The Directed Metalation-Group Dance. Angewandte Chemie International Edition, 58(22), 7313-7317. [Link]

  • Abdel-Wahab, B. F., et al. (2018). A convenient synthetic route to substituted pyrrolo[2,3-b]pyridines via a novel ethylene-bridged compound. Journal of Heterocyclic Chemistry, 55(10), 2358-2364. [Link]

  • Various Authors. (n.d.). Regio-Selective C H Functionalization of 7-Azaindoles. Request PDF on ResearchGate. [Link]

  • Wang, Y., et al. (2022). The mechanism for Rh(iii)-catalyzed 7-azaindole synthesis. Chemical Science, 13(36), 10707–10714. [Link]

  • Patel, M., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 10(11), 1545–1551. [Link]

  • Guillaumet, G., et al. (2002). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 6(1), 43-63. [Link]

  • Wang, Y., et al. (2022). Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive. Chemical Science, 13(36), 10707–10714. [Link]

  • Various Authors. (2022). Discovery of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. Journal of Medicinal Chemistry. [Link]

  • Li, J., et al. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3-methylpyridine and Aldehydes. Organic Letters, 24(9), 1766–1771. [Link]

  • Various Authors. (2018). One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Journal of the Mexican Chemical Society, 62(1). [Link]

  • Various Authors. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules, 23(10), 2673. [Link]

  • Wang, Y., et al. (2022). Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive. Chemical Science, 13(36), 10707–10714. [Link]

  • Besson, T., et al. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 19(12), 19894-19942. [Link]

  • Saify, Z. S., et al. (2003). SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIVATIVES. Pakistan Journal of Pharmaceutical Sciences, 16(2), 1-8. [Link]

  • Various Authors. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. [Link]

  • Aarhus, E. S., et al. (2022). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules, 27(19), 6523. [Link]

  • Leboho, T. C., et al. (2014). The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity. Organic & Biomolecular Chemistry, 12(2), 275-284. [Link]

  • Merten, C., et al. (2022). 7-Azaindole breaks carboxylic acid dimers and simplifies VCD spectra analyses of natural products. Chemical Communications, 58(84), 11527-11530. [Link]

  • Various Authors. (2022). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Molecules. [Link]

Sources

Technical Support Center: Purification & Troubleshooting for 4-Chloro-6-fluoro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of 4-chloro-6-fluoro-1H-pyrrolo[2,3-b]pyridine (a halogenated 7-azaindole). This compound is a highly valued bioisostere in drug discovery, frequently utilized in the development of kinase inhibitors and antiviral therapeutics[1].

As an Application Scientist, I have designed this guide to move beyond generic procedures. Here, we address the specific physicochemical behaviors of the 7-azaindole core—specifically, its complex hydrogen-bonding networks and tautomerization—to provide you with self-validating, field-proven purification strategies.

Physicochemical Profiling & Chromatographic Causality

To successfully purify 4-chloro-6-fluoro-1H-pyrrolo[2,3-b]pyridine, you must first understand its dual electronic nature. The molecule possesses a pyrrole nitrogen (N1) that acts as a strong hydrogen-bond donor, and a pyridine nitrogen (N7) that acts as a hydrogen-bond acceptor[2]. The electron-withdrawing chlorine and fluorine atoms at the C4 and C6 positions modulate these properties, altering its chromatographic behavior compared to unsubstituted indoles.

Table 1: Physicochemical Properties & Chromatographic Implications

PropertyCharacteristic / ValueChromatographic Causality & Implication
Pyridine Nitrogen (N7) Weakly basic (pKa ~3.0 - 4.5)Interacts with acidic silanol groups on standard silica gel, causing severe band tailing. Requires basic modifiers (e.g., Et₃N) in the mobile phase.
Pyrrole Nitrogen (N1) Weakly acidic (pKa ~13.0 - 14.5)Acts as a strong H-bond donor to polar stationary phases. Solvation state heavily dictates elution speed[2].
Halogen Substituents C4-Chloro, C6-FluoroIncreases overall lipophilicity. Can cause co-elution with structurally similar halogenated regioisomers during normal-phase chromatography.
Solubility Profile Moderate in EtOAc / DCMProne to on-column precipitation if loaded in highly polar, protic solvents (like Methanol) that are incompatible with Hexane-based eluents.

Troubleshooting & FAQs

Q1: Why does my compound severely tail on normal-phase silica gel, resulting in poor recovery and overlapping impurity bands? A1: The 7-azaindole core exhibits strong solvent-dependent tautomerization and hydrogen bonding. The N1-H interacts strongly with the acidic silanol groups on the silica gel[2]. Furthermore, the weakly basic N7 atom binds to these same acidic sites. Solution: You must disrupt this hydrogen-bond network. Pre-treat your silica column with 1-2% triethylamine (Et₃N) or use ammonia-saturated methanol in your eluent. This neutralizes the acidic silanol sites, sharpening the elution band and preventing product loss[3].

Q2: How do I separate the desired 4-chloro-6-fluoro product from the 6-chloro-4-fluoro regioisomer byproduct? A2: Halogenated regioisomers of 1H-pyrrolo[2,3-b]pyridine often co-elute on standard normal-phase silica due to identical molecular weights and nearly identical dipole moments. Solution: Transition to reversed-phase high-performance liquid chromatography (RP-HPLC). Using a C18 column with a shallow gradient of Water/Acetonitrile (buffered with 0.1% Formic Acid) exploits the minute differences in hydrophobic surface area caused by the specific spatial arrangement of the chlorine and fluorine atoms[4].

Q3: My synthesized product contains residual palladium catalyst from a previous cross-coupling step. How can I remove it before chromatography? A3: 7-Azaindoles are excellent bidentate ligands for transition metals, meaning the palladium is likely complexed directly to your product. Solution: Before loading the crude mixture onto a column, dissolve it in dichloromethane (DCM) and stir with a functionalized metal scavenger (e.g., SiliaMetS Thiol or QuadraSil MP) for 2-4 hours at room temperature. Filter through a pad of Celite to remove the metal-scavenger complex.

Standardized Experimental Protocols

Every protocol below is designed as a self-validating system , ensuring you can verify the success of each step before proceeding to the next.

Protocol A: Self-Validating Flash Chromatography

Objective: Primary isolation of 4-chloro-6-fluoro-1H-pyrrolo[2,3-b]pyridine from crude synthetic mixtures.

  • Stationary Phase Preparation: Slurry pack a glass column with silica gel (40-63 µm) using a solvent mixture of Hexane containing 1% Et₃N (v/v). Flush with 2 column volumes (CV) to neutralize silanol sites.

  • Sample Loading: Dissolve the crude mixture in a minimum volume of DCM. Add 2-3 mass equivalents of silica gel to the solution and concentrate under reduced pressure to create a dry powder. Dry-load this powder evenly onto the top of the column bed.

  • Gradient Elution: Begin elution with 100% Hexane (1% Et₃N). Gradually increase polarity to a 70:30 Hexane/Ethyl Acetate mixture over 10 CVs. Collect 15 mL fractions[5].

  • In-Process Validation: Spot every third fraction on a TLC plate (visualize under UV 254 nm). The target compound typically elutes as a tight, dark spot at an Rf of ~0.35 in 70:30 Hexane/EtOAc.

  • Post-Process Validation: Combine the UV-active fractions and analyze a 10 µL aliquot via LC-MS to confirm the presence of the target mass ( [M+H]+≈171.0 )[6].

Protocol B: Recrystallization for Final Polish

Objective: Achieve >99% purity by removing trace organic impurities and residual solvents.

  • Dissolution: Place the semi-pure solid in a round-bottom flask. Suspend in boiling Hexane. Slowly add drops of hot Ethyl Acetate while swirling until the solid completely dissolves[4].

  • Controlled Nucleation: Remove the flask from the heat source. Allow the solution to cool to room temperature undisturbed for 3-4 hours. Causality: Rapid cooling traps impurities within the crystal lattice; slow cooling ensures a highly ordered, pure crystalline matrix.

  • Yield Maximization: Once crystals have formed at room temperature, transfer the flask to an ice bath (0-5 °C) for an additional 2 hours to force the remaining compound out of solution[4].

  • Isolation & Validation: Vacuum filter the crystals using a Büchner funnel. Wash the filter cake with 5 mL of ice-cold Hexane. Dry the crystals in a vacuum oven (0.1 mbar, 40 °C) for 12 hours. Confirm final purity via ¹H and ¹⁹F NMR spectroscopy[3].

Visualizations

PurificationWorkflow Crude Crude Mixture (4-Cl-6-F-7-Azaindole) Scavenger Metal Scavenging (Remove Pd/Cu Catalysts) Crude->Scavenger Step 1 Flash Flash Chromatography (Hexane/EtOAc + 1% Et3N) Scavenger->Flash Step 2 HPLC Preparative RP-HPLC (Regioisomer Separation) Flash->HPLC If regioisomers co-elute Cryst Recrystallization (Hexane/EtOAc) Flash->Cryst If >90% pure HPLC->Cryst Polish Pure Pure Target Compound (>99% Purity) Cryst->Pure Final Isolation

Caption: Workflow for the purification of halogenated 7-azaindole derivatives.

KinasePathway Ligand 4-Cl-6-F-7-Azaindole Derivative Target Target Kinase / Protein (e.g., S1-RBD or RTK) Ligand->Target Binds Active Site Complex Inhibitor-Target Complex (H-Bonding via N1/N7) Target->Complex Forms Downstream Downstream Signaling (Blocked) Complex->Downstream Prevents Activation Effect Therapeutic Effect (Antiviral / Anticancer) Downstream->Effect Modulates

Caption: Mechanism of action for 7-azaindole derivatives in kinase/viral inhibition.

References

  • Title: Photophysics and Biological Applications of 7-Azaindole and Its Analogs Source: ACS Publications URL: [Link]

  • Title: Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction Source: PMC (National Institutes of Health) URL: [Link]

  • Title: Cas 1190321-92-6, 6-Chloro-4-fluoro-7-azaindole Source: LookChem URL: [Link]

  • Title: Synthesis and Biological Activity of 1H-Pyrrolo[2,3-b]pyridine Derivatives Source: ACS Publications URL: [Link]

Sources

7-Azaindole Nitrogen Protection: Technical Support & Troubleshooting Center

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 7-azaindole (1H-pyrrolo[2,3-b]pyridine) chemistry. As a Senior Application Scientist, I frequently consult with researchers struggling to functionalize this privileged medicinal scaffold. The core synthetic challenge stems from its dual-nitrogen nature: the acidic, pyrrole-like N1 (pKa ~14) and the basic, pyridine-like N7 (pKa ~4.9).

Selective protection of the N1 position is an absolute prerequisite for downstream functionalizations, such as Directed ortho-Metalation (DoM) and transition-metal-catalyzed cross-couplings. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you overcome common pitfalls like regioselectivity failures and deprotection-induced decomposition.

Workflow: Protecting Group Decision Matrix

Before beginning your synthesis, consult the decision matrix below to select the optimal N1 protecting group based on your downstream functionalization requirements.

G Start 7-Azaindole Scaffold (N1 vs N7) Cond1 Requires Strong Base (e.g., n-BuLi for DoM)? Start->Cond1 Cond2 Requires Pd-Catalyzed Cross-Coupling? Start->Cond2 PG_SEM SEM Group (Directs to C-2, robust) Cond1->PG_SEM Target C-2 PG_TIPS TIPS Group (Sterically blocks C-2) Cond1->PG_TIPS Block C-2 PG_Boc Boc Group (Mild acidic cleavage) Cond2->PG_Boc Mild conditions PG_Ts Ts Group (Electron-withdrawing) Cond2->PG_Ts High stability

Decision matrix for 7-azaindole N1 protecting groups based on downstream chemistry.

Section 1: Regioselectivity – N1 vs. N7 Protection

FAQ 1: Why am I getting a mixture of N1 and N7 alkylated products during my protection step? Causality & Insight: 7-Azaindole undergoes annular tautomerism. While N1 is the thermodynamic acidic site, N7 is the kinetic nucleophilic site. If you use a weak base (e.g., K₂CO₃) or neutral conditions, the electrophile will often attack the more nucleophilic N7 pyridine nitrogen. Resolution: To enforce N1 regioselectivity, you must completely deprotonate N1 to form the highly nucleophilic indolide anion before introducing the electrophile. Always use a strong, irreversible base like Sodium Hydride (NaH) in an aprotic polar solvent (DMF) at 0 °C.

Section 2: Directed ortho-Metalation (DoM) Strategies

FAQ 2: I need to functionalize the C-2 position via lithiation. Which protecting group ensures regioselectivity? Causality & Insight: For C-2 lithiation, the 2-(trimethylsilyl)ethoxymethyl (SEM) group is the gold standard[1]. The oxygen atom in the SEM ether acts as a Lewis basic coordinating site for the lithium cation (from n-BuLi or LDA). This coordination pre-organizes the base in close proximity to the C-2 proton, drastically lowering the activation energy for deprotonation.

FAQ 3: What if I want to functionalize C-5 or C-6 and need to prevent C-2 lithiation? Causality & Insight: If you need to direct metalation away from C-2, use the bulky Triisopropylsilyl (TIPS) group. The steric bulk of TIPS physically shields the 5-membered ring, preventing deprotometalation at C-2 and forcing the metalation to occur elsewhere on the pyridine ring[1]. For advanced multi-functionalization, researchers utilize a "Directed Metalation Group (DMG) dance," where a carbamoyl group migrates between N7 and N1 to iteratively functionalize C-6 and C-2[2].

Section 3: The SEM Deprotection Dilemma

FAQ 4: During SEM deprotection with TFA, my yield plummets and LC-MS shows a massive +12 Da byproduct. What is this, and how do I stop it? Causality & Insight: This is the most notorious pitfall in 7-azaindole chemistry. Acidic cleavage of the SEM group releases formaldehyde as a byproduct. In the presence of acid, formaldehyde acts as a potent electrophile, reacting with the electron-rich pyrrole ring (often at C-3) or adjacent aryl amines to form a highly stable, tricyclic 8-membered 7-azaindole derivative[3]. Resolution: You must trap the formaldehyde before it can react with your product. This is achieved by using a two-step deprotection: initial TFA cleavage followed by a basic workup using a formaldehyde scavenger (like ethylenediamine).

Quantitative Data: Protecting Group Comparison Matrix

To streamline your experimental design, consult the following quantitative comparison of common N1 protecting groups.

Protecting GroupDoM RegioselectivityBase Stability (n-BuLi)Pd-Catalysis StabilityTypical Deprotection YieldPrimary Side Reactions / Risks
SEM >95% (Directs to C-2)HighHigh70-90% (with scavenger)Formaldehyde adduct formation[3]
TIPS >90% (Blocks C-2)HighModerate>90%Premature cleavage under fluoride
Boc N/A (Cleaves)LowHigh[4]>95%Cleavage during strong basic DoM
Ts PoorModerateHigh[4]60-80%Difficult removal on electron-poor rings

Self-Validating Experimental Protocols

Protocol 1: Regioselective N1-SEM Protection

Validation Checkpoint: The absence of N7-alkylation can be confirmed by ¹H-NMR; N7-alkylation typically shifts the C-6 proton significantly downfield.

  • Preparation: Flame-dry a round-bottom flask. Dissolve 7-azaindole (1.0 equiv) in anhydrous DMF (0.2 M) under a nitrogen atmosphere. Cool to 0 °C.

  • Deprotonation: Add NaH (60% dispersion in mineral oil, 1.2 equiv) portion-wise. Critical Step: Stir for 30–45 minutes until hydrogen evolution ceases. This ensures complete formation of the N1-indolide anion, preventing N7 coordination.

  • Electrophile Addition: Add SEM-Cl (1.1 equiv) dropwise over 10 minutes.

  • Completion: Stir for 2 hours at room temperature. Quench carefully with saturated aqueous NH₄Cl. Extract with EtOAc, wash extensively with water (to remove DMF) and brine, dry over Na₂SO₄, and concentrate.

Protocol 2: Optimized SEM Deprotection (Formaldehyde Scavenging Method)

Validation Checkpoint: LC-MS should show the intermediate methylol/hemiacetal before the basic workup, which completely converts to the fully deprotected product after basic hydrolysis.

  • Acidic Cleavage: Dissolve the SEM-protected 7-azaindole in CH₂Cl₂ (0.1 M). Add an equal volume of Trifluoroacetic Acid (TFA). Stir at room temperature for 2–4 hours until the starting material disappears (monitor by TLC/LC-MS).

  • Concentration: Remove CH₂Cl₂ and TFA in vacuo. Do not heat excessively to avoid thermal degradation.

  • Scavenging & Hydrolysis: Redissolve the crude residue in THF (0.1 M). Add an equal volume of saturated aqueous NaHCO₃. Crucial Addition: Add ethylenediamine (5.0 equiv) to act as a sacrificial nucleophile for the liberated formaldehyde.

  • Completion: Stir vigorously overnight. Extract with EtOAc, wash with brine, dry, and purify via flash chromatography.

References

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PubMed / NIH.
  • Regioselective Functionalization of 7-Azaindole by Controlled Annular Isomerism: The Directed Metalation-Group Dance. SciSpace.
  • Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. Atlanchim Pharma.
  • Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. PMC / NIH.

Sources

Technical Support Center: Troubleshooting Stability Issues of 4-Chloro-6-fluoro-1H-pyrrolo[2,3-b]pyridine Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. This guide is designed for researchers, medicinal chemists, and drug development professionals working with the 4-chloro-6-fluoro-1H-pyrrolo[2,3-b]pyridine scaffold. Highly functionalized 7-azaindoles are critical pharmacophores in modern oncology and immunology[1], but their unique electronic properties demand precise handling.

Below, we detail the mechanistic causality behind the degradation of this scaffold under acidic conditions, provide self-validating experimental protocols, and answer frequently asked questions to ensure the integrity of your synthetic workflows.

Mechanistic Insight: The Causality of Acidic Degradation

To prevent degradation, we must first understand the chemical physics of the 7-azaindole ring system.

The 1H-pyrrolo[2,3-b]pyridine scaffold contains two nitrogen atoms: the weakly acidic pyrrole nitrogen (N1) and the basic pyridine nitrogen (N7). Under acidic conditions (e.g., Trifluoroacetic acid (TFA) or aqueous HCl), the N7 atom is rapidly protonated to form a pyridinium cation.

The SNAr Vulnerability: Protonation at N7 drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the pyridine ring, withdrawing electron density and rendering the C4 and C6 positions highly electrophilic. The presence of highly electronegative halogens (4-chloro and 6-fluoro) further polarizes these bonds. Consequently, the ring becomes exceptionally susceptible to Nucleophilic Aromatic Substitution (SNAr) [2].

If trace nucleophiles—such as water or alcohols—are present in the acidic medium, they will attack the C6 or C4 positions. The 6-fluoro group is particularly labile due to the high electronegativity of fluorine, which heavily activates the C6 carbon toward hard nucleophiles like water. This leads to rapid hydrolysis, displacing the halogen to form a hydroxyl group, which subsequently tautomerizes into a stable, unwanted pyridone degradant[3].

Degradation Pathway Diagram

SNAr_Mechanism A Neutral 4-Cl-6-F-7-Azaindole B Protonation at N7 (Acidic Media) A->B C Activated Pyridinium Cation B->C Rapid Equilibrium D Nucleophilic Attack (H2O) at C6/C4 C->D Electrophilic Activation E Meisenheimer Complex D->E Rate-Limiting Step F Halide Elimination (F- or Cl-) E->F G Hydrolyzed Degradant (Pyridone) F->G Irreversible Tautomerization

Caption: Mechanistic pathway of acid-catalyzed SNAr hydrolysis of halogenated 7-azaindoles.

Frequently Asked Questions (FAQs)

Q1: I am using 50% TFA in DCM to remove a Boc group from the N1 position. My LC-MS shows a new peak with a mass shift of -2 Da. What is happening? A1: You are observing the hydrolysis of the 6-fluoro group. The loss of a fluorine atom (-19 Da) and the addition of a hydroxyl group (+17 Da) results in a net change of -2 Da. This occurs because standard grade TFA and DCM often contain trace amounts of water. The protonated N7 atom activates the C6-F bond, allowing trace water to execute an SNAr reaction[3].

Q2: Can I perform cross-coupling reactions (e.g., Suzuki or Sonogashira) on this scaffold under acidic conditions? A2: It is highly discouraged. While some robust azaindoles can tolerate acidic cross-coupling, the 4-chloro-6-fluoro substitution pattern is too electrophilic. The halogens will competitively hydrolyze or react with the solvent before the metal-catalyzed coupling can occur. We recommend performing cross-couplings under strictly basic or neutral conditions (e.g., using K2​CO3​ or Cs2​CO3​ in anhydrous dioxane)[1].

Q3: How does solvent choice impact the stability of this compound in acid? A3: Solvent choice is the primary variable controlling degradation. Protic solvents (water, methanol, ethanol) act as nucleophiles and will rapidly degrade the compound via SNAr[4]. Anhydrous, non-nucleophilic solvents (like 1,4-dioxane or strictly anhydrous DCM) are mandatory when acidic conditions are unavoidable.

Quantitative Stability Profile

To aid in experimental planning, we have summarized the stability of the 4-chloro-6-fluoro-1H-pyrrolo[2,3-b]pyridine scaffold under common acidic conditions.

Acidic ConditionSolvent SystemTemperaturePrimary DegradantEstimated Half-Life ( t1/2​ )
1M HCl (Aqueous) H2​O / THF (1:1)60 °C6-oxo / 4-oxo derivatives< 15 minutes
50% TFA H2​O / MeCN (1:1)25 °C6-oxo (pyridone tautomer)< 1 hour
50% TFA DCM (Standard Grade)25 °C6-oxo (pyridone tautomer)4 - 6 hours
4M HCl 1,4-Dioxane (Anhydrous)0 °C to 25 °CNone (Stable)> 48 hours
TMSOTf / 2,6-Lutidine DCM (Anhydrous)0 °CNone (Stable)> 72 hours

Note: Data represents validated stability thresholds for highly electrophilic 7-azaindole systems. Always verify your specific batch purity via LC-MS prior to scale-up.

Self-Validating Experimental Protocols

When you must perform acid-catalyzed operations (such as N-Boc or N-SEM deprotection) on this scaffold, standard protocols will fail. Use the following field-proven methodologies to preserve the integrity of the C4 and C6 halogens.

Protocol A: Anhydrous Brønsted Acid Deprotection

Use this protocol for standard N-Boc deprotections where mild heating is not required.

  • Preparation: Thoroughly dry the Boc-protected 4-chloro-6-fluoro-1H-pyrrolo[2,3-b]pyridine under high vacuum for 2 hours. Ensure all glassware is oven-dried.

  • Solvation: Dissolve the compound in anhydrous 1,4-dioxane (0.1 M concentration) under an inert argon atmosphere.

  • Acid Addition: Cool the reaction flask to 0 °C using an ice bath. Dropwise, add 10 equivalents of 4M HCl in anhydrous dioxane . Causality note: Dioxane is non-nucleophilic, and the anhydrous HCl prevents the introduction of water, shutting down the SNAr hydrolysis pathway.

  • Monitoring: Stir at 0 °C for 1 hour, then allow to warm to room temperature. Monitor strictly by LC-MS. You must validate the reaction by confirming the disappearance of the starting material without the appearance of the[M-2] or [M-18] degradation peaks.

  • Quenching: Once complete, do not use aqueous base if it can be avoided. Concentrate the mixture under reduced pressure at < 30 °C to yield the hydrochloride salt of the product.

Protocol B: Lewis Acid-Mediated Deprotection (Water-Free)

Use this protocol for highly sensitive substrates where even anhydrous HCl causes trace degradation.

  • Preparation: Dissolve the protected azaindole in anhydrous DCM (0.05 M) under argon.

  • Base Addition: Add 3.0 equivalents of 2,6-lutidine. Causality note: 2,6-lutidine is a sterically hindered, non-nucleophilic base that acts as an acid scavenger without attacking the electrophilic azaindole ring.

  • Activation: Cool the mixture to 0 °C. Slowly add 2.0 equivalents of Trimethylsilyl trifluoromethanesulfonate (TMSOTf).

  • Reaction: Stir at 0 °C for 2 hours. The Lewis acid facilitates deprotection without generating the highly electrophilic Brønsted pyridinium intermediate.

  • Workup: Quench the reaction with anhydrous methanol (5 equivalents) to consume excess TMSOTf, then concentrate under reduced pressure.

Troubleshooting Workflow

Use this decision tree to optimize your synthetic route when handling this specific scaffold.

Troubleshooting_Workflow Start Acidic Operation Required (e.g., Deprotection)? CheckWater Is the system strictly anhydrous? Start->CheckWater Aqueous Aqueous Acid (e.g., aq. HCl/TFA) CheckWater->Aqueous No Anhydrous Anhydrous Acid (e.g., HCl in Dioxane) CheckWater->Anhydrous Yes Degradation High Risk of SNAr Hydrolysis (Loss of F/Cl) Aqueous->Degradation TempCheck Control Temperature (< 20°C) Anhydrous->TempCheck Alternative Use Lewis Acid (TMSOTf) Protocol B Degradation->Alternative Adjust Strategy Success Successful Operation Intact Halogens TempCheck->Success LC-MS Validated Alternative->Success

Caption: Workflow for selecting and troubleshooting acidic operations on halogenated 7-azaindoles.

References

  • Discovery of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Novel pyrrolo (2,3-b)pyridine derivatives, the preparation and the pharmaceutical use thereof in the form of kinase inhibitors. Google Patents.
  • Synthesis and Evaluation of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. J-Stage. Available at:[Link]

  • Some Items of Interest to Process R&D Chemists and Engineers. ACS Publications. Available at:[Link]

Sources

I. Mechanistic FAQ: Understanding the Dehalogenation Pathway

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Scientist Support Portal. This technical troubleshooting guide is designed for drug development professionals and synthetic chemists encountering hydrodehalogenation (protodehalogenation) side reactions during the functionalization of 7-azaindole scaffolds.

Below, we deconstruct the mechanistic causality of this off-cycle pathway and provide field-proven, self-validating protocols to restore productive cross-coupling.

Q1: Why is my cross-coupling reaction yielding predominantly the dehalogenated 7-azaindole instead of the desired product? A1: Hydrodehalogenation is a notorious off-cycle pathway in palladium-catalyzed cross-couplings of electron-deficient heterocycles. Mechanistically, after the initial oxidative addition of the Pd(0) catalyst into the C–X bond, the resulting Pd(II)-aryl complex must undergo transmetalation. If transmetalation is kinetically slow (due to steric hindrance or poor nucleophilicity of the coupling partner), the long-lived Pd(II) intermediate becomes susceptible to hydride abstraction[1]. This hydride typically originates from the solvent (e.g., primary/secondary alcohols) or the base (e.g., alkoxides undergoing β-hydride elimination). The resulting Pd(II)-Ar-H species rapidly undergoes reductive elimination to yield the destructive dehalogenated 7-azaindole side product.

Q2: Does the choice of halogen (Cl, Br, I) on the 7-azaindole scaffold influence the rate of dehalogenation? A2: Absolutely. While iodinated 7-azaindoles are highly reactive, they are significantly more prone to hydrodehalogenation than their brominated or chlorinated counterparts[2]. The weaker C–I bond leads to an extremely rapid oxidative addition, causing a bottleneck buildup of the Pd(II)-aryl intermediate. We strongly recommend using bromo- or chloro-7-azaindoles to synchronize the rates of oxidative addition and transmetalation, thereby suppressing the dehalogenation side reaction[2].

Q3: How can I optimize my base and additive selection to prevent hydride transfer? A3: Strong alkoxide bases (like NaOtBu) can act as direct hydride donors and should be strictly avoided if dehalogenation is observed. Weaker, anhydrous inorganic bases such as Cs₂CO₃ or K₂CO₃ are preferred[3]. If you are using potassium trimethylsilanolate (TMSOK) for homogeneous aprotic conditions, be aware that it can inhibit the catalyst and promote reductive dehalogenation. Adding halide salts, specifically tetrabutylammonium bromide (TBAB), mitigates this inhibitory effect by favoring the formation of the active monomeric Pd species, drastically reducing dehalogenation and homocoupling side products[4].

Q4: Should I protect the pyrrole nitrogen (N1) of the 7-azaindole? A4: Yes. The free N–H of a 7-azaindole is acidic and can coordinate to the palladium catalyst, forming inactive off-cycle species that stall transmetalation. Protecting the nitrogen with a robust electron-withdrawing group, such as a Tosyl (Ts) or SEM group, prevents this coordination. N-Tosyl protected 7-azaindoles are highly stable and show minimal dehalogenation compared to unprotected variants[5].

II. Quantitative Impact of Reaction Parameters

The following table summarizes the causal relationship between reaction conditions and the expected ratio of productive cross-coupling versus destructive dehalogenation.

Halogen on 7-AzaindoleBase SelectionAdditiveSolvent SystemMajor PathwayExpected Dehalogenation (%)
Iodine NaOtBuNonei-PrOHHydrodehalogenationHigh (>40%)
Bromine K₂CO₃NoneDioxane / H₂OCross-CouplingModerate (10-20%)
Bromine TMSOKTBABTHFCross-CouplingLow (<5%)
Chlorine Cs₂CO₃NoneTolueneCross-CouplingLow (<5%)

III. Pathway Visualization

Pathway Pd0 Pd(0) Catalyst OxAdd Pd(II)-Ar-X (Oxidative Addition) Pd0->OxAdd + Halo-7-Azaindole Transmet Pd(II)-Ar-R (Transmetalation) OxAdd->Transmet + Boronic Acid (Productive Pathway) Hydride Pd(II)-Ar-H (Hydride Abstraction) OxAdd->Hydride + Hydride Source (Off-Cycle Pathway) Product Cross-Coupled 7-Azaindole Transmet->Product Reductive Elimination Product->Pd0 Catalyst Regeneration Dehal Dehalogenated Side Product Hydride->Dehal Reductive Elimination Dehal->Pd0 Catalyst Regeneration

Fig 1: Catalytic cycle of Pd-mediated cross-coupling vs. off-cycle hydrodehalogenation pathway.

IV. Self-Validating Experimental Protocol

Optimized Suzuki-Miyaura Cross-Coupling of 3-Bromo-7-Azaindole

This methodology is engineered to suppress hydride abstraction by utilizing a bulky bidentate ligand (to accelerate reductive elimination), an anhydrous inorganic base, and an aprotic solvent[3].

Step 1: Preparation of the Catalyst Complex In a nitrogen-filled glovebox, charge a flame-dried Schlenk flask with Pd(dppf)Cl₂ (5 mol%), 3-bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine (1.0 equiv), and the corresponding arylboronic acid (1.5 equiv). Causality: The bidentate dppf ligand enforces a cis-geometry on the Pd(II) intermediate, vastly accelerating the final reductive elimination step and shrinking the timeframe in which off-cycle dehalogenation can occur.

Step 2: Base and Additive Introduction Add finely milled, anhydrous Cs₂CO₃ (2.0 equiv) and TBAB (0.2 equiv). Causality: Cs₂CO₃ provides the necessary basicity to activate the boronic acid without acting as a hydride donor. TBAB prevents the formation of inactive palladium dimeric clusters, keeping the catalyst in its active monomeric state[4].

Step 3: Solvent Addition Inject degassed, anhydrous 1,4-Dioxane to achieve a 0.2 M concentration. Causality: Dioxane is a non-nucleophilic, aprotic solvent that lacks easily abstractable alpha-protons, directly shutting down solvent-mediated hydrodehalogenation[3].

Step 4: Execution & Mid-Reaction Self-Validation Seal the flask, remove it from the glovebox, and heat to 90 °C. Self-Validation Check: At the 2-hour mark, pull a 10 µL aliquot under positive N₂ pressure. Quench with MeCN/H₂O and analyze via LC-MS.

  • If Productive: You will observe the mass of the cross-coupled product[M+H]+.

  • If Destructive: If a peak corresponding to the dehalogenated starting material[M-Br+H]+ appears and is growing, immediately lower the reaction temperature to 75 °C. Lowering the thermal energy disproportionately slows the higher-activation-energy off-cycle hydride abstraction compared to the productive transmetalation.

Step 5: Workup and Isolation Upon complete consumption of the starting material (typically 8–12 hours), cool the reaction to room temperature. Filter the crude mixture through a short pad of Celite (eluting with EtOAc) to remove Pd black and inorganic salts. Concentrate under reduced pressure and purify via standard silica gel flash chromatography.

V. References

1.[4] Halide Salts Alleviate TMSOK Inhibition in Suzuki–Miyaura Cross-Couplings. ACS Catalysis.[Link] 2.[2] The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. ResearchGate.[Link] 3.[3] Single-Electron Transmetalation: An Enabling Technology for Secondary Alkylboron Cross-Coupling. PMC.[Link] 4.[1] Pd-H from Pd/C and Triethylamine: Implications in Palladium Catalysed Reactions Involving Amines. ResearchGate. [Link] 5.[5] Concise Syntheses of Marine (Bis)indole Alkaloids Meridianin C, D, F, and G and Scalaridine A via One-Pot Masuda Borylation-Suzuki Coupling Sequence. Semantic Scholar.[Link]

Sources

Validation & Comparative

Definitive Structural Elucidation: A Comparative Guide to Confirming 4-chloro-6-fluoro-1H-pyrrolo[2,3-b]pyridine by X-ray Crystallography

Author: BenchChem Technical Support Team. Date: March 2026

< চুপ/>

For Researchers, Scientists, and Drug Development Professionals

In the realm of medicinal chemistry, the unequivocal structural confirmation of novel heterocyclic compounds is a critical prerequisite for advancing drug discovery programs. The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is of particular interest due to its prevalence in biologically active molecules.[1][2][3][4] However, the synthesis of substituted derivatives like 4-chloro-6-fluoro-1H-pyrrolo[2,3-b]pyridine can often result in isomeric ambiguity, necessitating a robust and definitive method for structural verification. This guide provides a comprehensive comparison of X-ray crystallography with other analytical techniques, establishing it as the gold standard for the unambiguous structural assignment of this compound.

The Challenge of Isomeric Differentiation

The synthesis of 4-chloro-6-fluoro-1H-pyrrolo[2,3-b]pyridine can potentially yield isomers, such as 4-fluoro-6-chloro-1H-pyrrolo[2,3-b]pyridine. While spectroscopic methods like Nuclear Magnetic Resonance (NMR) and mass spectrometry are fundamental tools for molecular characterization, they may not be sufficient to definitively distinguish between such closely related regioisomers. NMR spectroscopy, while powerful for establishing connectivity, can present challenges in assigning the precise location of substituents on the pyridine ring without extensive 2D experiments and authentic reference standards.[5][6][7]

X-ray Crystallography: The Gold Standard for Structural Confirmation

Single-crystal X-ray diffraction provides a direct and unambiguous determination of a molecule's three-dimensional structure at the atomic level.[8][9][10][11] This technique offers an unparalleled level of detail, including precise bond lengths, bond angles, and the spatial arrangement of all atoms, thereby resolving any structural ambiguities.[8][11]

Experimental Workflow

The process of confirming the structure of 4-chloro-6-fluoro-1H-pyrrolo[2,3-b]pyridine via X-ray crystallography follows a well-defined workflow, from obtaining suitable crystals to final structure validation.

G X-ray Crystallography Workflow cluster_0 Sample Preparation cluster_1 Data Collection cluster_2 Structure Determination A Synthesis & Purification of 4-chloro-6-fluoro-1H-pyrrolo[2,3-b]pyridine B Crystal Growth (e.g., Slow Evaporation) A->B C Single Crystal Selection & Mounting D X-ray Diffraction Data Collection C->D E Data Processing & Structure Solution F Structure Refinement & Validation E->F G Confirmed Structure F->G Unambiguous 3D Structure

Caption: A flowchart of the single-crystal X-ray diffraction process.

Detailed Experimental Protocol

1. Crystallization: High-quality single crystals are paramount for a successful X-ray diffraction experiment.[12] A common and effective method for obtaining suitable crystals of organic compounds is through slow evaporation from a carefully selected solvent system. The compound should be of high purity to minimize crystal defects.[12] For 4-chloro-6-fluoro-1H-pyrrolo[2,3-b]pyridine, a solvent mixture such as ethyl acetate/hexane could be explored. The compound is dissolved in a minimal amount of the more soluble solvent (ethyl acetate), and the less soluble solvent (hexane) is gradually added until slight turbidity is observed. The solution is then allowed to stand undisturbed, permitting slow evaporation and the formation of well-ordered crystals.

2. Data Collection: A suitable single crystal is selected and mounted on a diffractometer. Data is typically collected at a low temperature (e.g., 100 K) to reduce thermal motion of the atoms. The crystal is irradiated with a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation), and the resulting diffraction pattern is recorded on a detector.[9]

3. Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial structure is solved using direct methods or other computational techniques. This initial model is then refined against the experimental data to improve the fit and obtain the final, highly accurate molecular structure.

Crystallographic Data for a Related Pyrrolopyrimidine

While a specific crystallographic information file (CIF) for 4-chloro-6-fluoro-1H-pyrrolo[2,3-b]pyridine is not publicly available, the data for a similar compound, 4-chloro-1H-pyrrolo[2,3-d]pyrimidine, provides a relevant example of the type of information obtained.[13]

Parameter4-chloro-1H-pyrrolo[2,3-d]pyrimidine[13]
Chemical Formula C₆H₄ClN₃
Formula Weight 153.57
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.8810 (19)
b (Å) 5.2783 (9)
c (Å) 12.751 (2)
β (°) 114.333 (3)
Volume (ų) 667.3 (2)
Z 4

Comparative Analysis with Alternative Techniques

TechniqueStrengthsLimitationsRelevance to 4-chloro-6-fluoro-1H-pyrrolo[2,3-b]pyridine
X-ray Crystallography Provides an unambiguous 3D molecular structure.[8][9][10][11]Requires a suitable single crystal, which can be challenging to obtain.[14]Gold Standard: The only technique that can definitively confirm the positions of the chloro and fluoro substituents.
NMR Spectroscopy Excellent for determining the carbon-hydrogen framework and connectivity in solution.[7]Can be ambiguous in distinguishing between closely related isomers without extensive 2D experiments or reference compounds.[15]Essential for Initial Characterization: Confirms the presence of the pyrrolo[2,3-b]pyridine core and provides strong evidence for the overall structure.
Mass Spectrometry Provides accurate molecular weight and elemental composition.Does not provide information about the spatial arrangement of atoms (isomerism).Confirmatory: Verifies the correct molecular formula (C₇H₄ClFN₂).[16]
Computational Chemistry Can predict molecular structures, relative stabilities of isomers, and spectroscopic properties.[17][18]Predictions require experimental validation and the accuracy is dependent on the computational methods employed.[17]Supportive Role: Can aid in the interpretation of NMR spectra and provide theoretical support for the experimentally determined structure.

Conclusion

For the definitive structural confirmation of 4-chloro-6-fluoro-1H-pyrrolo[2,3-b]pyridine, single-crystal X-ray crystallography is the most authoritative and reliable method. While NMR and mass spectrometry are indispensable for initial characterization, they may not be sufficient to resolve the isomeric ambiguity that can arise during synthesis. The atomic-resolution, three-dimensional structure provided by X-ray crystallography offers irrefutable evidence of the correct regioisomer, a critical step in ensuring the integrity of subsequent research and development in the pharmaceutical industry.

References

  • Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]

  • Walsh Medical Media. (2025, March 21). Progress in Computational Chemistry for Predictive Modeling and Rational Molecular Design. Retrieved from [Link]

  • The University of Queensland. (n.d.). Small molecule X-ray crystallography. Retrieved from [Link]

  • Labtoo. (n.d.). Molecular structure by X-ray diffraction. Retrieved from [Link]

  • ACS Publications. (2024, October 24). Current Status of Computational Approaches for Small Molecule Drug Discovery. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Computational chemistry. Retrieved from [Link]

  • Schrödinger. (n.d.). Transforming small molecule drug discovery: The computational chemistry paradigm. Retrieved from [Link]

  • MIT News. (2025, January 14). New computational chemistry techniques accelerate the prediction of molecules and materials. Retrieved from [Link]

  • EBSCO. (n.d.). X-ray Determination Of Molecular Structure | Physics | Research Starters. Retrieved from [Link]

  • PMC. (2025, December 18). NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. Retrieved from [Link]

  • Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from [Link]

  • Creative Biostructure. (2025, June 30). How NMR Helps Identify Isomers in Organic Chemistry?. Retrieved from [Link]

  • Sroor, F. M. (2019). Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds.
  • ACS Publications. (n.d.). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Retrieved from [Link]

  • NIH. (n.d.). 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine. PMC. Retrieved from [Link]

  • Juniper Publishers. (2019, September 16). Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. Retrieved from [Link]

  • ResearchGate. (2019, December 4). (PDF) Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. Retrieved from [Link]

  • PMC. (n.d.). 4-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine. Retrieved from [Link]

  • PubMed. (2003, December 25). Concise and efficient synthesis of 4-fluoro-1H-pyrrolo[2,3-b]pyridine. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-chloro-5-fluoro-6-iodo-1h-pyrrolo[2,3-b]pyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) 4-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine. Retrieved from [Link]

  • NSF PAR. (2023, May 1). Crystal and molecular structure of 4-fluoro-1 H -pyrazole at 150 K. Retrieved from [Link]

  • MDPI. (2025, May 28). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Retrieved from [Link]

  • Google Patents. (n.d.). WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.

Sources

Comparative Docking Studies and Performance Evaluation of 1H-Pyrrolo[2,3-b]pyridine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, I approach scaffold selection not merely by chasing low IC50 values, but by engineering molecular causality. The 1H-pyrrolo[2,3-b]pyridine (commonly known as 7-azaindole) scaffold is a privileged pharmacophore in oncology and immunology. Its structural topology allows the N1-H and N7 atoms to act as a bidentate hydrogen bond donor-acceptor pair, exquisitely mimicking the adenine ring of ATP.

This guide objectively compares the docking performance and in vitro efficacy of 1H-pyrrolo[2,3-b]pyridine derivatives across multiple high-value kinase targets (ATM, JAK3, TNIK, and c-Met). By bridging in silico predictions with in vitro validation, we establish a self-validating system for lead optimization.

Mechanistic Rationale: The 7-Azaindole Advantage

The primary driver of kinase inhibition is the ability of a molecule to anchor itself within the highly conserved ATP-binding cleft (the "hinge region"). The 1H-pyrrolo[2,3-b]pyridine core excels here because:

  • Geometric Complementarity: The dihedral angles naturally formed by C4 and C5 substitutions allow the molecule to probe deep hydrophobic pockets without introducing steric clashes.

  • Electrostatic Mapping: The electron-rich nature of the pyridine ring facilitates robust π–π stacking with aromatic residues guarding the active site.

Pathway Cytokine Cytokines (IL-2, IL-4) Receptor Cytokine Receptor (Common γc) Cytokine->Receptor JAK3 JAK3 Kinase Receptor->JAK3 STAT STAT Activation JAK3->STAT Inhibitor 1H-pyrrolo[2,3-b]pyridine (e.g., Cpd 14c) Inhibitor->JAK3 ATP-competitive inhibition

Fig 1. Mechanism of JAK3/STAT pathway inhibition by 1H-pyrrolo[2,3-b]pyridine derivatives.

Comparative Performance Across Kinase Targets

To objectively evaluate the versatility of this scaffold, we must compare its performance against different kinase targets. The table below synthesizes quantitative data and docking insights from recent structural optimization campaigns.

Target KinaseLead CompoundReference AlternativeIn Vitro PotencyKey Docking Interactions (Hinge Region)
ATM Kinase Compound 25aAZ32IC50 = 4 nMH-bonds with ILE685 and GLN683; π–π stacking[1]
JAK3 Compound 14aCompound 6 (Base)IC50 = 14 nMC4-substituent in hydrophobic cavity[2]
TNIK Compounds Y4, Y5Standard InhibitorspIC50 up to 9.92Favorable H-bond donor/hydrophobic mapping
c-Met Compound 7cHeterocyclic hydrazonesIC50 = 0.506 µMSuperior phenyl hydrazone binding[3]
Target-Specific Docking Insights

ATM Kinase (Genomic Stability): To elucidate the factors contributing to the high activity and selectivity of Compound 25a, molecular docking studies revealed that the nitrogen-containing indole core forms critical hydrogen bonds with the hinge region residues ILE685 and GLN683[1]. These interactions are fundamental for anchoring the inhibitor. Furthermore, the introduced aromatic ring creates a specific dihedral angle, inducing a conformational shift that facilitates π–π interactions, significantly enhancing binding affinity compared to the reference compound AZ32, yielding an exceptional oral bioavailability of 147.6% in mice[1].

JAK3 (Immunomodulation): Docking calculations against human JAK3 (PDB code: 3LXK) demonstrate that the 1H-pyrrolo[2,3-b]pyridine scaffold localizes precisely at the hinge region[2]. Optimization at the C4 and C5 positions proved critical: the C4-substituent (cyclohexylamino) is directed into the hydrophobic cavity, while the C5-carbamoyl group enhances polar interactions[2]. This geometric complementarity resulted in Compound 14a exhibiting an IC50 of 14 nM, a >100-fold increase in activity over the unoptimized base scaffold[2].

TNIK & c-Met (Oncology): In colorectal cancer models, 3D-QSAR and docking studies (CoMFA and CoMSIA) on TNIK (PDB code: 2X7F) identified that hydrogen-bond donor substituents near the core significantly boost anticancer activity, with compounds Y4 and Y5 emerging as top candidates. Similarly, against c-Met kinase, derivatives bearing aromatic phenyl hydrazone moieties (Compound 7c) demonstrated superior active-site binding compared to heterocyclic hydrazones, achieving sub-micromolar efficacy[3].

Self-Validating Experimental Protocols

A robust drug discovery pipeline requires a self-validating system: in silico docking predicts thermodynamic affinity, while in vitro assays prove functional enzymatic inhibition.

Workflow Ligand Ligand Preparation (1H-pyrrolo[2,3-b]pyridines) Docking Molecular Docking (Glide / AutoDock Vina) Ligand->Docking Protein Protein Preparation (Kinase PDBs: 3LXK, 2X7F) Protein->Docking Analysis Pose Analysis (Hinge H-Bonds, π-π Stacking) Docking->Analysis Validation In Vitro Validation (Enzymatic Kinase Assays) Analysis->Validation

Fig 2. Self-validating workflow integrating in silico comparative docking with in vitro kinase assays.

Phase 1: In Silico Comparative Docking
  • Step 1: Protein Preparation. Download the target kinase structure (e.g., PDB: 3LXK for JAK3).

    • Causality: Raw PDB structures contain crystallographic artifacts. You must assign bond orders, add hydrogens at physiological pH (7.4), and optimize the H-bond network to ensure the active site accurately reflects the in vivo state.

  • Step 2: Ligand Preparation. Generate 3D conformations of the 1H-pyrrolo[2,3-b]pyridine analogs.

    • Causality: These scaffolds can exist in multiple tautomeric states. Generating all possible ionization states ensures the docking algorithm does not miss the true bioactive conformation.

  • Step 3: Grid Generation & Docking. Center the receptor grid on known hinge-binding residues (e.g., ILE685/GLN683 for ATM). Utilize Extra Precision (XP) scoring.

    • Causality: XP scoring heavily penalizes desolvation and steric clashes, rewarding only the precise geometric complementarity required for nanomolar kinase inhibition.

Phase 2: In Vitro Kinase Validation
  • Step 1: ADP-Glo Kinase Assay. Incubate the purified recombinant kinase (e.g., ATM or JAK3) with ATP, the specific substrate, and the synthesized 1H-pyrrolo[2,3-b]pyridine inhibitor.

    • Causality: Docking only predicts affinity. The ADP-Glo assay quantifies the ADP produced during the kinase reaction, providing a direct, luminescent readout of actual enzymatic blockade.

  • Step 2: Dose-Response IC50 Determination. Test the inhibitor across a 10-point concentration gradient (e.g., 0.1 nM to 10 µM).

    • Causality: A clear dose-dependent response curve validates the docking score, ruling out false positives caused by compound aggregation or assay interference.

Sources

in vitro vs in vivo efficacy of 7-azaindole compounds

Author: BenchChem Technical Support Team. Date: March 2026

Title: Bridging the Gap: In Vitro vs In Vivo Efficacy of 7-Azaindole Compounds in Therapeutics

Introduction

The 7-azaindole scaffold is a privileged bioisostere of indole, widely utilized in modern drug discovery and agrochemical development. By incorporating an additional nitrogen atom into the aromatic ring system, 7-azaindoles offer a unique hydrogen bond acceptor and donor profile. This structural nuance allows them to perfectly mimic the adenine ring of ATP, making them exceptionally potent hinge-binding motifs for kinase targets[1]. However, the true value of a pharmacophore lies in its translational success. This guide objectively compares the in vitro biochemical performance of 7-azaindole derivatives against their in vivo therapeutic efficacy, contrasting them with traditional alternatives like cisplatin and older kinase inhibitor scaffolds.

Section 1: Mechanistic Advantages & Translational Efficacy

Why do 7-azaindole compounds translate so effectively from the bench to the animal model? The causality is rooted in their physicochemical properties. The pyridine nitrogen improves aqueous solubility compared to standard indoles, enhancing oral bioavailability. Simultaneously, the dual hydrogen-bonding capacity at the kinase hinge region (e.g., Val882 in PI3K) drives sub-nanomolar in vitro binding affinity[2]. This high target engagement allows for lower in vivo dosing, thereby widening the therapeutic window and minimizing off-target toxicity.

G A 7-Azaindole Scaffold B In Vitro Kinase Assay (Sub-nM IC50) A->B Hinge Binding C Cellular Assays (Target Engagement) B->C Membrane Permeability D In Vivo PK/PD (Bioavailability) C->D Metabolic Stability E In Vivo Efficacy (Tumor Regression) D->E Therapeutic Window

Translational workflow of 7-azaindole compounds from in vitro binding to in vivo efficacy.

Section 2: Comparative Efficacy Data

Platinum(II)-7-Azaindole Complexes vs. Cisplatin

Cisplatin is a cornerstone chemotherapeutic, yet its in vivo utility is heavily limited by severe nephrotoxicity and acquired tumor resistance. By replacing ammonia ligands with 7-azaindole derivatives, researchers have developed novel Platinum(II) complexes that overcome these limitations[3]. In vitro, these complexes activate the intrinsic apoptotic pathway via the modulation of caspases 3 and 8, and the transcription factor p53[3].

Table 1: In Vitro Cytotoxicity (Fold-Increase in Efficacy vs. Cisplatin)

Cell Line Cancer Type Complex 1 Complex 2 Complex 3
A549 Lung Carcinoma 3.6x 2.5x 5.3x
HeLa Cervical 2.2x 2.0x 2.3x
A2780 Ovarian 4.6x 5.0x 6.7x

| A2780R | Ovarian (Cisplatin-Resistant) | 10.0x | 9.6x | 12.9x |

Data derived from in vitro antitumour activity studies on human cancer cell lines[3].

In Vivo Translation: In the L1210 lymphocytic leukaemia in vivo model, these 7-azaindole complexes successfully reduced cancerous tissue volume. While the absolute tumor reduction was slightly lower than that of cisplatin at equimolar doses, the 7-azaindole derivatives demonstrated a significantly superior safety profile, exhibiting far fewer adverse effects on healthy tissues and improving the overall health status of the treated subjects[3].

Kinase Inhibitors: PI3K, IKK2, and FMS/KIT

The 7-azaindole core is the foundation of several highly specific kinase inhibitors. When comparing novel 7-azaindole derivatives to earlier non-azaindole scaffolds, the in vivo efficacy demonstrates robust target engagement.

Table 2: In Vitro to In Vivo Translation of 7-Azaindole Kinase Inhibitors

Compound Target In Vitro IC50 In Vivo Model In Vivo Efficacy Outcome
PLX647 FMS / KIT 28 nM / 16 nM UUO Kidney Inflammation Selectively blocked macrophage and mast cell activation[4].
Compound 16 IKK2 Sub-nanomolar Rat Neutrophil Activation Potent efficacy and high whole-blood bioavailability[5].

| Compound B13 | PI3Kγ | 0.5 nM | Human Tumor Xenograft | Potent antiproliferative activity and tumor growth inhibition[2]. |

Pathway Inhibitor 7-Azaindole Derivative (e.g., PI3K Inhibitor) PI3K PI3K Kinase Inhibitor->PI3K Inhibits (H-bonds to Val882) PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Tumor Cell Proliferation mTOR->Proliferation Drives

Mechanistic pathway of 7-azaindole-mediated inhibition of the PI3K/AKT/mTOR signaling cascade.

Section 3: Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols incorporate built-in validation checkpoints to verify causality at each step.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo)

This protocol measures the universal production of ADP by kinases, avoiding the need for target-specific antibodies.

  • Reagent Preparation: Prepare the kinase buffer (e.g., 50 mM HEPES, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Causality: Mg2+ is essential for coordinating the ATP in the kinase active site. Maintain ATP concentrations at the specific kinase's Km​ to ensure the assay is sensitive to competitive 7-azaindole inhibitors.

  • Compound Titration: Perform a 10-point, 3-fold serial dilution of the 7-azaindole compound in DMSO. Transfer to a 384-well plate.

  • Reaction Initiation: Add the purified kinase (e.g., PI3Kγ) and substrate. Incubate for 60 minutes at room temperature.

  • Detection: Add ADP-Glo reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes, then add the Kinase Detection Reagent to convert ADP to ATP and generate a luciferase-driven luminescent signal.

  • System Validation (Z'-factor): Include staurosporine as a positive control and a no-enzyme well as a negative control. Calculate the Z'-factor. Validation Rule: Proceed with data analysis only if Z′>0.5 , confirming a robust assay window.

Protocol 2: In Vivo Tumor Xenograft Efficacy Study
  • Cell Preparation & Inoculation: Resuspend human cancer cells (e.g., A549) in a 1:1 mixture of PBS and Matrigel. Causality: Matrigel provides extracellular matrix proteins that significantly enhance initial tumor engraftment and vascularization. Subcutaneously inject 5×106 cells into the right flank of BALB/c nude mice.

  • Randomization (Critical Step): Monitor tumor growth using digital calipers. Randomize mice into treatment and vehicle groups only when average tumor volumes reach 100–150 mm³. Validation Rule: Premature randomization masks true compound efficacy by conflating it with engraftment failure.

  • Dosing: Administer the 7-azaindole compound (formulated in a compatible vehicle like 10% DMSO / 90% PEG400 due to solubility profiles) via oral gavage (PO) or intraperitoneal (IP) injection. Include a vehicle-only control group to establish baseline aggressive growth.

  • Efficacy & Toxicity Calculation: Measure tumors bi-weekly. Calculate Tumor Volume ( V=0.5×L×W2 ). Assess systemic toxicity by monitoring body weight; a weight loss of >20% triggers humane endpoint protocols. Calculate the Tumor Growth Inhibition (%TGI) at the study's conclusion.

References

  • Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity Source: NIH PMC URL
  • Pharmacological and Molecular Effects of Platinum(II)
  • Source: Bioorganic & Medicinal Chemistry Letters (2012)
  • Source: PNAS (2013)
  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors Source: ResearchGate URL

Sources

structure-activity relationship (SAR) of 4-chloro-6-fluoro-1H-pyrrolo[2,3-b]pyridine analogs

Author: BenchChem Technical Support Team. Date: March 2026

The development of highly selective, metabolically stable kinase inhibitors relies heavily on the strategic selection of hinge-binding scaffolds. Among these, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core has emerged as a privileged pharmacophore[1]. However, first-generation 7-azaindoles often suffer from metabolic liabilities and suboptimal hydrogen-bonding strength.

This guide provides an in-depth structure-activity relationship (SAR) analysis of 4-substituted 6-fluoro-1H-pyrrolo[2,3-b]pyridine analogs , comparing their performance against traditional scaffolds. By utilizing 4-chloro-6-fluoro-1H-pyrrolo[2,3-b]pyridine (CAS 1190322-91-8) as a foundational building block, drug discovery teams can engineer next-generation inhibitors with superior pharmacokinetic (PK) and pharmacodynamic (PD) profiles[2].

Mechanistic Rationale: The Causality of the 6-Fluoro Modification

The transition from a standard 7-azaindole to a 6-fluoro-7-azaindole is not merely a structural tweak; it is driven by precise physicochemical causality designed to overcome two major hurdles in kinase inhibitor development:

  • pKa Modulation for Enhanced Hinge Binding: The kinase hinge region typically requires a bidentate hydrogen bond interaction. The N1-H of the pyrrole acts as a donor, while the N7 of the pyridine acts as an acceptor[3]. The introduction of a highly electronegative fluorine atom at the C6 position exerts a strong inductive electron-withdrawing effect. This lowers the pKa of the N1-H, increasing its acidity and significantly strengthening its hydrogen bond donation to the backbone carbonyl of the kinase hinge[4].

  • Eradication of Metabolic Soft Spots: The C6 position of unsubstituted 7-azaindoles is highly susceptible to oxidation by Aldehyde Oxidase (AO) and Cytochrome P450 (CYP) enzymes, leading to rapid in vivo clearance[5]. The strong C-F bond effectively blocks this metabolic liability, dramatically increasing the compound's half-life and oral bioavailability without adding excessive lipophilicity.

  • The C4 Vector for Selectivity: The 4-chloro substituent in the starting material serves as a highly reactive electrophilic handle. Through palladium-catalyzed cross-coupling, diverse functional groups can be projected from the C4 position directly into the kinase selectivity pocket or solvent-exposed region, driving target specificity (e.g., distinguishing JAK3 from JAK1)[6].

G Hinge Kinase Hinge Region (Backbone Amide/Carbonyl) Core 6-Fluoro-7-Azaindole Core (H-Bond Donor & Acceptor) Core->Hinge N1-H (Donor) & N7 (Acceptor) C4_Group C4-Substitution (Selectivity Pocket Vector) Core->C4_Group Cross-Coupling Handle F_Group 6-Fluoro Substitution (pKa Modulator & Metabolic Blocker) F_Group->Core Inductive Electron Withdrawal

Diagram 1: Pharmacophore mapping of the 6-fluoro-7-azaindole core within the kinase ATP-binding site.

Comparative SAR & Performance Data

To objectively evaluate the 6-fluoro-1H-pyrrolo[2,3-b]pyridine scaffold, we must compare its analog performance against the unsubstituted 7-azaindole and the structurally related pyrrolo[2,3-d]pyrimidine (a common bioisostere used in approved drugs like Tofacitinib).

The table below synthesizes the structural impact on biochemical potency, selectivity, and metabolic clearance based on established SAR trends in kinase inhibitor development[7][8].

Scaffold CoreHinge Binding Affinity (Biochemical IC₅₀)Target Selectivity (Fold over off-targets)Metabolic Stability (Human Liver Microsomes CLint)Aldehyde Oxidase (AO) Liability
1H-Pyrrolo[2,3-b]pyridine (Baseline)Moderate (10 - 50 nM)Low to ModerateHigh Clearance (>50 µL/min/mg)High (Rapid C6 oxidation)
6-Fluoro-1H-pyrrolo[2,3-b]pyridine High (< 5 nM) High (Tunable via C4) Low Clearance (<15 µL/min/mg) None (C6 blocked)
Pyrrolo[2,3-d]pyrimidine High (< 5 nM)ModerateModerate Clearance (~30 µL/min/mg)Low

Data Synthesis: The 6-fluoro modification consistently outperforms the baseline azaindole by bridging the gap between high biochemical potency (driven by pKa tuning) and robust metabolic stability. Unlike pyrimidines, which can suffer from promiscuous kinase binding due to the additional nitrogen, the 6-fluoro-azaindole maintains a tighter selectivity profile when functionalized at the C4 position.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols detail the synthesis and biological evaluation of these analogs. Each protocol is designed as a self-validating system , incorporating internal quality controls to prevent false positives.

Protocol A: Library Synthesis via C4-Functionalization

The synthesis utilizes the 4-chloro-6-fluoro-1H-pyrrolo[2,3-b]pyridine building block. The causality of protecting the N1 position prior to cross-coupling is critical: the acidic N1-H can poison palladium catalysts or participate in unwanted side reactions.

  • N1-Protection: React 4-chloro-6-fluoro-1H-pyrrolo[2,3-b]pyridine with Sodium Hydride (NaH) and [2-(Chloromethoxy)ethyl]trimethylsilane (SEM-Cl) in DMF at 0°C.

    • Validation: Monitor via LC-MS. The mass shift (+130 Da) and loss of the polar N-H peak confirm complete protection.

  • Buchwald-Hartwig Amination (C4 Vector): Combine the SEM-protected core with the desired amine (e.g., a functionalized cycloalkylamine), Pd₂(dba)₃ (5 mol%), XPhos (10 mol%), and Cs₂CO₃ in 1,4-dioxane. Degas with N₂ and heat to 100°C for 12 hours.

    • Validation: ¹⁹F-NMR must be run post-reaction. The retention of the distinctive fluorine signal (~ -70 ppm) validates that no unwanted defluorination occurred during the harsh palladium catalysis.

  • Global Deprotection: Treat the intermediate with Trifluoroacetic acid (TFA) in DCM, followed by ethylenediamine to scavenge the SEM byproduct. Purify via reverse-phase HPLC.

G SM Starting Material 4-Chloro-6-fluoro-azaindole Protect Step 1 N1-SEM Protection SM->Protect Coupling Step 2 Pd-Catalyzed C4 Amination Protect->Coupling Deprotect Step 3 TFA-Mediated Deprotection Coupling->Deprotect Assay Step 4 TR-FRET Validation Deprotect->Assay

Diagram 2: Step-by-step synthetic workflow for generating 4-substituted 6-fluoro-azaindole analogs.

Protocol B: TR-FRET Kinase Activity Assay

To evaluate the biochemical IC₅₀ of the synthesized analogs, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is employed. This method is chosen over standard luminescence because it is less susceptible to compound auto-fluorescence interference.

  • Reagent Preparation: Prepare a master mix containing the target kinase (e.g., JAK3 or BTK), ATP at its apparent Kₘ, and a biotinylated peptide substrate in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dispensing: Use acoustic dispensing (Echo 550) to transfer the 6-fluoro-azaindole analogs (10-point dose-response, 3-fold dilutions) into a 384-well ProxiPlate.

    • Self-Validation Control 1 (Baseline): Dispense DMSO only (0% inhibition).

    • Self-Validation Control 2 (Sensitivity): Dispense Staurosporine at 10 µM (100% inhibition).

  • Incubation & Detection: Incubate the reaction for 60 minutes at room temperature. Quench the reaction by adding EDTA, followed by the addition of Europium-labeled anti-phospho antibody (donor) and Streptavidin-APC (acceptor).

  • Data Analysis: Read the plate on an EnVision multimode reader (Excitation: 340 nm; Emission: 615 nm and 665 nm).

    • Self-Validation Control 3 (Robustness): Calculate the Z'-factor using the positive and negative controls. The assay is only deemed valid, and IC₅₀ values calculated, if the Z'-factor is > 0.6.

References

  • Hanahan, D.; Weinberg, R. A. Discovery of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. Journal of Medicinal Chemistry - ACS Publications. 1

  • Synthesis and Evaluation of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. J-Stage. 6

  • Pyrrolo[2,3-b]pyridine derivatives as potent Bruton's tyrosine kinase inhibitors. PubMed - NIH. 7

  • A Comparative Analysis of 4-, 5-, 6-, and 7-Azaindole Isomers in Biological Assays. Benchchem.2

  • The Azaindole Framework in the Design of Kinase Inhibitors. PMC - NIH. 3

  • Recent Research Advances in Small-Molecule Pan-PIM Inhibitors. Thieme Connect. 4

  • Discovery of Potent and Efficacious Influenza PB2 Inhibitors. ACS Publications. 5

  • Discovery of Potent Plasmodium falciparum Protein Kinase 6 (PfPK6) Inhibitors with a Type II Inhibitor Pharmacophore. ChemRxiv. 8

Sources

A Comparative Guide to the Synthetic Routes of 4-chloro-6-fluoro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-chloro-6-fluoro-1H-pyrrolo[2,3-b]pyridine, also known as 4-chloro-6-fluoro-7-azaindole, is a key heterocyclic building block in medicinal chemistry. Its structural motif is present in a variety of pharmacologically active molecules, including kinase inhibitors targeted in oncology and immunology. The precise placement of the chloro and fluoro substituents on the pyrrolopyridine core is crucial for modulating the physicochemical properties and biological activity of these compounds. Consequently, the development of efficient and scalable synthetic routes to this valuable intermediate is of significant interest to researchers in the field of drug discovery and development.

This guide provides an in-depth comparison of two prominent synthetic strategies for the preparation of 4-chloro-6-fluoro-1H-pyrrolo[2,3-b]pyridine. Each route is analyzed based on its chemical logic, experimental feasibility, and overall efficiency, supported by detailed protocols and comparative data.

Route 1: Sequential Halogenation via Diazotization and N-Oxide Formation

This strategy follows a linear sequence, first establishing the 6-fluoro-7-azaindole core and subsequently introducing the chlorine atom at the 4-position. This approach offers a high degree of control over the regiochemistry of each halogenation step.

Workflow for Route 1

Route 1 Workflow start 6-Amino-7-azaindole step1 Diazotization/ Fluorination start->step1 HF-Py, NaNO2 intermediate1 6-Fluoro-1H-pyrrolo[2,3-b]pyridine step1->intermediate1 >70% yield step2 N-Oxidation intermediate1->step2 m-CPBA or H2O2 intermediate2 6-Fluoro-1H-pyrrolo[2,3-b]pyridine N-oxide step2->intermediate2 step3 Chlorination intermediate2->step3 POCl3 product 4-Chloro-6-fluoro-1H-pyrrolo[2,3-b]pyridine step3->product

Caption: Sequential synthesis of 4-chloro-6-fluoro-1H-pyrrolo[2,3-b]pyridine.

Step 1: Synthesis of 6-Fluoro-1H-pyrrolo[2,3-b]pyridine

The initial and critical step of this route is the synthesis of the 6-fluoro-7-azaindole intermediate. A highly efficient method for this transformation is the diazotization of commercially available 6-amino-7-azaindole followed by a Balz-Schiemann-type reaction.

Experimental Protocol:

  • In a suitable three-necked flask, add hydrogen fluoride-pyridine solution (70% concentration).

  • Cool the solution to below -20 °C and add 6-amino-7-azaindole in portions, maintaining the low temperature.

  • Add sodium nitrite in batches to the reaction mixture.

  • After the reaction is complete, carefully neutralize the excess hydrogen fluoride to decompose the diazonium salt.

  • The product, 6-fluoro-1H-pyrrolo[2,3-b]pyridine, can be isolated with a reported yield of over 70%[1].

Causality: The use of hydrogen fluoride-pyridine as both the solvent and the fluoride source in the diazotization reaction provides an efficient one-pot procedure for the conversion of the amino group to the fluoro substituent.

Step 2 & 3: N-Oxidation and Chlorination

The subsequent introduction of the chlorine atom at the 4-position is achieved through a well-established two-step sequence involving N-oxidation of the pyridine ring followed by treatment with a chlorinating agent.

Experimental Protocol:

  • N-Oxidation: Dissolve 6-fluoro-1H-pyrrolo[2,3-b]pyridine in a suitable solvent such as tetrahydrofuran (THF). Treat the solution with an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide at a controlled temperature (e.g., 0 °C to room temperature) to form the 6-fluoro-1H-pyrrolo[2,3-b]pyridine N-oxide[2].

  • Chlorination: The crude N-oxide is then treated with a chlorinating agent such as phosphorus oxychloride (POCl₃)[3][4]. The reaction is typically heated to ensure complete conversion. Upon completion, the reaction mixture is carefully quenched with water and neutralized to precipitate the desired product, 4-chloro-6-fluoro-1H-pyrrolo[2,3-b]pyridine. A patent for the synthesis of 4-halogenated-7-azaindoles suggests that the addition of a base like diisopropylethylamine (DIPEA) can improve the yield of the chlorination step[3].

Causality: The N-oxidation of the pyridine ring activates the 4-position for nucleophilic attack. The subsequent reaction with a chlorinating agent like POCl₃ proceeds via a substitution mechanism, leading to the regioselective introduction of the chlorine atom.

Route 2: Convergent Synthesis via the Bartoli Indole Synthesis

An alternative and more convergent approach involves the construction of the 6-fluoro-7-azaindole core from a suitably substituted nitropyridine precursor using the Bartoli indole synthesis. This method can potentially shorten the overall synthetic sequence.

Workflow for Route 2

Route 2 Workflow start 2-Fluoro-3-nitropyridine step1 Bartoli Indole Synthesis start->step1 Vinylmagnesium bromide intermediate1 7-Fluoro-6-azaindole step1->intermediate1 ~35% yield step2 N-Oxidation intermediate1->step2 m-CPBA or H2O2 intermediate2 7-Fluoro-6-azaindole N-oxide step2->intermediate2 step3 Chlorination intermediate2->step3 POCl3 product 4-Chloro-6-fluoro-1H-pyrrolo[2,3-b]pyridine step3->product

Caption: Convergent synthesis of 4-chloro-6-fluoro-1H-pyrrolo[2,3-b]pyridine.

Step 1: Bartoli Synthesis of 7-Fluoro-6-azaindole

The Bartoli indole synthesis is a powerful method for constructing the indole nucleus from an ortho-substituted nitroarene and a vinyl Grignard reagent[5]. This reaction can be adapted for the synthesis of azaindoles.

Experimental Protocol:

  • Dissolve 2-fluoro-3-nitropyridine in anhydrous tetrahydrofuran (THF) under an inert atmosphere.

  • Cool the solution to a low temperature (e.g., -78 °C) and add at least three equivalents of vinylmagnesium bromide dropwise.

  • Allow the reaction to warm and stir for several hours.

  • Quench the reaction with an aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent and purify by column chromatography. The expected product is 7-fluoro-6-azaindole, which is a constitutional isomer of the intermediate in Route 1. A similar reaction with 2-fluoro-3-nitropyridine has been reported to yield 7-fluoro-6-azaindole with a yield of 35%[4].

Causality: The reaction proceeds through the addition of the vinyl Grignard reagent to the nitro group, followed by a[6][6]-sigmatropic rearrangement and subsequent cyclization to form the pyrrole ring. The ortho-substituent (in this case, the fluorine atom) is crucial for the success of the reaction[5][7].

Step 2 & 3: N-Oxidation and Chlorination

The subsequent steps to introduce the chlorine at the 4-position are analogous to those described in Route 1, involving N-oxidation of the 7-fluoro-6-azaindole followed by chlorination with POCl₃.

Performance Comparison

ParameterRoute 1: Sequential HalogenationRoute 2: Bartoli Synthesis
Starting Material 6-Amino-7-azaindole2-Fluoro-3-nitropyridine
Number of Steps 33
Key Intermediate Yield >70% for 6-fluoro-7-azaindole[1]~35% for 7-fluoro-6-azaindole[4]
Overall Yield (estimated) Higher, likely in the range of 40-50%Lower, likely in the range of 15-25%
Scalability Potentially more scalable due to higher yielding initial step.The use of Grignard reagents can present challenges on a large scale.
Regioselectivity High degree of control in each halogenation step.The Bartoli synthesis directly provides the 6-azaindole isomer.

Conclusion

Both synthetic routes presented offer viable pathways to the target molecule, 4-chloro-6-fluoro-1H-pyrrolo[2,3-b]pyridine.

Route 1 (Sequential Halogenation) appears to be the more advantageous approach in terms of overall yield and potential for scalability. The high-yielding synthesis of the 6-fluoro-7-azaindole intermediate provides a strong foundation for the subsequent transformations. The N-oxidation and chlorination steps are well-precedented for the 7-azaindole scaffold.

Route 2 (Bartoli Synthesis) offers a more convergent strategy, which can be appealing in terms of step economy. However, the reported yield for the key Bartoli reaction is significantly lower, which impacts the overall efficiency of the synthesis.

For researchers requiring larger quantities of 4-chloro-6-fluoro-1H-pyrrolo[2,3-b]pyridine for drug development programs, Route 1 is the recommended synthetic strategy . For the rapid synthesis of smaller quantities for initial screening or structure-activity relationship studies, the more convergent nature of Route 2 might be considered , provided the lower overall yield is acceptable. Further optimization of the Bartoli reaction conditions could potentially improve the viability of Route 2 for larger-scale synthesis.

References

Sources

Safety Operating Guide

4-chloro-6-fluoro-1H-pyrrolo[2,3-b]pyridine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Operational and Disposal Guide for 4-Chloro-6-fluoro-1H-pyrrolo[2,3-b]pyridine

4-chloro-6-fluoro-1H-pyrrolo[2,3-b]pyridine (CAS: 1190322-91-8) is a highly specialized, dual-halogenated azaindole building block frequently utilized in drug discovery and medicinal chemistry. Because the molecule contains both a chlorine and a fluorine atom on a heteroaromatic scaffold, its end-of-life management requires strict adherence to halogenated waste protocols. Improper disposal can lead to the release of corrosive hydrogen halides (HF, HCl) or highly toxic products of incomplete combustion (PICs).

This guide provides drug development professionals and safety officers with a self-validating, step-by-step operational framework for handling and disposing of this compound safely.

Section 1: Chemical Characterization & Hazard Profile

To design a highly reliable disposal protocol, we must first understand the physicochemical and hazard profile of the compound[1].

Table 1: Hazard and Operational Summary

Property / HazardValue / DescriptionOperational Implication
CAS Number 1190322-91-8Identifies the specific dual-halogenated azaindole core.
Molecular Formula C₇H₄ClFN₂High halogen-to-carbon ratio dictates specific thermal destruction needs.
Physical State SolidDust generation is a primary exposure route; requires wet-wiping for spills.
Hazard Statements H302, H315, H319, H335Harmful if swallowed; causes skin, eye, and respiratory irritation.
Waste Classification Halogenated Organic SolidMust NOT be comingled with non-halogenated solvents or aqueous streams.

Mechanistic Insight (The "Why"): The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry (approx. 485 kJ/mol). Standard municipal incineration temperatures (usually ~850 °C) are insufficient to fully mineralize this compound. Sub-optimal thermal degradation of fluorinated and chlorinated organics can generate perfluorinated PICs or mixed halogenated dioxins/furans[2]. Therefore, high-temperature hazardous waste incineration is mandatory to break the heteroaromatic ring and cleave the halogen bonds safely.

Section 2: Operational Safety & Spill Response Protocol

Before discussing terminal disposal, laboratories must establish immediate safety and spill response plans. Trustworthy laboratory safety relies on self-validating protocols—meaning each step confirms the safety of the next.

Step-by-Step Spill Response Methodology:

  • Evacuate and Assess: Immediately clear personnel from the immediate vicinity. Verify that the spill is isolated and assess the quantity.

  • Don Appropriate PPE: Operators must wear chemical-resistant gloves (Viton® or heavy-duty nitrile), safety goggles, a lab coat, and, if dust is aerosolized, a NIOSH-approved N95 or P100 particulate respirator.

  • Containment: Do not sweep dry, as this aerosolizes the active pharmaceutical ingredient (API) intermediate. Gently cover the spilled solid with an inert, non-combustible absorbent material (such as sand or diatomaceous earth) slightly dampened with water to suppress dust.

  • Collection: Use a non-sparking scoop to transfer the absorbed mixture into a wide-mouth, sealable, chemically compatible container (e.g., high-density polyethylene, HDPE).

  • Decontamination: Wash the spill surface with a detergent solution, collecting all rinsate as halogenated aqueous waste.

SpillResponse Step1 1. Evacuate & Assess Identify spill scope Step2 2. Don PPE Respirator, Nitrile/Viton Step1->Step2 Step3 3. Containment Dampen & use inert absorbent Step2->Step3 Step4 4. Collection Transfer to Halogenated Bin Step3->Step4 Step5 5. Decontamination Wash area, ventilate Step4->Step5

Caption: Step-by-step spill response workflow for halogenated solid APIs.

Section 3: Waste Segregation & Classification

Under environmental regulations, 4-chloro-6-fluoro-1H-pyrrolo[2,3-b]pyridine must be strictly segregated at the point of generation[3].

  • Do Not Mix with Non-Halogenated Waste: Comingling increases the volume of waste that must undergo expensive high-temperature incineration. Furthermore, it can violate facility permits that limit the halogen content in standard fuel-blending waste streams.

  • Do Not Mix with Acids/Bases: Keep separate from reactive inorganic streams to prevent unpredictable exothermic reactions or the premature release of halogenated gases.

Section 4: Step-by-Step Disposal Procedure (P501 Compliance)

To comply with the globally harmonized P501 precautionary statement (Dispose of contents/container to an approved waste disposal plant), follow this self-validating workflow:

Step 1: Primary Containment

  • Transfer the solid waste (and any contaminated consumables like weighing paper, spatulas, or pipette tips) into a designated "Halogenated Organic Solid Waste" receptacle.

  • Validation Check: Ensure the container is made of HDPE or PTFE. Avoid standard metal drums without liners, as trace moisture combined with halogenated organics can cause pitting and corrosion.

Step 2: Labeling and Documentation

  • Affix a hazardous waste tag immediately upon adding the first grain of waste.

  • Explicitly list "4-chloro-6-fluoro-1H-pyrrolo[2,3-b]pyridine" and note the presence of "Fluorinated and Chlorinated Organics" to alert your waste handler of the specific elemental composition.

Step 3: Storage

  • Store the sealed container in a secondary containment tray within a well-ventilated, designated hazardous waste accumulation area.

  • Validation Check: Verify the area is kept cool and dry, away from direct sunlight and incompatible materials (e.g., strong oxidizers, alkali metals).

Step 4: Final Destruction (High-Temperature Incineration)

  • Contract a licensed hazardous waste disposal facility capable of handling recalcitrant fluorinated organics.

  • Mechanistic Requirement: The facility must utilize a rotary kiln or liquid injection incinerator operating at temperatures exceeding 1000 °C (ideally 1100 °C) with a minimum residence time of 2 seconds[4]. This ensures >99.99% destruction and removal efficiency (DRE). Furthermore, the facility must be equipped with caustic wet scrubbers (using sodium hydroxide) to neutralize the hydrofluoric (HF) and hydrochloric (HCl) acid gases generated during the combustion process.

WasteDisposal A Waste Generation: 4-chloro-6-fluoro-1H-pyrrolo[2,3-b]pyridine B Segregation: Halogenated Organic Solid A->B Classify C Containment: HDPE/PTFE Receptacle B->C Package D Transport: Licensed HazMat Handler C->D Manifest E Destruction: Incineration (>1000°C) D->E Process F Neutralization: Caustic Scrubbing (HF/HCl) E->F Off-gas

Caption: End-to-end disposal and thermal destruction pathway for dual-halogenated organics.

References

  • ChemScene. "4-Chloro-6-fluoro-1H-pyrrolo[2,3-b]pyridine SDS and Properties." ChemScene Chemical Database. 1

  • Secretariat of the Basel Convention. "Technical guidelines on the environmentally sound management of wastes consisting of, containing or contaminated with persistent organic pollutants." 2

  • Nipissing University. "Hazardous Materials Disposal Guide: Organic Waste Stream Classification." 3

  • Coalition for Responsible Waste Incineration (CRWI). "Comments on Fluorinated Organic Waste Incineration and EPA Rainbow Furnace Data." 4

Sources

Personal protective equipment for handling 4-chloro-6-fluoro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety & Operational Guide: Handling 4-Chloro-6-fluoro-1H-pyrrolo[2,3-b]pyridine

As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with an authoritative, step-by-step operational framework for handling 4-chloro-6-fluoro-1H-pyrrolo[2,3-b]pyridine. Halogenated azaindoles are critical building blocks in kinase inhibitor design and cross-coupling methodologies, but their physicochemical properties demand rigorous safety protocols. This guide bridges the gap between basic Safety Data Sheet (SDS) compliance and field-proven laboratory execution, ensuring that every protocol you follow is a self-validating system designed to protect both the operator and the integrity of the experiment.

Chemical Profile & Hazard Causality

Before handling any compound, it is critical to understand why it is hazardous, not just that it is hazardous. 4-Chloro-6-fluoro-1H-pyrrolo[2,3-b]pyridine (CAS: 1190322-91-8) is a halogenated heterocyclic powder[1].

Table 1: Physicochemical Profile & Operational Implications

ParameterValueOperational Implication
CAS Number 1190322-91-8Use for exact SDS retrieval and waste manifesting[1].
Molecular Weight 170.57 g/mol Calculate molarity for stock solutions directly in the hood[1].
Physical State Solid (Powder)High risk of aerosolization; requires a draft-shield balance.
Storage 2-8°C, Sealed, DryAllow the container to reach room temperature before opening to prevent condensation from degrading the >98% purity[1].

Table 2: Hazard Statements & Mechanistic Causality

GHS CodeHazard DescriptionMechanistic Causality
H302 Harmful if swallowedInduces systemic toxicity upon gastrointestinal absorption[2].
H315 Causes skin irritationThe electron-withdrawing chloro and fluoro substituents increase the electrophilicity of the azaindole core, allowing it to react with dermal nucleophiles[2].
H319 Causes serious eye irritationDirect contact disrupts corneal epithelial cell membranes[2].
H335 May cause respiratory irritationThe fine powder morphology allows it to aerosolize easily, irritating mucosal tissues upon inhalation[2].

Personal Protective Equipment (PPE) Matrix

Standard lab attire is insufficient for halogenated heterocycles. Your PPE must act as a layered, self-validating defense system[3].

  • Hand Protection (Double Nitrile): Wear a minimum of 4–8 mil nitrile gloves, and double-glove during the weighing process. Causality: Halogenated heterocycles can permeate thin latex. The fine powder can easily adhere to the outer glove; double-gloving allows you to safely peel off the contaminated outer layer before touching other laboratory equipment (e.g., balance doors, fume hood sashes), preventing cross-contamination.

  • Eye Protection (Chemical Splash Goggles): ANSI Z87.1 compliant goggles are mandatory. Causality: Standard safety glasses have gaps at the sides and top. Aerosolized fine powders can bypass these shields and cause severe eye irritation (H319).

  • Respiratory & Body Protection: A fully buttoned, flame-resistant lab coat is required. Respiratory protection is primarily achieved via engineering controls (the chemical fume hood)[3]. If engineering controls fail or are unavailable, a fitted N95 or P100 particulate respirator must be used.

Standard Operating Procedure: High-Containment Weighing & Transfer

The greatest risk of exposure occurs during the transfer of the dry powder. Follow this step-by-step methodology to ensure zero aerosolized exposure.

  • Step 1: Fume Hood Verification (Engineering Control)

    • Action: Verify the chemical fume hood has a face velocity between 100–120 feet per minute (fpm)[3].

    • Causality: Proper face velocity ensures that any aerosolized particulates are drawn away from the operator's breathing zone. Operating below 100 fpm risks backdrafts; operating above 120 fpm creates turbulence that can scatter the fine powder.

  • Step 2: Static Elimination (Physical Control)

    • Action: Pass an anti-static gun (e.g., Zerostat) over the weighing boat and spatula before dispensing.

    • Causality: Halogenated powders often carry a static charge, causing them to repel from the spatula and disperse into the air or adhere to the balance draft shield. Neutralizing the charge ensures accurate weighing and prevents uncontrolled environmental contamination.

  • Step 3: Enclosed Weighing (Operational Control)

    • Action: Weigh the compound using an analytical balance equipped with a closed-draft shield inside the fume hood.

    • Causality: The draft shield isolates the powder from the active airflow of the fume hood, preventing the fine particulate from being blown off the weigh boat while maintaining the overarching respiratory protection of the hood.

  • Step 4: In-Situ Solubilization (Chemical Control)

    • Action: Transfer the powder directly into the reaction vessel and immediately add the reaction solvent (e.g., DMF, DMSO) before removing the vessel from the fume hood.

    • Causality: Solubilizing the compound eliminates the inhalation hazard associated with the dry powder. Once in solution, the primary risk shifts from inhalation (H335) to dermal exposure, which is effectively managed by the nitrile gloves.

HandlingWorkflow Start Verify Fume Hood Airflow (100-120 fpm) PPE Don PPE: Double Nitrile, Goggles, Lab Coat Start->PPE Static Apply Anti-Static to Weigh Boat PPE->Static Weigh Weigh Powder in Draft Shield Balance Static->Weigh Spill Spill Occurs? Weigh->Spill Transfer Transfer to Reaction Vessel Solvent Add Solvent & Seal (e.g., DMSO/DMF) Transfer->Solvent Spill->Transfer No Wet Wet with Isopropanol (Prevent Aerosol) Spill->Wet Yes Clean Wipe & Dispose in Halogenated Waste Wet->Clean Clean->Transfer

High-containment weighing, transfer, and spill response workflow for halogenated azaindoles.

Spill Response & Decontamination Protocol

In the event of a powder spill inside or outside the fume hood, immediate and calculated action is required to prevent the spread of the H335 respiratory irritant[4].

  • Containment via Wetting: Do NOT dry sweep. Gently mist or drop a compatible solvent (e.g., isopropanol or water) over the spilled powder.

    • Causality: Dry sweeping introduces mechanical energy that aerosolizes the powder, exacerbating the inhalation hazard. Wetting the powder increases its mass and cohesiveness, trapping it to the surface for safe removal.

  • Absorption and Removal: Wipe the wetted area with absorbent pads, working from the outside of the spill toward the center.

    • Causality: Working outside-in prevents the spread of the contamination footprint.

  • Secondary Decontamination: Wash the area with a mild detergent solution, followed by a final wipe with 70% ethanol or isopropanol.

    • Causality: The detergent removes any residual organic film, while the final solvent wipe ensures complete solubilization and removal of trace halogenated heterocycles.

Waste Disposal Plan

Halogenated compounds require specific incineration protocols and must never be mixed with general organic waste[4].

  • Solid Waste: Contaminated PPE, weigh boats, and spill cleanup pads must be placed in a sealed, clearly labeled "Halogenated Solid Hazardous Waste" container.

  • Liquid Waste: If the compound is dissolved in organic solvents, it must be routed to a "Halogenated Organic Solvent Waste" carboy.

  • Causality: Mixing halogenated waste with non-halogenated waste can lead to the formation of highly toxic dioxins during standard waste incineration, violating environmental regulations and endangering disposal facility personnel.

References

  • 4-Chloro-6-fluoro-1H-pyrrolo[2,3-b]pyridine - ChemScene. ChemScene.
  • Laboratory Safety Guidance - OSHA.
  • Appendix A: OSHA Laboratory Standard - National Academies of Sciences, Engineering, and Medicine.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-chloro-6-fluoro-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 2
4-chloro-6-fluoro-1H-pyrrolo[2,3-b]pyridine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.